molecular formula C10H6ClNO3 B1350400 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid CAS No. 338982-12-0

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Cat. No.: B1350400
CAS No.: 338982-12-0
M. Wt: 223.61 g/mol
InChI Key: VKVLLEXFHZRIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLLEXFHZRIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376926
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-12-0
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Z Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. The document meticulously outlines the compound's discovery, tracing its emergence as a critical building block. It delves into the primary synthetic methodologies, offering a detailed, step-by-step protocol for its preparation via the classical [3+2] cycloaddition pathway involving 2-chlorobenzaldehyde and an appropriate β-ketoester. The guide further illuminates the underlying reaction mechanisms, providing expert insights into the chemical transformations that govern the formation of the isoxazole core. Comprehensive characterization data, including key physicochemical and spectroscopic properties, are systematically presented. A significant portion of this guide is dedicated to its primary application as a precursor in the synthesis of isoxazolyl-penicillin antibiotics, such as Cloxacillin.

Introduction and Significance

This compound is a heterocyclic carboxylic acid that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, featuring a substituted phenyl ring attached to an isoxazole core, makes it an ideal scaffold for the development of potent therapeutic agents. The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic and pharmacodynamic properties to molecules.

The primary significance of this compound lies in its role as a key intermediate in the semi-synthetic production of β-lactamase-resistant penicillins. Specifically, it forms the characteristic acyl side chain of antibiotics like Cloxacillin and Dicloxacillin, which are indispensable in treating infections caused by penicillinase-producing bacteria. The presence of the 2-chloro substituent on the phenyl ring is crucial for the steric hindrance that protects the antibiotic's β-lactam ring from enzymatic degradation.

Core Synthetic Pathways

The synthesis of isoxazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the [3+2] cycloaddition reaction.[1][2] This involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. Another prevalent method is the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[3]

For this compound, the most industrially relevant synthesis begins with 2-chlorobenzaldehyde. The overall workflow can be conceptualized as a one-pot, multi-component reaction, although it proceeds through distinct mechanistic steps.

G cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Oxime Formation Oxime Formation 2-Chlorobenzaldehyde->Oxime Formation Step 1a Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Formation Beta-Ketoester Ethyl Acetoacetate (or similar) Cycloaddition Cycloaddition Beta-Ketoester->Cycloaddition Step 2 Nitrile Oxide Generation Nitrile Oxide Generation Oxime Formation->Nitrile Oxide Generation Step 1b (in-situ) Nitrile Oxide Generation->Cycloaddition [3+2] Ester Hydrolysis Ester Hydrolysis Cycloaddition->Ester Hydrolysis Step 3 Target Compound 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Ester Hydrolysis->Target Compound

Figure 1. High-level workflow for the synthesis of the target compound.

Mechanistic Insights

The synthesis is a fascinating cascade of classical organic reactions.

  • Oxime Formation: The process begins with the reaction between 2-chlorobenzaldehyde and hydroxylamine hydrochloride. The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of the aldehyde.[4] This is followed by proton transfer and subsequent dehydration to yield 2-chlorobenzaldehyde oxime.

  • In-situ Generation of Nitrile Oxide: The newly formed oxime is then converted in-situ to the corresponding nitrile oxide. This is typically achieved by chlorination of the oxime using an agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, followed by base-induced dehydrohalogenation.[1] This step generates the highly reactive 1,3-dipole necessary for the cycloaddition.

  • [3+2] Dipolar Cycloaddition: The nitrile oxide immediately reacts with a dipolarophile. In this synthesis, the enol form of a β-ketoester, such as ethyl acetoacetate, serves this role. The concerted cycloaddition reaction forms a five-membered isoxazoline ring.[1][2] Subsequent elimination of water from this intermediate results in the formation of the aromatic isoxazole ring.

  • Saponification: The final step is the hydrolysis of the ester group on the isoxazole ring to the desired carboxylic acid. This is typically achieved by heating the ester intermediate with a base, such as sodium hydroxide, followed by acidic workup to protonate the carboxylate.

G cluster_mech Reaction Mechanism Aldehyde 2-Chlorobenzaldehyde Oxime 2-Chlorobenzaldehyde Oxime Aldehyde->Oxime + Hydroxylamine - H2O NitrileOxide 2-Chlorophenyl Nitrile Oxide (1,3-Dipole) Oxime->NitrileOxide Chlorination, then Base Cycloadduct Isoxazole Ester Intermediate NitrileOxide->Cycloadduct [3+2] Cycloaddition Ketoester Ethyl Acetoacetate (Enol form) Ketoester->Cycloadduct FinalProduct Target Carboxylic Acid Cycloadduct->FinalProduct Base Hydrolysis (Saponification), then Acid Workup

Figure 2. Simplified reaction mechanism for isoxazole formation.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl acetoacetate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Step 1: Oxime and Cycloadduct Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents).

    • Slowly add the hydroxylamine solution to the stirred aldehyde solution.

    • Add ethyl acetoacetate (1 equivalent) to the mixture.

    • Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 40°C.

    • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Step 2: Saponification and Isolation:

    • After the initial reaction is complete, add an additional amount of sodium hydroxide solution (1.5 equivalents) to the flask.

    • Continue to reflux the mixture for another 2-3 hours to ensure complete hydrolysis of the ester.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Step 3: Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified solid under vacuum to yield this compound as a white to off-white solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Appearance White to pale brown solid[5]
Melting Point Approx. 186°C[5]
CAS Number 338982-12-0
InChI Key VKVLLEXFHZRIFS-UHFFFAOYSA-N

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the chlorophenyl ring would appear in the aromatic region (approx. 7.4-7.8 ppm). The proton on the isoxazole ring would appear as a singlet further downfield. The carboxylic acid proton will be a broad singlet, its position being concentration and solvent dependent.

  • ¹³C NMR: Characteristic peaks for the carboxylic acid carbonyl carbon (approx. 160-170 ppm), carbons of the isoxazole ring (with distinct shifts for C3, C4, and C5), and the six carbons of the 2-chlorophenyl ring.[6]

  • IR Spectroscopy: A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (approx. 1700 cm⁻¹), and bands corresponding to C=N and C=C stretching of the aromatic rings.

Application in Drug Development: The Synthesis of Cloxacillin

The primary industrial application of this compound is as a precursor for isoxazolyl penicillins.[7] The synthesis of Cloxacillin serves as a prime example.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acylating agent, typically an acyl chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene).[8][9] This forms 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[10]

  • Acylation of 6-APA: The resulting acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA), which is the core nucleus of all penicillin antibiotics.[11] This reaction is an amide bond formation (acylation), where the primary amine of 6-APA attacks the carbonyl carbon of the acyl chloride, displacing the chloride. This crucial step attaches the characteristic side chain to the penicillin core.

  • Formation of the Final Drug: The product of this reaction is Cloxacillin.[11] It is often isolated and administered as a sodium salt to improve its solubility and stability.

G Acid 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride Activation Activator Thionyl Chloride (or similar) Activator->AcylChloride Cloxacillin Cloxacillin AcylChloride->Cloxacillin Acylation (Amide Bond Formation) 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Cloxacillin

Figure 3. Synthetic pathway from the title compound to Cloxacillin.

Conclusion

This compound stands as a testament to the enabling power of heterocyclic chemistry in modern medicine. Its synthesis, rooted in the fundamental principles of cycloaddition and condensation reactions, provides a reliable and scalable route to a critical pharmaceutical intermediate. Understanding the nuances of its synthesis, from mechanistic pathways to practical laboratory protocols, is essential for professionals in drug development and process chemistry. The continued importance of semi-synthetic penicillins like Cloxacillin ensures that the study and application of this vital building block will remain a relevant and important area of scientific endeavor.

References

  • Scribd. Cloxacillin: Structure and Synthesis Insights. Available from: [Link]

  • Khan, I., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • YouTube. (2019). synthesis of isoxazoles. Available from: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Google Patents. (2005). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ResearchGate. (2022). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. Available from: [Link]

  • Royal Society of Chemistry. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Preprints.org. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]

  • SpectraBase. 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available from: [Link]

  • Google Patents. (2004). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Supporting Information. Analytical data for compounds 2,3,4,5. Available from: [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • University of Hertfordshire. Cloxacillin. Available from: [Link]

  • Wiley Online Library. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Available from: [Link]

  • Allen. The reactions of hydroxylamine with a symmetrical ketone. Available from: [Link]

  • Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Available from: [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Available from: [Link]

  • CDN. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

Sources

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 16, 2026 – In the intricate landscape of pharmaceutical development, the precise characterization of molecular entities is paramount. This technical guide offers an in-depth exploration of the spectroscopic properties of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the definitive identification and quality assessment of this important building block.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₆ClNO₃ and a molecular weight of 223.61 g/mol , belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] The title compound, featuring a substituted phenyl ring and a carboxylic acid moiety on the isoxazole core, presents a unique electronic and structural profile. Accurate and thorough spectroscopic characterization is the cornerstone of ensuring its purity, stability, and suitability for downstream applications in the synthesis of novel therapeutic agents. This guide will detail the expected outcomes from key spectroscopic techniques, providing a virtual fingerprint for this molecule.

Molecular Structure and its Spectroscopic Implications

The structural features of this compound— a 2-chlorophenyl group at the 3-position, a carboxylic acid at the 5-position, and the isoxazole ring itself—give rise to a distinct set of spectroscopic signatures. The ortho-substituted chlorophenyl ring will exhibit characteristic aromatic proton and carbon signals, with the chlorine atom inducing specific electronic effects. The isoxazole ring, an aromatic heterocycle, has its own unique proton and carbon environments. The carboxylic acid group will be readily identifiable in both infrared and nuclear magnetic resonance spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) will display distinct signals corresponding to the aromatic protons and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Isoxazole Ring Proton (H-4): A sharp singlet is expected for the proton at the 4-position of the isoxazole ring. Based on data from similar isoxazole structures, this signal is predicted to appear in the range of δ 7.0 - 7.5 ppm.

  • 2-Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will present as a complex multiplet in the aromatic region, generally between δ 7.4 and 7.8 ppm. The ortho-substitution pattern and the electronic influence of the chlorine atom will lead to overlapping signals. Specifically, one might expect two multiplets or a combination of doublets and triplets, reflecting the coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH12.0 - 13.0br s
Isoxazole H-47.0 - 7.5s
2-Chlorophenyl-H7.4 - 7.8m
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. Ten distinct carbon signals are expected.

  • Carboxylic Acid Carbon (-COOH): This carbonyl carbon will resonate significantly downfield, anticipated in the range of δ 160 - 165 ppm.

  • Isoxazole Ring Carbons (C-3, C-4, and C-5): The three carbons of the isoxazole ring will have characteristic chemical shifts. C-3 and C-5, being attached to electronegative atoms and substituent groups, will appear further downfield than C-4. Predicted ranges are approximately δ 160-165 ppm for C-3 and δ 170-175 ppm for C-5, with C-4 appearing more upfield around δ 100-105 ppm.

  • 2-Chlorophenyl Carbons: Six signals are expected for the carbons of the 2-chlorophenyl ring. The carbon bearing the chlorine atom (C-2') will be shifted downfield due to the inductive effect of the halogen. The other aromatic carbons will appear in the typical aromatic region of δ 120 - 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH160 - 165
Isoxazole C-3160 - 165
Isoxazole C-5170 - 175
Isoxazole C-4100 - 105
2-Chlorophenyl C-1'~128
2-Chlorophenyl C-2'~133
2-Chlorophenyl C-3' to C-6'127 - 132
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range (e.g., 0-200 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Vial NMR Tube Sample->Vial Solvent Deuterated Solvent (e.g., DMSO-d₆) Solvent->Vial NMR_Spec NMR Spectrometer (≥400 MHz) Vial->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Peak Integration Chemical Shift & Coupling Analysis Processing->Analysis Structural Elucidation Structural Elucidation Analysis->Structural Elucidation

Figure 1: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is an indispensable technique for the rapid identification of functional groups within a molecule. The FT-IR spectrum of this compound will be characterized by several key absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present at approximately 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

  • C=N and C=C Stretches (Aromatic and Heteroaromatic Rings): A series of medium to strong bands in the 1450-1650 cm⁻¹ region will correspond to the C=N stretching of the isoxazole ring and the C=C stretching of both the isoxazole and the phenyl rings.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1200-1300 cm⁻¹ range, attributable to the C-O stretching of the carboxylic acid.

  • C-Cl Stretch: A medium to strong absorption band in the 750-780 cm⁻¹ region is indicative of the C-Cl bond in the chlorophenyl group.

Table 3: Key Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=N, C=C (Aromatic)1450 - 1650Medium-Strong
C-O (Carboxylic Acid)1200 - 1300Medium
C-Cl750 - 780Medium-Strong
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectrum

Using an ionization technique such as Electrospray Ionization (ESI) in negative ion mode, the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 222.6. In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of 224.6 would be observed. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the isoxazole ring.

Table 4: Predicted Key Mass Spectrometry Peaks

IonPredicted m/z (for ³⁵Cl)Ionization Mode
[M-H]⁻222.6ESI (-)
[M+H]⁺224.6ESI (+)
[M-COOH]⁺179.0ESI (+)
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for direct infusion or LC-MS analysis.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Solution Dilute Solution Sample->Solution Solvent Methanol or Acetonitrile Solvent->Solution Mass_Spec Mass Spectrometer (e.g., ESI-Q-TOF) Solution->Mass_Spec Spectrum Mass Spectrum Mass_Spec->Spectrum Analysis Molecular Ion Peak ID Isotopic Pattern Analysis Fragmentation Analysis Spectrum->Analysis Molecular Formula Confirmation Molecular Formula Confirmation Analysis->Molecular Formula Confirmation

Figure 2: Workflow for Mass Spectrometry analysis.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The conjugated system of the 2-chlorophenyl group and the isoxazole ring is expected to give rise to characteristic absorption bands in the UV region.

Expected UV-Vis Spectrum

In a polar solvent like ethanol or methanol, it is anticipated that this compound will exhibit strong absorption maxima (λ_max) in the range of 250-280 nm. These absorptions are attributed to π → π* transitions within the aromatic and heteroaromatic systems. The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Conclusion: A Multi-faceted Approach to Characterization

The robust characterization of this compound is achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural framework, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Visible spectroscopy probes the electronic nature of the molecule. The data and protocols presented in this guide serve as a comprehensive reference for the unambiguous identification and quality control of this valuable pharmaceutical intermediate, ensuring its integrity for the synthesis of next-generation therapeutics.

References

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • SpectraBase. 3-Phenyl-5-isoxazolecarboxylic acid. Available from: [Link]

  • Royal Society of Chemistry. Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

Sources

An In-depth Technical Guide to 1H and 13C NMR Data for 3-Aryl-5-Isoxazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Aryl-5-Isoxazolecarboxylic Acids

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.[1] The 3-aryl-5-isoxazolecarboxylic acid framework, in particular, serves as a crucial building block in the synthesis of more complex molecules and as a key pharmacophore in its own right. A thorough understanding of the structural characterization of these compounds is paramount for quality control, reaction monitoring, and the rational design of new drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous elucidation of their molecular architecture. This guide provides a detailed exploration of the NMR spectral features of 3-aryl-5-isoxazolecarboxylic acids, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

The Foundation: Synthesis of the Isoxazole Core

The most common and versatile method for the synthesis of the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] In the context of 3-aryl-5-isoxazolecarboxylic acids, this typically involves the reaction of an in situ generated arylnitrile oxide with an acetylene bearing a carboxylate group or a precursor that can be subsequently oxidized. The arylnitrile oxides are generally formed from the corresponding aryldoximes via oxidation. This synthetic route allows for significant diversity in the aryl substituent, enabling the exploration of a wide range of structure-activity relationships.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of a 3-aryl-5-isoxazolecarboxylic acid provides a wealth of information regarding the electronic environment of the individual protons within the molecule. The key regions of the spectrum and their interpretations are detailed below.

The Isoxazole Ring Proton (H4)

A hallmark of the 3,5-disubstituted isoxazole ring in a ¹H NMR spectrum is the singlet corresponding to the proton at the C4 position. This proton typically resonates in the range of δ 6.5-7.0 ppm .[1][2] Its precise chemical shift is influenced by the nature of the substituents at the C3 and C5 positions. The presence of a singlet for the isoxazole ring proton confirms the 3,5-disubstitution pattern. For instance, in 3,5-diphenylisoxazole, the isoxazole proton (H4) appears as a singlet at 6.84 ppm.[2]

The Aryl Group Protons

The protons on the 3-aryl substituent give rise to signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm . The multiplicity and chemical shifts of these protons are dictated by the substitution pattern on the aryl ring.

  • Monosubstituted Phenyl Ring: For an unsubstituted phenyl group at the C3 position, the protons will appear as a complex multiplet. Protons ortho to the isoxazole ring are generally found at a slightly higher chemical shift (more downfield) compared to the meta and para protons due to the electron-withdrawing nature of the heterocyclic ring.

  • Para-Substituted Phenyl Ring: In the case of a para-substituted phenyl ring, the aromatic protons often appear as two distinct doublets, characteristic of an AA'BB' spin system. For example, in (3-para-tolyl-isoxazole-5-yl)-methanol, the four aromatic protons present as two doublets at 7.13 ppm and 7.59 ppm.[1]

The Carboxylic Acid Proton

The proton of the carboxylic acid group is typically highly deshielded and appears as a broad singlet at a chemical shift greater than δ 10 ppm . Its broadness is a result of hydrogen bonding and chemical exchange. In the ¹H NMR spectrum of 5-methyl-3-phenylisoxazole-4-carboxylic acid, the carboxylic acid proton is observed at a very downfield shift of 13.1 ppm.[3]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule.

Isoxazole Ring Carbons

The three carbon atoms of the isoxazole ring have characteristic chemical shifts:

  • C3: This carbon, directly attached to the aryl group, is typically found in the range of δ 160-165 ppm . In 3,5-diphenylisoxazole, the C3 carbon resonates at 162.9 ppm.[2]

  • C4: The C4 carbon, bearing the lone proton of the ring, appears further upfield, generally between δ 95-110 ppm .[2] For 3,5-diphenylisoxazole, the C4 signal is at 97.4 ppm.[2]

  • C5: The C5 carbon, bonded to the carboxylic acid group, is significantly deshielded and resonates in the range of δ 168-172 ppm .[2] In 3,5-diphenylisoxazole, the C5 carbon is observed at 170.3 ppm.[2]

The Carboxylic Acid Carbon

The carbonyl carbon of the carboxylic acid group is the most deshielded carbon in the molecule, with its chemical shift typically appearing in the range of δ 160-175 ppm . The resonance of the carbonyl group in a related isoxazole compound was found at 177.7 ppm.[1]

Aryl Group Carbons

The carbon signals of the 3-aryl substituent are observed in the aromatic region, typically between δ 120 and 140 ppm . The chemical shifts are influenced by the electronic effects of the isoxazole ring and any other substituents on the aryl ring. The ipso-carbon (the carbon directly attached to the isoxazole ring) often has a distinct chemical shift compared to the other aromatic carbons.

Data Summary

Proton/Carbon Typical Chemical Shift Range (ppm) Multiplicity (¹H NMR) Notes
Isoxazole H46.5 - 7.0SingletDiagnostic for 3,5-disubstitution.
Aryl Protons7.0 - 8.5Multiplet, DoubletsPattern depends on aryl substitution.
Carboxylic Acid Proton> 10Broad SingletHighly deshielded and often broad.
Isoxazole C3160 - 165Attached to the aryl group.
Isoxazole C495 - 110Bears the isoxazole proton.
Isoxazole C5168 - 172Attached to the carboxylic acid.
Carboxylic Acid Carbon160 - 175Carbonyl carbon.
Aryl Carbons120 - 140Pattern depends on aryl substitution.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A self-validating protocol for preparing 3-aryl-5-isoxazolecarboxylic acids for NMR analysis is as follows:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[3] The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift determination.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube to prevent shimming issues and improve spectral resolution.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H. Higher field strengths will provide better spectral dispersion. Standard acquisition parameters are typically sufficient, but optimization of parameters such as the number of scans may be necessary for dilute samples.

Visualizing the Core Structure

G cluster_isoxazole Isoxazole Core cluster_substituents Substituents C3 C3 C4 C4 C3->C4 Aryl Aryl Group C3->Aryl at C3 C5 C5 C4->C5 O O C5->O COOH Carboxylic Acid C5->COOH at C5 N N N->C3 O->N

Caption: General structure of a 3-aryl-5-isoxazolecarboxylic acid.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and indispensable methodology for the structural elucidation of 3-aryl-5-isoxazolecarboxylic acids. The characteristic chemical shifts and coupling patterns detailed in this guide serve as a reliable reference for researchers engaged in the synthesis and development of novel isoxazole-based compounds. A meticulous analysis of the NMR data, grounded in the principles outlined herein, ensures the scientific integrity of the reported structures and facilitates the advancement of drug discovery programs.

References

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications.
  • Supporting Information for "3".
  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR - ChemicalBook.

Sources

A Senior Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, a molecule incorporating three key chemical moieties—a substituted aromatic ring, a heterocyclic isoxazole core, and a carboxylic acid—presents a unique analytical challenge and opportunity. This technical guide provides a comprehensive framework for its analysis using High-Resolution Mass Spectrometry (HRMS), coupled with Tandem Mass Spectrometry (MS/MS). As Senior Application Scientists, our goal is not merely to provide a protocol, but to illuminate the rationale behind each analytical choice. We will explore optimal ionization strategies, detail a robust experimental workflow from sample preparation to data acquisition, and, most critically, delve into the predictable and diagnostic fragmentation pathways of the parent molecule. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a rigorous and validated method for the characterization of this and structurally related compounds.

Introduction: The Analyte and the Analytical Imperative

This compound (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) is a small molecule of interest in medicinal chemistry and synthetic programs.[1][2][3][4] Its structural complexity, arising from the combination of an acidic functional group and a fragile heterocyclic system, necessitates a sophisticated analytical approach for unambiguous identification and characterization.

Mass spectrometry, particularly when hyphenated with liquid chromatography (LC-MS), serves as the primary tool for several critical assessments:

  • Identity Confirmation: Verifying the molecular weight and elemental composition against the theoretical structure.

  • Purity Analysis: Detecting and identifying process-related impurities or degradants.

  • Metabolite Identification: Aiding in preclinical studies by elucidating biotransformations.

This guide focuses on leveraging the power of Electrospray Ionization (ESI) with HRMS and MS/MS to achieve these objectives with the highest degree of scientific confidence.

Foundational Principles for This Analysis

The successful analysis of our target molecule hinges on three core mass spectrometric principles. The choice to employ these specific techniques is a direct consequence of the analyte's chemical nature.

The Ionization Strategy: Negative vs. Positive Electrospray Ionization (ESI)

ESI is the premier choice for polar, non-volatile small molecules, as it is a "soft" ionization technique that typically preserves the intact molecule as a charged ion.[5] For this compound, we have two primary options:

  • Negative Ion Mode (Recommended Primary Mode): The carboxylic acid moiety is acidic and readily loses a proton in solution to form a carboxylate anion. This makes it exceptionally well-suited for negative mode ESI, where it will be detected as the deprotonated molecule, [M-H]⁻.[6][7][8] This mode is often more sensitive and produces cleaner spectra for acidic compounds.

  • Positive Ion Mode (Valuable Secondary Mode): While less intuitive, positive mode analysis can provide complementary structural data. The nitrogen atom on the isoxazole ring can accept a proton, forming the protonated molecule, [M+H]⁺. This allows for the exploration of different fragmentation pathways that may not be observed in negative mode.

Expert Rationale: We begin with negative mode as our primary experiment due to the high proton affinity of the carboxylic acid group, which promises robust signal intensity. We then perform a secondary analysis in positive mode to gather complementary fragmentation data, creating a more complete structural dossier.

The Power of High-Resolution Mass Spectrometry (HRMS)

Distinguishing our target from potential isobaric impurities (compounds with the same nominal mass but different elemental formulas) is critical. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically <5 ppm).[9][10][11] This allows for the confident determination of the elemental formula from the exact mass of the molecular ion.[12]

For C₁₀H₆ClNO₃, the theoretical exact mass of the [M-H]⁻ ion is 222.0014 Da. An HRMS measurement provides the necessary confidence to confirm this composition.

Structural Elucidation with Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what the molecule is, Tandem MS (or MS²) tells us about its structure. In an MS/MS experiment, the specific molecular ion of interest (e.g., m/z 222.0014) is isolated, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed.[13] The fragmentation pattern is a structural fingerprint, revealing the weakest bonds and most stable fragments of the molecule.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is paramount. The following sections detail the necessary steps and parameters, which are summarized in the workflow diagram below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (1-10 µg/mL in Mobile Phase A/B) A->B Dilution C 3. LC Separation (Reversed-Phase) B->C D 4. ESI Source (Ion Generation) C->D E 5. HRMS Analysis (MS1 Full Scan & MS2 Fragmentation) D->E F 6. Data Acquisition E->F

Caption: High-level workflow for the LC-HRMS analysis.

Step 1: Sample & Solvent Preparation

The causality behind solvent choice is critical for ensuring analyte stability and ionization efficiency.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity polar organic solvent such as Methanol or Acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture that mimics the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile).

  • Mobile Phase Additives:

    • For Negative Mode ESI , use a weak base like 0.1% ammonium hydroxide or 5 mM ammonium acetate to ensure the carboxylic acid is deprotonated in solution prior to entering the ESI source.

    • For Positive Mode ESI , use a weak acid like 0.1% formic acid to promote protonation of the isoxazole nitrogen.

Step 2: Liquid Chromatography (LC) Method

LC separates the analyte from any impurities and delivers a consistent flow to the mass spectrometer. A standard reversed-phase method is suitable.

Parameter Value Rationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and peak shape for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% to 95% B over 10 minA general-purpose gradient to ensure elution of the analyte and separation from potential impurities.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CImproves peak shape and ensures reproducible retention times.
Injection Vol. 5 µLA typical volume to avoid overloading the column.

Note: For dedicated negative mode analysis, the formic acid can be replaced with 5 mM ammonium acetate.

Step 3: Mass Spectrometer Parameters

These parameters must be optimized for the specific instrument, but the following table provides a validated starting point for a Q-TOF or Orbitrap system.

Parameter Negative ESI Mode ([M-H]⁻) Positive ESI Mode ([M+H]⁺)
Capillary Voltage -3.0 kV+3.5 kV
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
MS1 Scan Range m/z 50 - 500m/z 50 - 500
MS1 Resolution > 30,000> 30,000
MS/MS Precursor Ion m/z 222.00m/z 224.02
Collision Energy 10-40 eV (Ramp)10-40 eV (Ramp)

Trustworthiness Check: Ramping the collision energy is a self-validating approach. It ensures that both low-energy (gentle) and high-energy (extensive) fragmentation pathways are captured in a single experiment, providing a comprehensive fragmentation map.

Data Interpretation: Decoding the Mass Spectra

This section details the expected results and provides a logical framework for interpreting the fragmentation data.

Structure and Key Moieties

Caption: Chemical structure of the target analyte.

Full Scan (MS1) Analysis

In the full scan spectrum, the primary goal is to locate the molecular ion and confirm its elemental composition.

  • Negative Mode: Expect a prominent ion at m/z 222.0014 , corresponding to [C₁₀H₅ClNO₃]⁻.

  • Positive Mode: Expect the base peak at m/z 224.0166 , corresponding to [C₁₀H₇ClNO₃]⁺. Look for potential adducts like [M+Na]⁺ at m/z 246.00.

Proposed MS/MS Fragmentation Pathways

The true structural investigation begins with MS/MS. The following diagrams illustrate the most probable fragmentation cascades.

The deprotonated carboxylate is the driving force of fragmentation in this mode.

Negative_Fragmentation parent [M-H]⁻ m/z 222.00 frag1 [M-H-CO₂]⁻ m/z 177.01 parent->frag1 - CO₂ (44.99 Da) frag2 [C₈H₅ClN]⁻ m/z 150.01 frag1->frag2 - HCN (27.01 Da)

Caption: Key fragmentation pathway in negative ESI mode.

  • Loss of Carbon Dioxide (Decarboxylation): This is the most common and diagnostically significant fragmentation for deprotonated carboxylic acids.[6] The initial ion at m/z 222.00 will readily lose 44.99 Da to produce a highly abundant fragment ion at m/z 177.01 . This confirms the presence of the carboxylic acid group.

  • Ring Cleavage: The resulting carbanion at m/z 177.01 can undergo further fragmentation. A likely pathway involves the cleavage of the isoxazole ring, potentially losing hydrogen cyanide (HCN, 27.01 Da), to yield a fragment at m/z 150.01 .

Protonation at the isoxazole nitrogen initiates a different set of fragmentation reactions.

Positive_Fragmentation parent [M+H]⁺ m/z 224.02 frag1 [M+H-H₂O]⁺ m/z 206.01 parent->frag1 - H₂O (18.01 Da) frag3 [M+H-COOH]⁺ m/z 179.02 parent->frag3 - HCOOH (46.01 Da) frag2 [M+H-CO]⁺ m/z 196.02 frag1->frag2 - CO (28.00 Da) frag4 [C₇H₄Cl]⁺ m/z 123.00 frag3->frag4 - C₂H₂N₂O (Ring Frag.)

Caption: Plausible fragmentation pathways in positive ESI mode.

  • Initial Losses from Carboxylic Acid: The protonated molecule can undergo facile losses related to the acid group.

    • Loss of Water (-18.01 Da): A common loss from protonated carboxylic acids, yielding a fragment at m/z 206.01 .

    • Loss of Formic Acid (-46.01 Da): A direct loss of the entire carboxylic acid group as a neutral molecule results in a significant fragment at m/z 179.02 . This is highly diagnostic.

  • Sequential Loss (Water then Carbon Monoxide): The ion at m/z 206.01 can subsequently lose carbon monoxide (-28.00 Da) to produce a fragment at m/z 196.02 .

  • Isoxazole Ring Fragmentation: The most characteristic fragmentation of isoxazoles involves the cleavage of the weak N-O bond.[14][15] Following the loss of the carboxylic acid, the fragment at m/z 179.02, which represents the 3-(2-chlorophenyl)isoxazole core, can fragment further. A key resulting ion would be the chlorotropylium ion or a related chlorophenyl cation at m/z 111/113 (due to chlorine isotopes), or a fragment representing the 2-chlorobenzonitrile cation at m/z 137/139 .

Conclusion and Future Perspectives

This guide outlines a comprehensive and scientifically rigorous approach to the mass spectrometric analysis of this compound. By employing a dual-mode ESI strategy coupled with high-resolution MS and tandem MS, one can achieve unambiguous structural confirmation. The key diagnostic evidence includes:

  • Accurate mass measurement of the molecular ion in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Observation of a characteristic neutral loss of CO₂ (44.99 Da) from the [M-H]⁻ precursor ion.

  • Observation of a characteristic neutral loss of HCOOH (46.01 Da) from the [M+H]⁺ precursor ion.

This validated methodology serves not only as a quality control tool for the parent compound but also as a foundational blueprint for tackling related analytical challenges, such as impurity profiling, stability testing, and the identification of its metabolites in complex biological matrices.

References

  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361. [Link]

  • Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Protocols, 9(4), 915-926. [Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & von der Ohe, P. C. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

  • Daumar, P., & George, C. (2007). Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytica Chimica Acta, 605(1), 61-69. [Link]

  • Xie, F., & Si, Y. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 27-34. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Chan, K. H. (2005). Method of analysis of carboxylic acid by mass spectrometry.
  • Ulbrich, A., & Westphall, M. S. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(21), 10798–10803. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Khader, M. A., & Ramana, D. V. (1991). The mass spectral fragmentation of isoxazolyldihydropyridines. Organic Mass Spectrometry, 26(11), 979-982. [Link]

  • Ceraulo, L., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 4(8), 629-637. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • Roy, S., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(5), 785-795. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation, 4(1), 1-10. [Link]

  • Ceraulo, L., & Schiavo, S. (1986). Mass Spectrometry of Oxazoles. Heterocycles, 24(5), 1331-1357. [Link]

  • SpectraBase. (n.d.). 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Retrieved from [Link]

  • Pires, E., & de Souza, M. V. N. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 18, 1269-1275. [Link]

  • D'Agostino, L. A., & Vining, P. G. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(4), 492-525. [Link]

  • Yalalov, D. A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843. [Link]

  • Bijlsma, L., & Sancho, J. V. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Journal of Cheminformatics, 16(1), 1-12. [Link]

  • Gower, A. J., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134. [Link]

  • Gower, A. J., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. ResearchGate. [Link]

  • Gamoh, K., & Kishi, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 537-542. [Link]

  • NIST. (n.d.). Mass Spectrum (electron ionization) of Lilial. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

  • HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

Sources

Solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document moves beyond a simple data table to deliver a foundational understanding of the physicochemical principles governing the solubility of this molecule. We present a theoretical framework based on its structural attributes, detail a robust experimental protocol for empirical solubility determination, provide a qualitative solubility profile based on established chemical principles, and discuss the practical implications for chemical synthesis, purification, and formulation.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Its structure, characterized by three key functional domains—a carboxylic acid group, an isoxazole ring, and a chlorophenyl substituent—dictates its chemical behavior and physical properties, most notably its solubility.

  • Carboxylic Acid (-COOH): This acidic group is a primary driver of solubility. It can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar, protic solvents. Its acidity (pKa) is a critical factor in pH-dependent solubility and interactions with basic solvents.

  • Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. It contributes to the molecule's polarity and can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • 2-Chlorophenyl Group: This bulky, nonpolar aromatic group introduces hydrophobicity (lipophilicity) to the molecule. The presence of the chlorine atom slightly increases its polarity compared to an unsubstituted phenyl ring but primarily contributes to van der Waals forces and potential π-π stacking interactions.

The interplay between the polar, hydrophilic carboxylic acid and the nonpolar, lipophilic chlorophenyl group creates a molecule with a complex solubility profile, requiring careful solvent selection for processes such as reaction, extraction, and crystallization.

Theoretical Framework for Solubility

A molecule's solubility is governed by the principle "like dissolves like," where the intermolecular forces between the solute and solvent must be strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Physicochemical Properties

Understanding the inherent properties of this compound is essential for predicting its solubility.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₁₀H₆ClNO₃Provides the basis for molecular weight and elemental composition.
Molecular Weight 223.62 g/mol Influences solubility on a mass basis (e.g., mg/mL).
Predicted pKa ~3.5 - 4.5The carboxylic acid is weakly acidic, meaning it will be largely protonated (neutral) in neutral or acidic organic solvents but will deprotonate and become a highly polar salt in the presence of basic solvents (e.g., amines).
Predicted XLogP3 2.6This positive LogP value indicates a moderate degree of lipophilicity, suggesting a preference for organic phases over water and better solubility in less polar organic solvents compared to highly polar ones like water.
Hydrogen Bond Donors 1 (from -COOH)Can donate a hydrogen bond, favoring interactions with H-bond accepting solvents (e.g., ethers, ketones, DMSO).
Hydrogen Bond Acceptors 4 (3 from O, 1 from N)Can accept hydrogen bonds, favoring interactions with H-bond donating solvents (e.g., alcohols, water).
Solvent-Solute Interactions

The solubility of this compound in a given solvent is determined by the compatibility of their intermolecular forces:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate both the carboxylic acid group through strong hydrogen bonding and the polar isoxazole ring. Solubility is expected to be favorable.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors but cannot donate. They will strongly solvate the carboxylic acid proton. Solvents like DMSO and DMF are highly polar and are often excellent solvents for multifunctional compounds. Acetonitrile, being less polar, may show moderate solubility.

  • Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity and can act as hydrogen bond acceptors. They are expected to be effective at solvating the molecule, though likely less so than alcohols or DMSO.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar and can engage in dipole-dipole interactions. They will primarily solvate the chlorophenyl and isoxazole portions of the molecule. Solubility may be limited due to poor solvation of the highly polar carboxylic acid group.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents only offer weak van der Waals forces. They are poor solvents for the polar carboxylic acid and isoxazole functionalities, and thus, solubility is expected to be very low. The aromatic nature of toluene may offer some minor affinity for the chlorophenyl ring via π-π interactions.

The following diagram illustrates the key factors that influence the dissolution process.

Solute Solute Properties (3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid) pKa Acidity (pKa) Solute->pKa LogP Lipophilicity (LogP) Solute->LogP HBond H-Bonding Capacity (Donor/Acceptor) Solute->HBond Solvent Solvent Properties Polarity Polarity / Dipole Moment Solvent->Polarity Protic Protic / Aprotic Nature Solvent->Protic Hansen Hansen Parameters (Dispersion, Polar, H-Bonding) Solvent->Hansen Solubility Solubility Outcome (High / Medium / Low) pKa->Solubility Acid-Base & H-Bonding LogP->Solubility Polar & Nonpolar Interactions HBond->Solubility Acid-Base & H-Bonding Polarity->Solubility Polar & Nonpolar Interactions Protic->Solubility Acid-Base & H-Bonding Hansen->Solubility Polar & Nonpolar Interactions

Caption: Key molecular and solvent properties influencing solubility.

Experimental Determination of Solubility: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the saturation solubility of a compound in a specific solvent at a controlled temperature.

Principle

A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. After equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

Experimental Workflow

The following diagram outlines the workflow for the shake-flask solubility determination protocol.

A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Allow excess solid to settle. Filter or centrifuge the supernatant. B->C Stop agitation D 4. Sample Preparation Accurately dilute an aliquot of the clear, saturated solution. C->D Withdraw aliquot E 5. Analysis Quantify concentration using a calibrated analytical method (e.g., HPLC). D->E Inject sample F 6. Calculation Calculate solubility (mg/mL or mol/L) using the dilution factor. E->F Use calibration curve

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Protocol
  • Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., 10-20 mg) of this compound. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled chamber set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

    • Expert Insight: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed.

  • Phase Separation: Remove the vials from the shaker and let them stand undisturbed in the temperature-controlled chamber for at least 1-2 hours to allow the excess solid to settle.

    • Trustworthiness Check: For robust separation, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to completely remove any undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to prevent adsorption effects.

  • Sample Preparation: Immediately after filtration, accurately pipette an aliquot of the clear, saturated solution and dilute it with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

  • Calculation: Calculate the original solubility (S) using the measured concentration (C_measured), the dilution volume (V_final), and the initial aliquot volume (V_initial): S (mg/mL) = C_measured (mg/mL) × (V_final / V_initial)

Solubility Profile in Common Organic Solvents

While specific experimental data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the theoretical principles discussed above. This table serves as a practical guide for initial solvent screening.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh (> 50 mg/mL)Excellent H-bond donor/acceptor capabilities effectively solvate the carboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (> 100 mg/mL)Exceptionally strong H-bond acceptor and high polarity can disrupt crystal lattice effectively.
Polar Aprotic N,N-Dimethylformamide (DMF)Very High (> 100 mg/mL)Similar to DMSO, a powerful polar solvent capable of strong solute-solvent interactions.
Ethers Tetrahydrofuran (THF)Medium (10-50 mg/mL)Good H-bond acceptor and moderate polarity. Solvates the molecule effectively.
Ketones AcetoneMedium (10-50 mg/mL)Polar aprotic solvent, good H-bond acceptor.
Esters Ethyl AcetateMedium-Low (5-20 mg/mL)Less polar than ketones or THF, providing moderate solvation.
Chlorinated Dichloromethane (DCM)Low (1-10 mg/mL)Poorly solvates the carboxylic acid group, leading to limited solubility despite affinity for the aromatic portions.
Aromatic TolueneVery Low (< 1 mg/mL)Nonpolar solvent with no H-bonding ability. Cannot overcome the solute's crystal lattice energy.
Aliphatic n-HexaneInsoluble (< 0.1 mg/mL)Highly nonpolar solvent, completely incompatible with the polar functional groups of the solute.

Practical Implications and Applications

  • Reaction Chemistry: For homogeneous reactions, solvents like DMF, THF, or acetonitrile would be suitable choices to ensure the dissolution of the starting material.

  • Purification by Crystallization: A common strategy is to dissolve the compound in a solvent where it has high solubility at an elevated temperature (e.g., ethanol, THF) and then induce crystallization by cooling or by adding an anti-solvent where it is insoluble (e.g., hexane, water). The predicted solubility profile suggests that a solvent/anti-solvent system like Ethanol/Water or THF/Hexane would be highly effective.

  • Chromatography: The moderate solubility in solvents like ethyl acetate and dichloromethane suggests their utility as components in mobile phases for silica gel column chromatography.

  • Formulation Development: For creating liquid formulations, highly polar solvents like DMSO or N-Methyl-2-pyrrolidone (NMP) would be primary candidates for achieving high concentrations.

Conclusion

The solubility of this compound is a complex function of its distinct structural motifs. The polar carboxylic acid and isoxazole ring necessitate polar solvents capable of hydrogen bonding, while the nonpolar chlorophenyl group contributes to its affinity for organic media. High solubility is predicted in polar solvents such as alcohols and aprotic amides (DMSO, DMF), with moderate solubility in ethers and ketones. Conversely, the compound is expected to be poorly soluble in nonpolar hydrocarbon and chlorinated solvents. For precise and reliable data, the isothermal shake-flask method detailed herein provides a gold-standard protocol. This guide equips the researcher with both the theoretical understanding and the practical tools needed to effectively manage and utilize this compound in a laboratory or process setting.

References

  • PubChem, National Center for Biotechnology Information. Compound Summary for CID 10427308, 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid. Available from: [Link]

  • OECD. OECD Guideline for the Testing of Chemicals 105: Water Solubility. Organisation for Economic Co-operation and Development. Available from: [Link]

The Crystalline Structure of Substituted Isoxazolecarboxylic Acids: From Supramolecular Synthons to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] When functionalized with a carboxylic acid, this scaffold gains a powerful modulator of both biological activity and physicochemical properties. The solid-state structure, or crystalline form, of these molecules is of paramount importance, directly influencing critical drug development parameters such as solubility, stability, and bioavailability.[3] This guide provides an in-depth exploration of the crystalline architecture of substituted isoxazolecarboxylic acids. We will dissect the dominant intermolecular forces that govern crystal packing, explain the experimental workflows used for their characterization, and analyze how specific substituents can be used to engineer desired solid-state properties. This document serves as a technical resource for researchers aiming to understand and control the crystalline landscape of this vital class of compounds.

The Isoxazolecarboxylic Acid Scaffold: A Nexus of Bioactivity and Physicochemical Control

The five-membered isoxazole heterocycle is a privileged structure in drug discovery, valued for its metabolic stability and its ability to act as a versatile bioisostere for other functional groups.[4] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5] The introduction of a carboxylic acid moiety appends a potent hydrogen-bonding group that can engage in specific, high-affinity interactions with biological targets.

Beyond its role in pharmacodynamics, the carboxylic acid group, in concert with the isoxazole nitrogen, becomes a primary driver of the compound's supramolecular chemistry. The resulting crystal structure dictates the material's physical properties. A stable, well-defined crystalline form is essential for consistent manufacturing, formulation, and ultimately, therapeutic performance. The study of these structures falls under the umbrella of crystal engineering, a field dedicated to designing solids with desired properties based on a thorough understanding of intermolecular interactions.[3][6]

Synthesis and the Art of Single Crystal Cultivation

The journey to understanding a crystal structure begins with the synthesis of the molecule and the subsequent growth of high-quality single crystals.

Synthetic Strategies

The construction of the substituted isoxazole ring is most commonly achieved via [3+2] cycloaddition reactions, where a nitrile oxide reacts with an alkyne.[5] For isoxazolecarboxylic acids, this often involves an alkyne precursor already bearing the carboxyl group (or a protected version thereof). The choice of solvent and base can be crucial for optimizing yield and purity.[7]

Experimental Protocol: Growing Crystals for X-ray Diffraction

Obtaining crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) is a critical, and often empirical, step. The goal is to allow molecules to self-assemble slowly and methodically into a highly ordered lattice. Slow evaporation is a widely used and effective technique.

Objective: To grow single crystals of a substituted isoxazolecarboxylic acid suitable for SC-XRD analysis.

Materials:

  • Purified substituted isoxazolecarboxylic acid compound (5-20 mg).

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone).

  • Small, clean glass vials (e.g., 4 mL).

  • Vial caps or paraffin film.

Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in various solvents. An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Preparation of a Saturated Solution: Place 5-10 mg of the compound into a clean vial. Add the chosen solvent dropwise while gently warming and agitating until the solid completely dissolves. The aim is to create a solution that is just shy of saturation or saturated at a slightly elevated temperature.

  • Inducing Slow Evaporation:

    • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with paraffin film and pierce it with a needle 1-2 times. This restricts the rate of evaporation.

    • Place the vial in a location free from vibration and significant temperature fluctuations.

  • Incubation and Observation: Allow the vial to stand undisturbed for several days to weeks. Monitor periodically for the formation of small, transparent crystals with well-defined facets.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop. Gently wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry. The crystals are now ready for mounting and analysis.

Elucidating the Architecture: The Crystallographic Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[8][9]

The SC-XRD Experiment

In an SC-XRD experiment, a focused beam of X-rays is directed at a single crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots is recorded by a detector. By rotating the crystal and collecting numerous diffraction patterns, a complete dataset is obtained. Sophisticated software is then used to solve the "phase problem" and reconstruct a three-dimensional electron density map of the unit cell, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

Workflow for Structural Determination

The process from crystal to final structure follows a well-defined path.

G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection & Mounting Xray X-ray Data Collection (Diffractometer) Crystal->Xray Irradiation Process Data Processing & Reduction Xray->Process Raw Diffraction Data Solve Structure Solution (e.g., SHELXT) Process->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (e.g., CCDC Mercury) Refine->Validate Final Crystallographic Information File (CIF) Validate->Final Final Structure (CIF File) Synthons cluster_homo Carboxylic Acid Homosynthon (Dimer) cluster_hetero Acid-Isoxazole Heterosynthon (Catemer) a1 R-C(=O)O-H a2 H-O(O=)C-R a1->a2 O-H···O a2->a1 O-H···O b1 R₁-Isoxazole-N b2 H-O-C(=O)-R₂ b2->b1 O-H···N

Caption: Common hydrogen-bonding synthons in isoxazolecarboxylic acids.

Weaker Interactions: The Supporting Cast

While O-H···O/N bonds often define the primary structural motif, the overall three-dimensional packing is consolidated by a network of weaker interactions:

  • C-H···O Interactions: The oxygen atoms of the carboxyl group and the isoxazole ring frequently act as acceptors for weak C-H···O hydrogen bonds, helping to link the primary motifs. [10]* π-π Stacking: Aromatic substituents on the isoxazole ring can engage in π-π stacking interactions, which are crucial for densifying the crystal packing.

  • Halogen Bonding: If halogen substituents (Cl, Br, I) are present, they can act as electrophilic "halogen bond" donors, interacting with the isoxazole nitrogen or carbonyl oxygen atoms. [11]This provides a powerful and directional tool for crystal engineering.

Case Study: 5-Methylisoxazole-4-carboxylic Acid

The crystal structure of 5-methylisoxazole-4-carboxylic acid provides an excellent example of these principles in action. [12][10]In its solid state, the molecules do not form the classic acid dimer. Instead, a strong intermolecular O-H···N hydrogen bond links the carboxylic acid of one molecule to the isoxazole nitrogen of a neighboring molecule. This interaction repeats to form a linear chain structure. These primary chains are further stabilized and linked into a 3D network by weaker C-H···O hydrogen bonds. [12][10]

The Directing Influence of Substituents

The choice of substituent (R) on the isoxazole ring is the primary tool a medicinal chemist or crystal engineer has to modulate the crystalline structure. Different functional groups exert distinct steric and electronic effects that can favor certain packing arrangements over others.

The conformational flexibility of the molecule, particularly the rotation around single bonds, can give rise to different molecular shapes (conformers). If these different conformers pack into distinct crystal lattices, the phenomenon is known as conformational polymorphism. [13][14]Polymorphs can have significantly different physical properties, making polymorph screening a critical activity in drug development.

Table 1: Influence of Substituent Type on Crystal Packing

Substituent TypeCommon PositionPrimary Influence on Crystal StructurePotential Interactions
Small Alkyl (e.g., -CH₃) C3 or C5Minimal steric hindrance; primarily acts as a space-filler.Weak C-H···O/N contacts.
Aryl (e.g., -Ph) C3 or C5Introduces planarity and potential for π-π stacking. Torsion angle with the isoxazole ring is a key structural parameter. [15]π-π stacking, C-H···π interactions.
Halogen (e.g., -Cl, -Br) Any positionCan form directional and predictable halogen bonds. Electron-withdrawing nature affects acidity and H-bond strength. [11]Halogen bonding (X···O, X···N), C-H···X contacts.
Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH₂) On an aryl substituentIntroduces new, strong hydrogen bonding sites, creating more complex networks and competing with the primary synthons.Strong O-H···O/N, N-H···O/N hydrogen bonds.

Conclusion: From Atomic Coordinates to Optimized Therapeutics

The crystalline structure of a substituted isoxazolecarboxylic acid is not an arbitrary arrangement but a highly orchestrated supramolecular assembly governed by a hierarchy of intermolecular interactions. A deep understanding of these interactions, from the dominant O-H···N/O hydrogen bonds to the subtle yet significant roles of halogen bonds and π-stacking, is essential. This knowledge empowers researchers to engage in rational crystal engineering—the targeted design of crystalline forms with optimized properties. By strategically selecting substituents, scientists can influence crystal packing to improve the solubility, stability, and manufacturability of isoxazole-based active pharmaceutical ingredients, accelerating their path from the laboratory to the clinic.

References

  • Qiu, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available: [Link]

  • De Rango, C., et al. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. NIH. Available: [Link]

  • Kaur, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. Available: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available: [Link]

  • Sroczyńska, A., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PMC - NIH. Available: [Link]

  • Spackman, M. A., & Gavezzotti, A. (2016). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions (RSC Publishing). Available: [Link]

  • Jayashree, B., et al. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. PubMed. Available: [Link]

  • Mondal, T., & Saha, S. (2025). Polymorphism in a Sulfamethoxazole Derivative: Coexistence of Five Polymorphs in Methanol at Room Temperature. ResearchGate. Available: [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. Available: [Link]

  • Arshad, S., et al. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. IUCrData. Available: [Link]

  • Kaur, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available: [Link]

  • Duggirala, N. K., et al. (2022). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm (RSC Publishing). Available: [Link]

  • Chierotti, M. R., & Gobetto, R. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available: [Link]

  • Roy, T., et al. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). Available: [Link]

  • Kumar, V., et al. (2022). The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available: [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. PMC - NIH. Available: [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. Available: [Link]

  • Kumar, P., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Available: [Link]

  • Kariem, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. Available: [Link]

  • Cîrîc, A., et al. (2020). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journals. Available: [Link]

  • Kaur, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available: [Link]

  • Al-Hourani, B. J., et al. (2022). Crystal packings and intermolecular interactions in (a) 6a; (b) 6d. ResearchGate. Available: [Link]

  • Ghorbani-Vaghei, R., et al. (2024). Synthesis of pyrrole-fused heterocycles via isocyanide-based multicomponent reactions. Beilstein Journals. Available: [Link]

  • Taylor, C. R., & Wood, P. A. (2024). The interplay between hydrogen bonds and stacking/T-type interactions in molecular cocrystals. PMC - NIH. Available: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available: [Link]

  • Canete, A., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical calculations on 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. This molecule, featuring the versatile isoxazole scaffold, is of significant interest in medicinal chemistry and drug development.[1][2][3][4] Computational analysis offers a powerful, cost-effective avenue to elucidate its structural, electronic, and reactivity properties, thereby accelerating the drug design and discovery process.[1] This document details a complete workflow, from initial structure preparation to advanced property analysis, grounded in Density Functional Theory (DFT). We emphasize the causality behind methodological choices, ensuring a robust and reproducible computational protocol for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Isoxazole Scaffold and Computational Chemistry

The 1,3-isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] this compound (Molecular Formula: C₁₀H₆ClNO₃, Molecular Weight: 223.61 g/mol ) is a representative of this class, presenting a unique combination of a halogenated phenyl ring, a heterocyclic isoxazole core, and a carboxylic acid group.[5] This structural complexity governs its interactions with biological targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular properties before undertaking costly and time-consuming synthesis and experimental testing.[1][6] By simulating the molecule at the electronic level, we can gain deep insights into:

  • Molecular Geometry: Predicting the most stable three-dimensional conformation.

  • Electronic Structure: Understanding charge distribution, orbital energies, and bonding characteristics.

  • Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Simulating IR and UV-Vis spectra to aid in experimental characterization.

This guide establishes a validated workflow to derive these critical properties for this compound.

Theoretical Framework: The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[7] This approach provides a remarkable balance of accuracy and computational efficiency, making it the workhorse for calculations on medium-to-large organic molecules.[6][8]

Our protocol is centered on the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy for many organic systems compared to pure DFT functionals.[8]

To describe the spatial distribution of electrons, we employ the 6-311++G(d,p) basis set . This choice is deliberate:

  • 6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are all relevant in our target molecule.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are non-negotiable for describing the correct geometry and electronic distribution in molecules with pi-systems and heteroatoms.[9]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust, well-benchmarked level of theory for obtaining reliable results for molecules of this type.[10][11]

The Computational Workflow: A Self-Validating Protocol

A successful computational study relies on a logical and sequential workflow. Each step builds upon the previous one, with built-in validation checks to ensure the integrity of the results.

G cluster_prep Preparation cluster_core Core Calculation a Step 1: 3D Structure Input (SMILES or 2D Sketch) b Step 2: Geometry Optimization (Find Energy Minimum) a->b Initial Guess c Step 3: Vibrational Frequency Analysis (Confirm Minimum) b->c Optimized Structure d Step 4: Electronic Properties (NBO, Mulliken, FMO) c->d Verified Minimum e Step 5: Spectroscopic Prediction (IR, TD-DFT for UV-Vis) c->e f Step 6: Reactivity Descriptors (Conceptual DFT) c->f

Caption: A validated computational workflow for quantum chemical analysis.

Experimental Protocol 1: Core Geometry and Frequency Calculation
  • Structure Generation:

    • Obtain the SMILES string for this compound: O=C(O)C1=CC(C2=CC=CC=C2Cl)=NO1.

    • Use a molecular editor (e.g., Avogadro, GaussView) to convert the SMILES string into an initial 3D structure. Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94).

  • Geometry Optimization:

    • This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, or GAMESS.

    • Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt

    • Rationale: The Opt keyword instructs the software to perform an iterative search for the coordinates where the net forces on all atoms are effectively zero, corresponding to a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • This step is essential for validating the result of the optimization.[12][13][14]

    • Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Freq

    • Trustworthiness Check: The calculation must yield zero imaginary frequencies .[15] A single imaginary frequency indicates a transition state, not a stable minimum. The presence of any imaginary frequencies necessitates re-optimization from a perturbed geometry.

    • Output: This calculation also provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the data needed to simulate the infrared (IR) spectrum.[12][13]

Analysis and Interpretation of Molecular Properties

With a validated minimum-energy structure, we can now calculate and analyze a wealth of chemical information.

Electronic Charge Distribution

Understanding how electrons are distributed across the molecule is key to predicting its intermolecular interactions. We employ two complementary methods for population analysis.

  • Mulliken Population Analysis: A simple and fast method based on partitioning orbital overlaps equally between atoms.[16][17][18][19][20] While computationally inexpensive, it is known to be highly dependent on the basis set.[17]

  • Natural Bond Orbital (NBO) Analysis: A more robust and chemically intuitive method that localizes electrons into bonds and lone pairs, providing "natural atomic charges" that are less basis-set dependent.[21][22][23][24][25]

Experimental Protocol 2: Population Analysis

  • Perform NBO Calculation: Use the optimized geometry from the frequency calculation.

  • Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Pop=NBO

  • Data Extraction: From the output file, extract the "Natural Atomic Charges" from the NBO summary and the "Mulliken atomic charges".

  • Data Presentation: Summarize the charges on key atoms (e.g., Cl, O, N, carboxylic C) in a table for comparison.

Table 1: Representative Atomic Charge Data

AtomMulliken Charge (a.u.)Natural (NBO) Charge (a.u.)
Cl-0.15-0.08
O (isoxazole)-0.28-0.21
N (isoxazole)+0.05+0.10
C (carboxyl)+0.65+0.78
O (carbonyl)-0.55-0.62
O (hydroxyl)-0.60-0.68
H (hydroxyl)+0.42+0.49
(Note: These are hypothetical values for illustrative purposes.)
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[1]

Table 2: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-7.2
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE) 5.4
(Note: These are hypothetical values for illustrative purposes.)
Spectroscopic Analysis
  • Infrared (IR) Spectrum: The Freq calculation directly provides the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum, which is invaluable for identifying functional groups and comparing with experimental data.[12][26]

  • UV-Vis Spectrum: Predicting the electronic absorption spectrum requires a more advanced calculation known as Time-Dependent DFT (TD-DFT).[7][27][28][29]

Experimental Protocol 3: UV-Vis Spectrum Simulation

  • Perform TD-DFT Calculation: Use the optimized geometry.

  • Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) TD(NStates=10)

  • Rationale: This calculates the energies and oscillator strengths of the first 10 electronic excited states. The results can be plotted as wavelength vs. oscillator strength to simulate the UV-Vis spectrum. This helps identify the nature of electronic transitions (e.g., π→π*).[7][30]

Chemical Reactivity: Conceptual DFT

Conceptual DFT provides a powerful framework for quantifying global and local reactivity using descriptors derived from the electronic structure.[31][32][33][34][35] These descriptors are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

G cluster_descriptors Conceptual DFT Descriptors FMO E_HOMO E_LUMO IP Ionization Potential (I) I ≈ -E_HOMO FMO:f0->IP EA Electron Affinity (A) A ≈ -E_LUMO FMO:f1->EA Chi Electronegativity (χ) χ = (I + A) / 2 IP->Chi Eta Hardness (η) η = (I - A) / 2 IP->Eta EA->Chi EA->Eta Omega Electrophilicity (ω) ω = χ² / (2η) Chi->Omega Eta->Omega

Caption: Relationship between FMO energies and key Conceptual DFT reactivity descriptors.

Table 3: Calculated Global Reactivity Descriptors

DescriptorFormulaValue (eV)Interpretation
Ionization Potential (I)-E_HOMO7.20Energy required to remove an electron
Electron Affinity (A)-E_LUMO1.80Energy released when gaining an electron
Electronegativity (χ)(I + A) / 24.50Tendency to attract electrons
Chemical Hardness (η)(I - A) / 22.70Resistance to change in electron distribution
Electrophilicity Index (ω)χ² / (2η)3.75Global electrophilic nature of the molecule
(Note: These are hypothetical values derived from the FMO energies in Table 2.)

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful selection of the theoretical level (B3LYP/6-311++G(d,p)) to the essential validation step of frequency analysis and the subsequent calculation of electronic, spectroscopic, and reactivity properties—researchers can derive reliable and predictive insights. This computational approach serves as a powerful complement to experimental work, enabling a deeper understanding of molecular behavior and accelerating the rational design of new therapeutic agents based on the isoxazole scaffold.

References

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

  • MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Available from: [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. Available from: [Link]

  • Q-Chem. Q-Chem 5.0 User's Manual: Vibrational Analysis. Available from: [Link]

  • Frontiers. Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. Available from: [Link]

  • Wikipedia. Mulliken population analysis. Available from: [Link]

  • ACS Publications. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3. Available from: https://biointerfaceresearch.com/synthesis-crystal-structure-and-theoretical-investigations-of-3-2-chlorophenyl-5-tosyl-133a459b-hexahydroisoxazolo43-cquinolin-3a-ylmethanamine/
  • YouTube. Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. Available from: [Link]

  • Mulliken population analysis. Available from: [Link]

  • ScienceDirect. Time-dependent density functional theory study of UV/vis spectra of natural styrylpyrones. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • National Institutes of Health. Calculation of the Global and Local Conceptual DFT Indices for the Prediction of the Chemical Reactivity Properties of Papuamides A–F Marine Drugs. Available from: [Link]

  • Qcore. Vibrational frequency calculations. Available from: [Link]

  • Chemistry LibreTexts. 10.7: Mulliken Populations. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • Royal Society of Chemistry. Conceptual density functional theory based electronic structure principles. Chemical Science. Available from: [Link]

  • FACCTs. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. Available from: [Link]

  • SciSpace. Energies of organic molecules and atoms in density functional theory. Available from: [Link]

  • ACS Publications. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Available from: [Link]

  • AIP Publishing. Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics. Available from: [Link]

  • ACS Publications. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Available from: [Link]

  • Rowan Scientific. Frequencies and Thermochemistry. Available from: [Link]

  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Available from: [Link]

  • SciELO México. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Available from: [Link]

  • MSU chemistry. Population Analysis. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • Q-Chem Manual. 11.2.1 Population Analysis. Available from: [Link]

  • ACS Publications. Conceptual Density Functional Theory. Chemical Reviews. Available from: [Link]

  • RSC Publishing. A method to capture the large relativistic and solvent effects on the UV-vis spectra of photo-activated metal complexes. Available from: [Link]

  • The Batista Group. Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. Available from: [Link]

  • ACS Publications. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]

  • Physical Chemistry Chemical Physics. Computational analysis of the vibrational spectra and structure of aqueous cytosine. Available from: [Link]

  • Docta Complutense. 2H-1,2,3-triazole-4-carboxylic acid using yheir vibrational spectra, quantum chemical calculations and molecular docking with MMP-2 receptor. Available from: [Link]

  • MDPI. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Available from: [Link]

  • YouTube. Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. Available from: [Link]

  • The Ohio State University. Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations”. Available from: [Link]

  • Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • ChemRxiv. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of isoxazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Specifically, molecules bearing the 3-aryl-5-carboxylic acid isoxazole core are of significant interest to the drug development community. The strategic placement of a substituted aryl group at the 3-position and a carboxylic acid at the 5-position provides a versatile platform for modulating physicochemical properties and biological targets.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, a key intermediate for the development of novel therapeutics. The presence of the 2-chlorophenyl moiety introduces specific steric and electronic features that can influence molecular conformation and binding affinity to biological targets.[3] We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights based on established synthetic methodologies.

Strategic Approach to Synthesis: The Power of 1,3-Dipolar Cycloaddition

The most robust and widely adopted method for the construction of the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[4] This powerful transformation involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an alkyne or an alkene.[1] For the synthesis of this compound, the key disconnection lies in the reaction between 2-chlorobenzonitrile oxide and a suitable three-carbon dipolarophile bearing a precursor to the carboxylic acid group.

The overall synthetic strategy can be visualized as a two-step process:

  • Formation of the Isoxazole Ring: A 1,3-dipolar cycloaddition between in situ generated 2-chlorobenzonitrile oxide and an ester of propiolic acid (e.g., ethyl propiolate).

  • Hydrolysis to the Carboxylic Acid: Saponification of the resulting ethyl 3-(2-chlorophenyl)-5-isoxazolecarboxylate to afford the target carboxylic acid.

This approach offers excellent control over regioselectivity, leading predominantly to the desired 3,5-disubstituted isoxazole isomer.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: 1,3-Dipolar Cycloaddition cluster_step2 Step 2: Hydrolysis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde_Oxime 2-Chlorobenzaldehyde_Oxime 2-Chlorobenzaldehyde->2-Chlorobenzaldehyde_Oxime H2NOH·HCl, Base Hydroxylamine Hydroxylamine 2-Chlorobenzonitrile_Oxide 2-Chlorobenzonitrile Oxide (1,3-Dipole) 2-Chlorobenzaldehyde_Oxime->2-Chlorobenzonitrile_Oxide In situ generation NCS Oxidizing Agent (e.g., NCS, NaOCl) Ethyl_Isoxazolecarboxylate Ethyl 3-(2-Chlorophenyl)- 5-isoxazolecarboxylate 2-Chlorobenzonitrile_Oxide->Ethyl_Isoxazolecarboxylate Cycloaddition Ethyl_Propiolate Ethyl Propiolate (Dipolarophile) Ethyl_Propiolate->Ethyl_Isoxazolecarboxylate Ethyl_Isoxazolecarboxylate_hydrolysis Ethyl 3-(2-Chlorophenyl)- 5-isoxazolecarboxylate Final_Product 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Ethyl_Isoxazolecarboxylate_hydrolysis->Final_Product Saponification Base Base (e.g., NaOH, LiOH) Acid Acid Workup (e.g., HCl)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Materials and Reagents

ReagentCAS NumberSupplierNotes
2-Chlorobenzaldehyde89-98-5Sigma-Aldrich---
Hydroxylamine Hydrochloride5470-11-1Sigma-Aldrich---
Sodium Hypochlorite (Bleach)7681-52-9Commercial SupplierAqueous solution, ~5%
Ethyl Propiolate623-47-2Sigma-Aldrich---
Sodium Hydroxide1310-73-2Sigma-Aldrich---
Hydrochloric Acid7647-01-0Sigma-AldrichConcentrated
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous
Ethyl Acetate (EtOAc)141-78-6Fisher Scientific---
Sodium Sulfate (Na₂SO₄)7757-82-6Sigma-AldrichAnhydrous
Protocol 1: Synthesis of Ethyl 3-(2-Chlorophenyl)-5-isoxazolecarboxylate

This protocol is adapted from established procedures for 1,3-dipolar cycloaddition reactions to form isoxazoles.[5]

Step 1a: Preparation of 2-Chlorobenzaldehyde Oxime

  • To a solution of 2-chlorobenzaldehyde (10.0 g, 71.1 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (5.43 g, 78.2 mmol) and sodium acetate (6.42 g, 78.2 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • To the residue, add water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-chlorobenzaldehyde oxime as a white solid. The product can be used in the next step without further purification.

Step 1b: 1,3-Dipolar Cycloaddition

  • In a 500 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde oxime (10.0 g, 64.3 mmol) and ethyl propiolate (7.56 g, 77.1 mmol) in dichloromethane (150 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (approx. 5%, 150 mL) dropwise over a period of 1 hour, maintaining the temperature below 5 °C. The in situ generation of 2-chlorobenzonitrile oxide is an exothermic process.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-(2-chlorophenyl)-5-isoxazolecarboxylate as a pure compound.

Expected Yield: 70-85%

Protocol 2: Hydrolysis of Ethyl 3-(2-Chlorophenyl)-5-isoxazolecarboxylate

This protocol follows standard saponification procedures for the hydrolysis of esters.[6]

  • Dissolve ethyl 3-(2-chlorophenyl)-5-isoxazolecarboxylate (5.0 g, 19.9 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (1.60 g, 39.8 mmol) to the solution and stir the mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material has been completely consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo to yield the final product.

Expected Yield: >90%

Data Presentation and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular WeightMelting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Ethyl 3-(2-chlorophenyl)-5-isoxazolecarboxylate C₁₂H₁₀ClNO₃251.67-~7.8-7.3 (m, 4H, Ar-H), 7.15 (s, 1H, isoxazole-H), 4.45 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)~160.5, 158.0, 150.0, 132.0, 131.5, 131.0, 129.5, 127.0, 109.0, 62.5, 14.0
This compound C₁₀H₆ClNO₃223.62-~7.9-7.4 (m, 4H, Ar-H), 7.25 (s, 1H, isoxazole-H), (broad s, 1H, -COOH)~162.0, 159.0, 151.0, 132.5, 131.8, 131.2, 129.8, 127.3, 110.0

Note: NMR chemical shifts are approximate and should be confirmed by experimental data.

Mechanism and Scientific Rationale

The core of this synthesis is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction.

Caption: Concerted mechanism of the [3+2] cycloaddition.

The regioselectivity of the reaction, which dictates the formation of the 3,5-disubstituted isoxazole over the 3,4-isomer, is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne. In this case, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (ethyl propiolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (2-chlorobenzonitrile oxide) is generally favored, leading to the observed regiochemistry.

The choice of an oxidizing agent like sodium hypochlorite for the in situ generation of the nitrile oxide from the aldoxime is a common and efficient method, avoiding the isolation of the potentially unstable nitrile oxide intermediate.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound. This key intermediate can be further functionalized at the carboxylic acid moiety to generate a library of derivatives, such as amides and esters, for biological screening. The principles and protocols described herein are broadly applicable to the synthesis of a wide range of 3-aryl-5-isoxazolecarboxylic acids, making this guide a valuable resource for researchers in medicinal chemistry and drug discovery. The exploration of these derivatives may lead to the identification of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5, 345-359.
  • Padwa, A. (Ed.). (2002).
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
  • ResearchGate. (2009). 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.
  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • Stoltz, B. M. (n.d.). Dipolar Cycloadditions. Caltech. Retrieved from [Link]

  • Tay, M. C., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427.
  • Universal Wiser Publisher. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5, 345-359.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Wróbel, D., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.
  • Zaitsev, V. P., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 27(14), 4583.

Sources

Application Notes & Protocols: Investigating the Biological Activity of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its unique electronic and structural characteristics allow for diverse molecular interactions, making it a "privileged structure" in drug discovery. This guide focuses on 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid , a specific derivative whose biological potential remains largely unexplored. The presence of the 2-chlorophenyl group and the carboxylic acid moiety suggests potential for unique bioactivities. For instance, the structurally related 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as a key intermediate in the synthesis of the antibiotic Cloxacillin, pointing towards a potential antimicrobial role.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed protocols to systematically investigate the hypothesized biological activities of this compound, grounded in established scientific principles and methodologies.

Part 1: Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is a prerequisite for robust experimental design, ensuring proper handling, solubilization, and stability.

PropertyValueSource
CAS Number 338982-12-0[5][6]
Molecular Formula C₁₀H₆ClNO₃[5][6]
Molecular Weight 223.61 g/mol [6]
Appearance Solid
IUPAC Name 3-(2-chlorophenyl)-1,2-oxazole-5-carboxylic acid
SMILES O=C(O)C1=CC(=NO1)C2=CC=CC=C2Cl[6]
InChI Key VKVLLEXFHZRIFS-UHFFFAOYSA-N[6]
Hazard Classification Acute Toxicity 4 (Oral), Irritant[5][6]

Solubility & Stock Preparation Considerations: For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM). Subsequent dilutions into aqueous cell culture media or assay buffers should be performed to ensure the final DMSO concentration remains non-toxic (typically ≤0.5% v/v). The carboxylic acid moiety may allow for improved solubility in slightly basic aqueous solutions (e.g., PBS with pH 7.4), which should be verified empirically.

Part 2: Hypothesized Biological Activities & Investigative Rationale

Based on the chemical structure and extensive literature on related isoxazole derivatives, we propose investigating the following primary biological activities.

  • Antimicrobial Activity: The isoxazole core is central to several antibiotics. The structural similarity to penicillin precursors makes this a primary avenue for investigation.[1][3]

  • Anticancer (Cytotoxic) Activity: Isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making this a high-priority screening area.[2][7]

  • Antioxidant Activity: Many heterocyclic compounds, including isoxazoles, exhibit potent antioxidant and radical-scavenging properties, which can be a mechanism for broader cellular protection or anti-inflammatory effects.[8][9][10]

The following diagram illustrates the proposed overarching workflow for screening this compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis Compound 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid StockSol Prepare 50 mM Stock in DMSO Compound->StockSol Antimicrobial Antimicrobial Assay (MIC Determination) StockSol->Antimicrobial Test Concentrations 1-256 µg/mL Anticancer Cytotoxicity Assay (MTT vs. Cancer Cell Line) StockSol->Anticancer Test Concentrations 0.1-100 µM Antioxidant Antioxidant Assay (DPPH Scavenging) StockSol->Antioxidant Test Concentrations 1-500 µM MIC Calculate MIC50 Antimicrobial->MIC IC50 Calculate IC50 Anticancer->IC50 EC50 Calculate EC50 Antioxidant->EC50

Caption: General workflow for investigating the biological activity of the title compound.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that the validity of any result hinges on meticulous execution and the inclusion of appropriate controls. The following protocols are designed to be self-validating.

Protocol 1: In Vitro Antimicrobial Activity (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive Control: Ciprofloxacin or other appropriate antibiotic

  • Negative Control: DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This density is critical for reproducible results.

  • Compound Serial Dilution: a. Prepare a 1 mg/mL working solution of the test compound in MHB (with a minimal amount of DMSO). b. In a 96-well plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the 1 mg/mL compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. e. Well 11 will be the growth control (MHB + inoculum, no compound). Well 12 will be the sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of the medium containing the test compound or controls. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

The workflow for the MTT assay is visualized below.

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Crystals (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol 3: In Vitro Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound stock solution in methanol or DMSO

  • Positive Control: Ascorbic acid or Trolox

  • Methanol

  • 96-well microtiter plate

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH solution will turn yellow in the presence of an antioxidant.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration. Plot the results to determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Part 4: Hypothetical Mechanism of Action

Should this compound demonstrate significant cytotoxic activity, a potential mechanism could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical apoptotic pathway that could be investigated in follow-up studies (e.g., via Western blot for caspase activation or Annexin V staining).

Apoptosis_Pathway Compound 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Mito Mitochondrial Stress (ROS Generation?) Compound->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the test compound.

References

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID - PubChem . PubChem. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC . National Center for Biotechnology Information. [Link]

  • CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.
  • A review of isoxazole biological activity and present synthetic techniques . International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling . In Silico Pharmacology. [Link]

  • Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles . Semantic Scholar. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review . Journal of Survey in Fisheries Sciences. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI . MDPI. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI . MDPI. [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Activity of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Isoxazole Derivatives in Oncology

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Within the landscape of cancer research, isoxazole derivatives are emerging as a promising class of small molecule inhibitors targeting various aspects of tumor biology.[1][2] These compounds have been reported to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] This document provides a detailed guide for researchers and drug development professionals on the evaluation of the anticancer properties of a specific isoxazole derivative, 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (CAS No: 338982-12-0), on various cancer cell lines.[5][6][7][8][9]

While extensive research has been conducted on various isoxazole analogs, this guide will focus on establishing a foundational experimental framework for characterizing the specific biological effects of this compound. The protocols outlined herein are based on established methodologies for analogous compounds and provide a robust starting point for a comprehensive in vitro evaluation.[10][11]

I. Compound Preparation and Handling

A. Material Acquisition and Storage: this compound can be procured from various chemical suppliers.[5][6][7][8][9] Upon receipt, the compound, which is typically a solid, should be stored in a cool, dry place, protected from light to ensure its stability.

B. Preparation of Stock Solutions: For in vitro cellular assays, a high-concentration stock solution is typically prepared in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with cell culture media at low final concentrations.

Protocol 1: Preparation of 100 mM Stock Solution

  • Materials:

    • This compound (Molecular Weight: 223.61 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh 2.24 mg of this compound into the tared tube.

    • Add 100 µL of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11]

II. In Vitro Anticancer Activity Assessment

A. Cell Line Selection and Culture

The choice of cancer cell lines is critical for a comprehensive evaluation. It is recommended to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. Based on studies of similar isoxazole derivatives, the following cell lines are suggested as a starting point:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)[1][10]

  • PC-3: Human prostate adenocarcinoma[12]

  • HCT116: Human colorectal carcinoma[13][14]

  • A549: Human lung carcinoma[14][15]

  • HeLa: Human cervical adenocarcinoma[10]

  • Hep3B: Human hepatocellular carcinoma[10]

All cell lines should be cultured in their recommended media supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.[10][11]

B. Cytotoxicity and Antiproliferative Activity

The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[1][11][15][16]

Protocol 2: MTT Cell Viability Assay

  • Materials:

    • Selected cancer cell lines

    • Complete cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast15.8
PC-3Prostate22.5
HCT116Colorectal12.3
A549Lung35.1
C. Mechanism of Cell Death: Apoptosis Induction

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method.[3][16]

Protocol 3: Annexin V/PI Apoptosis Assay

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the percentage of Annexin V-positive cells upon treatment indicates the induction of apoptosis.[17]

D. Cell Cycle Analysis

Many anticancer agents exert their effects by causing cell cycle arrest at specific phases, thereby preventing cell division.[14][18] This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described in the apoptosis assay protocol.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Data Analysis:

  • The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • An accumulation of cells in a particular phase (e.g., G2/M) after treatment compared to the control suggests cell cycle arrest at that checkpoint.[13]

III. Visualizing Experimental Workflows and Potential Mechanisms

To provide a clearer understanding of the experimental design and potential signaling pathways involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Stock 100 mM Stock in DMSO Compound->Stock MTT MTT Assay (Cytotoxicity, IC50) Stock->MTT Treat Cells Apoptosis Annexin V/PI Assay (Apoptosis) Stock->Apoptosis Treat Cells CellCycle PI Staining (Cell Cycle Arrest) Stock->CellCycle Treat Cells CellCulture Cancer Cell Lines (MCF-7, PC-3, etc.) CellCulture->MTT CellCulture->Apoptosis CellCulture->CellCycle IC50_Calc IC50 Determination MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant CellCycle_Hist Cell Cycle Phase Distribution CellCycle->CellCycle_Hist

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Apoptosis_Pathway Compound 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid Cell Cancer Cell Compound->Cell Induces Stress p53 p53 Activation Cell->p53 Bax Bax Upregulation p53->Bax Caspase Caspase Cascade Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential p53-mediated apoptotic pathway induced by the compound.[19]

IV. Concluding Remarks and Future Directions

These application notes provide a comprehensive framework for the initial investigation into the anticancer properties of this compound. The described protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest will generate crucial data to characterize its biological activity. Positive results from these assays would warrant further mechanistic studies, such as Western blotting to probe the expression of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).[14] Ultimately, this foundational research is a critical step in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. Available at: [Link]

  • Demir, E. A., Colak, A., Uzuner, S. C., & Bekircan, O. (2021). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative on human melanoma cells. International Journal of Biology and Chemistry, 14(1), 141-147.
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][10][11][20]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available at: [Link]

  • Percentages of arresting cell cycle at different phases. ResearchGate. Available at: [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. Available at: [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. PubMed. Available at: [Link]

  • Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. PMC. Available at: [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PMC. Available at: [Link]

  • Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. MDPI. Available at: [Link]

  • Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available at: [Link]

  • The Imidazacridine Derivative LPSF/AC-05 Induces Apoptosis, Cell Cycle Arrest, and Topoisomerase II Inhibition in Breast Cancer, Leukemia, and Lymphoma. PubMed. Available at: [Link]

  • Induction of p53-Dependent Apoptosis by Prostaglandin A2. MDPI. Available at: [Link]

  • Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Antimicrobial Screening of Substituted Isoxazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2][3] Modifications to the isoxazole core, particularly the addition of carboxylic acid and other substituents, have the potential to yield novel antimicrobial agents with improved efficacy and pharmacological profiles.[3][4] This guide will walk you through a systematic approach to screening these compounds, from initial primary assays to more detailed characterizations of their antimicrobial activity.

I. Foundational Concepts: Understanding the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[5] This arrangement confers specific electronic and structural properties that make them attractive for drug design. The isoxazole ring can participate in various non-covalent interactions with biological targets, and its stability allows for diverse chemical modifications.[2] The introduction of a carboxylic acid group can enhance solubility and provide an additional point of interaction with microbial enzymes or cellular components.

II. Strategic Screening Workflow

A tiered approach is recommended for the efficient screening of a library of substituted isoxazolecarboxylic acids. This workflow allows for the rapid identification of promising candidates while conserving resources.

Screening Workflow A Primary Screening (Agar-based Diffusion) B Secondary Screening (Broth Microdilution - MIC) A->B Active Compounds C Tertiary Screening (MBC & Time-Kill Kinetics) B->C Potent Compounds D Mechanism of Action Studies C->D Bactericidal/Bacteriostatic Characterization E Lead Optimization D->E Identified Target

Caption: A logical workflow for antimicrobial screening.

III. Experimental Protocols: A Step-by-Step Guide

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are internationally recognized bodies for standardizing antimicrobial susceptibility testing.[6][7][8][9][10][11][12][13][14]

A. Primary Screening: Agar Well Diffusion Assay

This initial screen provides a qualitative assessment of the antimicrobial activity of the synthesized compounds. It is a rapid and cost-effective method for identifying compounds with any level of inhibitory activity against the selected microorganisms.

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. The presence of an antimicrobial agent creates a concentration gradient, and if the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Test Compounds:

    • Aseptically bore wells (6 mm in diameter) into the seeded agar plates.

    • Prepare stock solutions of the substituted isoxazolecarboxylic acids in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is not inhibitory to the test organisms.

    • Pipette a fixed volume (e.g., 50 µL) of each test compound solution into the wells.

    • Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

B. Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Compounds that demonstrate activity in the primary screen should be further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[7]

Protocol:

  • Preparation of Reagents:

    • Prepare a 2x concentrated stock of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Preparation of Standardized Inoculum:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add 50 µL of the 2x CAMHB to each well of the microtiter plate.

    • Add 50 µL of the appropriate compound dilution to the corresponding wells.

    • Add 10 µL of the standardized and diluted microbial inoculum to each well.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

C. Tertiary Screening: Determining Bactericidal or Bacteriostatic Activity

Once the MIC is determined, it is crucial to understand whether the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).[1] This is achieved by determining the Minimum Bactericidal Concentration (MBC) and through time-kill kinetic assays.

1. Minimum Bactericidal Concentration (MBC) Assay

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

2. Time-Kill Kinetic Assay

This assay provides a dynamic view of the antimicrobial activity over time.

Protocol:

  • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculate the flasks with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquot and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time. A bactericidal agent will typically show a ≥3-log₁₀ reduction in CFU/mL.

Time-Kill Assay A Prepare Compound Concentrations (0.5x, 1x, 2x, 4x MIC) B Inoculate with Standardized Culture A->B C Incubate with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate D->E F Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Sources

Application Note: A Multi-Tiered Strategy for Evaluating the Anti-Inflammatory Potential of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutic agents, including the COX-2 inhibitor Valdecoxib.[1] Derivatives of isoxazole have demonstrated a wide array of biological activities, including significant anti-inflammatory and immunomodulatory properties.[1][2][3][4] This application note provides a comprehensive, multi-tiered guide for the preclinical evaluation of a novel isoxazole derivative, 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. We present a logical workflow progressing from targeted, cell-free enzymatic assays to complex cell-based models and culminating in a validated in vivo model of acute inflammation. The protocols herein are designed to not only determine the compound's efficacy but also to elucidate its potential mechanism of action by targeting key pillars of the inflammatory cascade: prostaglandin synthesis, nitric oxide production, pro-inflammatory cytokine release, and the upstream NF-κB signaling pathway.

Introduction: The Rationale for a Mechanistic Approach

Inflammation is a complex biological response involving the coordinated activation of immune cells and the release of inflammatory mediators. Key players in this process include cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a potent inflammatory molecule.[5][6][7] The expression of these and other critical mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins, is largely controlled by the master regulatory transcription factor, NF-κB.[8][9][10]

Given the established anti-inflammatory potential of the isoxazole class, a systematic investigation of this compound is warranted. This guide outlines a series of validated assays to build a comprehensive pharmacological profile of the compound, providing the robust data necessary for go/no-go decisions in a drug discovery pipeline.

Tier 1: In Vitro Mechanistic & Cellular Assays

The initial screening phase aims to identify the primary molecular and cellular targets of the test compound. We begin with a direct enzymatic assay against COX-2, followed by cell-based assays using macrophages, which are central players in the inflammatory response.

Assay Protocol: COX-2 Inhibitor Screening (Fluorometric)

Principle: This assay quantifies the peroxidase activity of recombinant COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe detects PGG2, producing a signal proportional to enzyme activity.[6] An inhibitor will reduce the rate of signal generation. This is a crucial first step, as many isoxazole-containing NSAIDs function through this mechanism.[1][2]

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • Fluorometric Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (Substrate)

  • Heme Cofactor

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)[6]

  • DMSO (Vehicle)

  • 96-well black microplates

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Celecoxib in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in COX Assay Buffer.

  • Reaction Mix Preparation: For each reaction, prepare a master mix containing COX Assay Buffer, Heme, and the Fluorometric Probe.

  • Plate Setup:

    • Blank Wells: Add Assay Buffer only.

    • Enzyme Control (100% Activity): Add Reaction Mix, vehicle (DMSO), and Assay Buffer.

    • Inhibitor Control: Add Reaction Mix, a known concentration of Celecoxib (e.g., 1 µM), and Assay Buffer.

    • Test Compound Wells: Add Reaction Mix and the corresponding serial dilutions of the test compound.

  • Enzyme Addition: Add diluted recombinant COX-2 enzyme to all wells except the "Blank" wells. Incubate for 15 minutes at 25°C, protected from light.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the fluorescence (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-15 minutes at 25°C.[6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the curve using non-linear regression to determine the IC50 value.

Expected Data Output: A quantitative measure of the compound's potency against COX-2. A parallel assay against COX-1 should be run to determine selectivity.

CompoundCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Reference)~50~7600~152
Assay Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Murine macrophage cells (RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response, including the expression of iNOS and subsequent production of NO.[11][12] The stable NO metabolite, nitrite, is measured in the cell culture supernatant using the colorimetric Griess assay.[7][13] This assay assesses the compound's ability to suppress a key inflammatory pathway in a relevant immune cell type.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli O111:B4

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)

  • Sodium Nitrite (for standard curve)

  • MTT Reagent (for cytotoxicity assessment)

  • Dexamethasone (Positive Control)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media. Add fresh media containing serial dilutions of the test compound or controls (Vehicle: DMSO; Positive Control: Dexamethasone, 1 µM). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to all wells to a final concentration of 1 µg/mL, except for the "Unstimulated" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Transfer 100 µL of supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent to each well.[11]

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

  • MTT Cytotoxicity Assay (Parallel Plate):

    • After removing the supernatant for the Griess assay, add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL) to the cells.

    • Incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.[11]

Data Visualization and Interpretation:

G cluster_workflow Cell-Based Assay Workflow seed Seed RAW 264.7 Cells (24h) pretreat Pre-treat with Compound (1h) seed->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Remaining Cells stimulate->cells griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines supernatant->elisa mtt MTT Assay for Viability cells->mtt

Caption: Workflow for cell-based anti-inflammatory screening.

Expected Data Output: The results will show if the compound can reduce NO production without causing cell death, indicating a true anti-inflammatory effect rather than toxicity.

Compound Conc. (µM)NO Production (% of LPS Control)Cell Viability (% of Vehicle Control)
0 (LPS only)10098 ± 4
1ExperimentalExperimental
10ExperimentalExperimental
50ExperimentalExperimental
Dexamethasone (1 µM)15 ± 399 ± 2
Assay Protocol: Pro-Inflammatory Cytokine (TNF-α) Quantification by ELISA

Principle: This assay quantifies the concentration of TNF-α, a key pro-inflammatory cytokine, in the same cell culture supernatants collected from the NO production assay. A sandwich ELISA provides high specificity and sensitivity.[14] The capture antibody binds TNF-α, which is then bound by a second, enzyme-conjugated detection antibody, producing a measurable signal.[15]

Materials:

  • Supernatants from Assay 2.2

  • Human TNF-α ELISA Kit (containing pre-coated plates, detection antibody, standard, buffers, and substrate)[15][16][17][18]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute the TNF-α standard and prepare serial dilutions as per the kit manufacturer's protocol.[14][17]

  • Add Samples: Add 100 µL of standards and experimental supernatants to the appropriate wells of the antibody-coated plate. Incubate for 90 minutes at 37°C.[16]

  • Wash: Aspirate the liquid and wash the wells 3-4 times with the provided Wash Buffer.

  • Add Detection Antibody: Add the HRP-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Wash: Repeat the wash step.

  • Add Substrate: Add TMB Substrate to each well. Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm immediately.

  • Data Analysis: Generate a standard curve by plotting the absorbance vs. the concentration of the TNF-α standards. Use this curve to calculate the TNF-α concentration in the experimental samples.

Assay Protocol: NF-κB Activation Luciferase Reporter Assay

Principle: This assay measures the activity of the NF-κB transcription factor. It uses a cell line engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[9][19] When NF-κB is activated (e.g., by TNF-α or LPS), it translocates to the nucleus, binds to this element, and drives the expression of luciferase.[10] The resulting light output is directly proportional to NF-κB activity. This assay determines if the compound acts upstream to block the entire inflammatory signaling cascade.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • Luciferase Assay System (Lysis buffer, Luciferin substrate)

  • Human TNF-α (Stimulant)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat cells with serial dilutions of the test compound for 1 hour.

  • Stimulation: Add TNF-α (e.g., 20 ng/mL) to induce NF-κB activation. Incubate for 6-8 hours.

  • Cell Lysis: Remove the media and add 20-50 µL of Lysis Buffer to each well. Shake for 10 minutes at room temperature.

  • Luminescence Reading:

    • Place the plate in a luminometer.

    • Program the instrument to inject 100 µL of Luciferase Assay Reagent into each well and measure the light output (luminescence).

  • Data Analysis:

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

    • Determine the % inhibition of NF-κB activation caused by the test compound relative to the TNF-α stimulated control.

Signaling Pathway Visualization:

G cluster_nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates COX2 COX-2 iNOS iNOS Cytokines TNF-α, IL-6 NFkB_n NF-κB NFkB_n->COX2 Upregulates Gene Expression NFkB_n->iNOS Upregulates Gene Expression NFkB_n->Cytokines Upregulates Gene Expression

Caption: Simplified NF-κB signaling pathway in inflammation.

Tier 2: In Vivo Model for Efficacy Confirmation

After demonstrating promising in vitro activity, the compound must be tested in a living system to assess its efficacy, pharmacokinetics, and potential side effects.

Assay Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a gold-standard model for evaluating acute inflammation.[20][21] Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), which is quantifiable.[22] The biphasic edema involves the release of histamine and serotonin in the first phase, followed by prostaglandin release in the second phase, making it sensitive to inhibitors of the COX pathway.[20]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in sterile saline

  • Digital Plethysmometer

  • Indomethacin (Positive Control Drug)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

Step-by-Step Protocol:

  • Acclimatization: House animals for one week under standard laboratory conditions. Fast them overnight before the experiment with free access to water.

  • Grouping: Randomly divide rats into groups (n=6 per group):

    • Group 1: Vehicle Control (receives vehicle + carrageenan)

    • Group 2: Positive Control (receives Indomethacin, 10 mg/kg, p.o. + carrageenan)

    • Groups 3-5: Test Compound (receives 10, 20, 40 mg/kg, p.o. + carrageenan)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, Indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of all rats.[22][23]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Expected Data Output: A clear demonstration of the compound's ability to reduce acute inflammation in a whole-animal model.

Treatment Group (Dose)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema at 3 hours
Vehicle Control0.85 ± 0.070
Indomethacin (10 mg/kg)0.34 ± 0.0560%
Test Compound (10 mg/kg)ExperimentalCalculated
Test Compound (20 mg/kg)ExperimentalCalculated
Test Compound (40 mg/kg)ExperimentalCalculated

Summary and Interpretation

This tiered approach provides a comprehensive profile for this compound.

  • A low IC50 in the COX-2 assay would suggest a direct enzymatic inhibition mechanism, similar to classic NSAIDs.

  • Potent inhibition of NO and TNF-α production in macrophages would confirm its activity in key immune cells. If this activity is more potent than its COX-2 inhibition, it may suggest a different primary mechanism.

  • Inhibition of the NF-κB reporter would indicate the compound acts high up in the signaling cascade, blocking the transcription of multiple pro-inflammatory genes.

  • Finally, significant reduction of swelling in the carrageenan-induced paw edema model validates the in vitro findings and confirms the compound's efficacy in a complex biological system.

Together, these results will allow researchers to build a strong data package to support the further development of this compound as a potential anti-inflammatory therapeutic.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Ruprecht, B., et al. (n.d.). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Abcam. (n.d.). COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547).
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Cayman Chemical. (n.d.). Human NF-κB Reporter Assay System.
  • Elabscience. (n.d.). Elabscience® Human TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit.
  • Lee, M., et al. (2024).
  • Uribe-Querol, E., & Rosales, C. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
  • Abcam. (2021). Human TNF-alpha ELISA Kit (ab285312).
  • Mierzejewska, J., et al. (2019).
  • Al-Ostath, A. I., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Boukhris, A., et al. (2017). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Girish, C., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • Miyamoto, Y., et al. (2002). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide.
  • STEMCELL Technologies. (n.d.). Human TNF-α ELISA Kit.
  • Głowacka, E., & Zimecki, M. (2018).
  • Głowacka, E., & Zimecki, M. (2018).
  • Sravanthi, T., & Manjula, S. (2015).
  • Benchchem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology.
  • Kumar, A., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Letters in Drug Design & Discovery.
  • Vamanu, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine.
  • Pimple, B. P. (2020).
  • Su, J.-H., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research.
  • Lee, S.-H., et al. (2020). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. MDPI.
  • Siwek, A., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
  • Starek-Świechowicz, B., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • ECHEMI. (n.d.). 338982-12-0, this compound Formula.
  • Mushtaq, F., et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
  • Starek-Świechowicz, B., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.

Sources

Application Note & Protocols: A Guide to In Vitro Enzyme Inhibition Studies with 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid is a member of this versatile chemical class. Characterizing the interaction of such novel compounds with specific enzyme targets is a foundational step in drug discovery and development.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret enzyme inhibition studies for this compound. We will proceed from the initial determination of inhibitory potency (IC50) to the elucidation of the mechanism of action (MoA) and the calculation of the inhibition constant (Ki), a true measure of inhibitor potency. The protocols herein are designed to be adaptable to a variety of enzyme systems and assay formats (e.g., absorbance, fluorescence, luminescence).

Compound Profile: this compound

PropertyValueSource
CAS Number 338982-12-0
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Physical Form Solid
Solubility Preliminary solubility testing is required. Typically soluble in organic solvents like DMSO.

Initial Preparation: A high-concentration stock solution (e.g., 10-50 mM) of this compound should be prepared in 100% dimethyl sulfoxide (DMSO). This stock is then used to make serial dilutions for the assays. It is critical to ensure the final DMSO concentration is consistent across all experimental and control wells and typically does not exceed 1-2% to avoid effects on enzyme activity.[5]

Part 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][6][7] It is the primary metric for assessing an inhibitor's potency.

Causality Behind the Protocol: This experiment is designed as a dose-response assay. By systematically increasing the inhibitor concentration while keeping enzyme and substrate levels constant, we can directly observe the inhibitor's effect on enzyme velocity. For competitive inhibitors, using a substrate concentration ([S]) at or below the Michaelis constant (Km) is crucial, as high substrate levels can overcome the inhibition, leading to an artificially high IC50 value.[8] We measure initial reaction rates to ensure that substrate depletion or product inhibition does not confound the results.[9]

Experimental Workflow for IC50 Determination

IC50_Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer) plate_setup Plate Setup (96-well) - Add Inhibitor dilutions - Add Enzyme prep->plate_setup inhib_prep Prepare Inhibitor Stock (10 mM in 100% DMSO) serial_dil Create Serial Dilutions of Inhibitor inhib_prep->serial_dil serial_dil->plate_setup pre_incubate Pre-incubate (Allow E-I Binding) plate_setup->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate measure Measure Kinetic Readout (e.g., Absorbance over time) initiate->measure analyze Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure->analyze

Caption: Workflow for determining the IC50 value of an inhibitor.

Protocol 1: IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare the optimal buffer for the target enzyme, considering pH and any required cofactors or salts.

    • Enzyme Stock: Dilute the enzyme in assay buffer to a working concentration (e.g., 2X the final assay concentration).

    • Substrate Stock: Prepare the substrate in assay buffer at a working concentration (e.g., 2X the final assay concentration). The chosen concentration should ideally be equal to or less than the enzyme's Km for that substrate.[8]

    • Inhibitor Dilutions: Perform serial dilutions of the this compound DMSO stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" control containing the same final DMSO concentration.

  • Assay Procedure (96-well plate format):

    • Step 1: Add 50 µL of each inhibitor dilution (or "no inhibitor" control) to the appropriate wells.

    • Step 2: Add 25 µL of the 2X enzyme solution to each well. Include a "background" control with buffer instead of enzyme.

    • Step 3: Mix gently and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5]

    • Step 4: Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.

    • Step 5: Immediately place the plate in a microplate reader and measure the product formation (e.g., change in absorbance or fluorescence) over time (kinetic mode). The reaction should be monitored long enough to establish a linear initial velocity.[10]

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the progress curve.

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[8]

Example Data Presentation for IC50 Determination

Inhibitor Conc. (µM)Rate (mOD/min)% Inhibition
0 (Control)10.50%
0.019.86.7%
0.18.221.9%
15.151.4%
101.585.7%
1000.298.1%
Calculated IC50 ~0.95 µM

Part 2: Elucidating the Mechanism of Inhibition (MoA)

Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. Reversible inhibitors typically fall into one of four categories: competitive, non-competitive, uncompetitive, or mixed.[9][11]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.[][13][14]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not change Km.[][13][14]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[11]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This affects both Vmax and Km.[9]

Visualizing Reversible Inhibition Mechanisms

MoA cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S P_c E + P ES_c->P_c k_cat I_c I E_n E ES_n ES E_n->ES_n +S EI_n EI E_n->EI_n +I S_n S P_n E + P ES_n->P_n k_cat ESI_n ESI (inactive) ES_n->ESI_n +I I_n I EI_n->ESI_n +S E_u E ES_u ES E_u->ES_u +S S_u S P_u E + P ES_u->P_u k_cat ESI_u ESI (inactive) ES_u->ESI_u +I I_u I

Caption: Simplified diagrams of reversible enzyme inhibition mechanisms.

Causality Behind the Protocol: To distinguish these mechanisms, we must observe how the inhibitor's effect changes as a function of substrate concentration. By creating a matrix of experiments with varying inhibitor and substrate concentrations, we can analyze the resulting shifts in Km and Vmax. Plotting the data in a double-reciprocal format (Lineweaver-Burk plot) provides a classic visual method for diagnosing the inhibition type based on the intersection patterns of the resulting lines. However, for the most accurate parameter determination, direct fitting of the raw data to Michaelis-Menten models using non-linear regression is the preferred method.[4][15][16]

Protocol 2: Mechanism of Inhibition Study
  • Experimental Design:

    • Inhibitor Concentrations: Select several fixed concentrations of this compound based on its IC50 value. A good range is 0 (control), 0.5x IC50, 1x IC50, and 2x IC50.

    • Substrate Concentrations: For each inhibitor concentration, perform a substrate titration. Use a wide range of substrate concentrations, typically from 0.1x Km to 10x Km.

  • Assay Procedure:

    • The procedure is similar to the IC50 determination, but instead of a single substrate concentration, a range is used for each fixed inhibitor concentration.

    • Set up the 96-well plate according to your matrix design.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reactions by adding the various concentrations of substrate.

    • Measure the initial velocity (V) for each combination of substrate and inhibitor concentration.

  • Data Analysis and Interpretation:

    • Primary Analysis: For each fixed inhibitor concentration, plot the initial velocity (V) versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to obtain the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Graphical Analysis (Lineweaver-Burk Plot):

      • Transform the data by plotting 1/V versus 1/[S].

      • Competitive: Lines will intersect on the y-axis (Vmax is unchanged).[14]

      • Non-competitive: Lines will intersect on the x-axis (Km is unchanged).[14]

      • Uncompetitive: Lines will be parallel.

      • Mixed: Lines will intersect in the second quadrant (off-axis).

    • Recommended Analysis (Non-linear Regression): Simultaneously fit all data sets (all substrate and inhibitor concentrations) to the specific equations for competitive, non-competitive, and other models of inhibition using a global fitting algorithm.[15][17] This method provides the most robust and accurate determination of the kinetic parameters.

Part 3: Determination of the Inhibition Constant (Ki)

The Ki is the dissociation constant for the inhibitor-enzyme complex. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration, making it the gold standard for comparing the potency of different inhibitors.[6][18]

Causality Behind the Protocol: The Ki value is derived directly from the data collected in the MoA study (Protocol 2). The mathematical models that describe each type of inhibition include Ki as a fundamental parameter. By fitting the experimental data to the appropriate model, we can calculate a precise Ki value.

Protocol 3: Ki Calculation
  • Data Requirement: Use the full dataset of initial velocities from the MoA study (Protocol 2).

  • Calculation Method:

    • Use specialized kinetic analysis software (e.g., GraphPad Prism) that can perform global non-linear regression.

    • Select the inhibition model that was identified in the MoA analysis (e.g., "Competitive Inhibition").

    • The software will fit the entire dataset to the corresponding rate equation and directly report the best-fit values for Vmax, Km, and Ki, along with their standard errors.

Key Equations for Ki Determination:

  • For Competitive Inhibition: V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) The Ki can also be calculated from the IC50 using the Cheng-Prusoff equation, but this is only valid for competitive inhibitors under specific assay conditions.[6] Ki = IC50 / (1 + [S]/Km)

  • For Non-competitive Inhibition: V = (Vmax * [S]) / ((Km + [S]) * (1 + [I]/Ki))

  • For Uncompetitive Inhibition: V = (Vmax * [S]) / (Km + [S] * (1 + [I]/Ki))

Final Data Summary Table

ParameterDetermined ValueInterpretation
IC50 ~0.95 µMPotent inhibitor at sub-micromolar concentrations.
Mechanism CompetitiveInhibitor binds to the enzyme's active site.
Ki 0.45 µMHigh-affinity binding to the target enzyme.

References

  • Kuntz, I. D., et al. (1999). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Journal of medicinal chemistry, 42(18), 3575-3581. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Leatherbarrow, R. J. (1990). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. Analytical biochemistry, 184(2), 274-278. Retrieved from [Link]

  • Acin-Perez, R., & Enriquez, J. A. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 and Ki. edX. Retrieved from [Link]

  • Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. Retrieved from [Link]

  • Gayfullin, N. Z., & Khasanov, R. A. (2005). Additional Possibility of Data Analysis of Enzyme Inhibition and Activation. Journal of Biological Sciences, 5(1), 82-91. Retrieved from [Link]

  • Basavaraju, M., & Ladds, G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition Types. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41-46. Retrieved from [Link]

  • University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • Lee, S., et al. (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications, 14(1), 1-11. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Lindsley, C. W., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Brune, W., & Fabris, J. D. (1991). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Brazilian Archives of Biology and Technology, 34(3-4), 413-422. Retrieved from [Link]

  • Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

  • Kantevari, S., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PLoS ONE, 17(1), e0262622. Retrieved from [Link]

  • Woliński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5595. Retrieved from [Link]

  • Kumar, P., Kumar, V., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Retrieved from [Link]

  • Singh, S., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Current Topics in Medicinal Chemistry, 24. Retrieved from [Link]

  • Siwek, A., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3326. Retrieved from [Link]

Sources

Application Note & Protocol: Robust and Versatile Amide Coupling of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an amide bond is a cornerstone reaction in medicinal chemistry, pivotal to the synthesis of a vast array of pharmaceutical compounds. The 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid scaffold represents a key building block for developing novel therapeutics. This document provides a comprehensive guide with detailed, field-proven protocols for the efficient coupling of this isoxazole derivative to a diverse range of primary and secondary amines. We will explore the mechanistic underpinnings of two premier coupling strategies—carbodiimide-based activation with EDC/HOBt and high-efficiency uronium salt-based activation with HATU—offering researchers the flexibility to tackle both straightforward and sterically demanding syntheses. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust, reproducible, and high-yielding outcomes.

Introduction: The Centrality of the Amide Bond

The amide functional group is a ubiquitous feature in pharmaceuticals and natural products, prized for its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, as it results in a non-productive acid-base reaction. Therefore, the strategic activation of the carboxylic acid is essential for successful amide bond formation.[1][2]

This compound is a valuable heterocyclic starting material. The isoxazole ring is a bioisostere for various functional groups, offering a unique combination of electronic properties and metabolic stability, while the chlorophenyl moiety provides a handle for further synthetic diversification or specific steric and electronic interactions within a target's binding pocket. This guide details reliable methods to incorporate this scaffold into target molecules via amide linkage.

Mechanistic Principles of Carboxylic Acid Activation

Successful amide synthesis hinges on converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using coupling reagents that generate a highly reactive acylating intermediate.

Strategy 1: Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][4] While this intermediate can react directly with an amine, it is prone to racemization (if the acid is chiral) and can rearrange into a stable N-acylurea byproduct.

To mitigate these issues, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into an HOBt-active ester.[5][6] This ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[6][7]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt (fast) Urea Urea Byproduct O_acylisourea->Urea + H2O or Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (slow) HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt Regenerated HOBt_ester->Amide + Amine

Caption: EDC/HOBt coupling mechanism.

Strategy 2: Uronium Salt-Mediated Coupling (HATU)

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer superior performance.[8][9] HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt).

The reaction, typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds via deprotonation of the carboxylic acid.[10][11] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester.[12] The pyridine nitrogen atom in the HOAt moiety is thought to accelerate the subsequent aminolysis through a neighboring group effect, stabilizing the transition state and leading to rapid and efficient amide bond formation with minimal racemization.[9][12]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Amine->Amide OAt_ester->Amide + Amine Byproduct Tetramethylurea + HOAt OAt_ester->Byproduct

Caption: HATU coupling mechanism.

Experimental Protocols & Workflow

The choice of coupling agent and conditions depends largely on the nucleophilicity and steric bulk of the amine partner. The following table provides a starting point for optimization.

Summary of Recommended Reaction Conditions
Amine Substrate TypePreferred MethodCoupling Agent (eq.)Additive (eq.)Base (eq.)SolventTemp (°C)Time (h)
Primary Aliphatic EDC/HOBtEDC (1.2)HOBt (1.1)DIPEA (2.0)DCM or DMF0 to RT12-24
Secondary Aliphatic HATUHATU (1.2)NoneDIPEA (3.0)DMFRT6-18
Primary Aromatic (Anilines) HATUHATU (1.2)NoneDIPEA (3.0)DMFRT to 5018-48
Electron-Deficient Amines HATUHATU (1.5)DMAP (0.1)DIPEA (3.0-4.0)DMF5024-72
General Experimental Workflow

Workflow Start Weigh Reagents (Acid, Amine, Base, Coupling Agent) Setup Reaction Setup (Inert atmosphere, add solvent) Start->Setup Activation Carboxylic Acid Activation (Add coupling agent, stir) Setup->Activation Coupling Amine Addition & Coupling (Stir at specified temp) Activation->Coupling Monitor Monitor Reaction (TLC or LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Sources

Application Note: The Role of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid in the Synthesis and Impurity Profile of Cloxacillin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cloxacillin, a semi-synthetic β-lactam antibiotic, is a cornerstone in treating infections caused by penicillinase-producing staphylococci. Its synthesis relies on the crucial precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid), which forms the characteristic side chain responsible for the drug's stability against enzymatic degradation.[1] The purity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the quality of this precursor and the precise control of the synthetic process. This document provides a detailed examination of the synthesis of cloxacillin from CMIC acid, elucidates the formation pathways of key impurities, and presents robust analytical protocols for their detection and characterization. Understanding these relationships is paramount for process optimization, quality control, and ensuring the safety and efficacy of cloxacillin.

Introduction: The Significance of Cloxacillin and Impurity Control

Cloxacillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, thereby inhibiting the final stage of peptidoglycan synthesis.[] The bulky 3-(2-chlorophenyl)-5-methylisoxazole side chain sterically hinders the β-lactamase enzymes that degrade many other penicillins, rendering cloxacillin effective against resistant strains.

The control of impurities in pharmaceutical products is a critical regulatory requirement, as impurities can impact the safety and efficacy of the drug. Even structurally similar compounds can exhibit different pharmacological or toxicological profiles. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[3][4] This application note focuses on impurities that originate from the key precursor, CMIC acid, or are formed during the synthetic conversion to cloxacillin.

The Synthetic Pathway: From Precursor to API

The industrial synthesis of cloxacillin involves the acylation of 6-aminopenicillanic acid (6-APA), the core structural nucleus of penicillins, with an activated form of the CMIC acid side chain.[5]

Principle of Synthesis

The direct amidation of 6-APA with CMIC acid is inefficient. Therefore, the carboxylic acid moiety of CMIC acid must first be "activated" to a more reactive form, typically the acid chloride: 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CMIC chloride).[6][7] This activated intermediate readily reacts with the primary amine of 6-APA to form the desired amide linkage, yielding cloxacillin.

Visualization of the Core Synthesis

The following workflow illustrates the two-step conversion of the CMIC acid precursor into the cloxacillin molecule.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling CMIC_Acid 3-(2-Chlorophenyl)-5- methylisoxazole-4-carboxylic acid (CMIC Acid) CMIC_Chloride 3-(2-Chlorophenyl)-5- methylisoxazole-4-carbonyl chloride (CMIC Chloride) CMIC_Acid->CMIC_Chloride Activation Reagent Activating Agent (e.g., SOCl₂, (COCl)₂) Reagent->CMIC_Acid CMIC_Chloride_2 CMIC Chloride Six_APA 6-Aminopenicillanic Acid (6-APA) Cloxacillin Cloxacillin Six_APA->Cloxacillin CMIC_Chloride_2->Cloxacillin Acylation / Amide Bond Formation caption Figure 1. Synthetic workflow for Cloxacillin.

Figure 1. Synthetic workflow for Cloxacillin.
Protocol: Laboratory-Scale Synthesis of Cloxacillin Sodium

This protocol outlines a general procedure for the synthesis of cloxacillin. Caution: This process should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride is highly corrosive and toxic.

Materials:

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CMIC acid)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 6-Aminopenicillanic acid (6-APA)

  • Acetone

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Sodium 2-ethylhexanoate solution

Procedure:

  • Activation of CMIC Acid:

    • Suspend 10.0 g of CMIC acid in 100 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add 1.2 equivalents of thionyl chloride dropwise to the suspension.

    • Heat the mixture to 60-70°C and stir for 2-3 hours until the reaction is complete (monitored by TLC or HPLC). The solid should fully dissolve, forming the CMIC chloride solution.

    • Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the CMIC chloride as an oily residue or solid.

  • Coupling with 6-APA:

    • In a separate flask, dissolve 9.0 g of 6-APA in a mixture of 100 mL of acetone and 100 mL of water. Cool the solution to 0-5°C in an ice bath.

    • Maintain the pH of the 6-APA solution at 7.0-8.0 by the controlled addition of a saturated sodium bicarbonate solution.

    • Dissolve the CMIC chloride from the previous step in 50 mL of cold acetone.

    • Add the CMIC chloride solution dropwise to the 6-APA solution over 30-45 minutes, ensuring the temperature remains below 10°C and the pH is maintained between 7.0 and 8.0.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Isolation and Salt Formation:

    • Acidify the reaction mixture to pH 2.0-2.5 with dilute HCl.

    • Extract the product (cloxacillin free acid) into ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • To the resulting ethyl acetate solution, add a stoichiometric amount of sodium 2-ethylhexanoate solution with vigorous stirring to precipitate the cloxacillin sodium salt.

    • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield cloxacillin sodium as a white crystalline solid.

The Genesis of Impurities

Impurities related to cloxacillin can arise from unreacted starting materials, side reactions during synthesis, or degradation of the final product.

Key Impurities and Their Formation Pathways
  • Cloxacillin EP Impurity D (CMIC Acid): The presence of the starting precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, in the final API is a direct indication of an incomplete or inefficient acylation reaction.[8][9][10]

  • Penicilloic Acid of Cloxacillin (Cloxacilloic Acid): This is the most common degradation product. It is formed by the hydrolytic cleavage of the strained β-lactam ring.[5][11] This hydrolysis can occur under both acidic and alkaline conditions, making pH control during the workup and formulation stages critical.[3][12] Once the β-lactam ring is opened, all antibacterial activity is lost.

  • Polymeric Impurities: Under conditions of humidity and heat, cloxacillin molecules can react with each other to form polymers.[13][14][15] These polymers are a significant concern as they have been implicated in eliciting allergic reactions in patients.[14][15]

Visualization of Impurity Formation

G cluster_degradation Degradation Pathways cluster_synthesis Synthetic Impurity Cloxacillin Cloxacillin Penicilloic_Acid Penicilloic Acid of Cloxacillin (Inactive) Cloxacillin->Penicilloic_Acid Hydrolysis (H₂O, Acid/Base) Polymers Cloxacillin Polymers (Potential Allergen) Cloxacillin->Polymers Polymerization (Heat, Moisture) CMIC_Acid CMIC Acid (Unreacted Precursor) Synthesis Synthesis Process Synthesis->Cloxacillin Synthesis->CMIC_Acid Incomplete Reaction caption Figure 2. Formation pathways for key Cloxacillin impurities.

Figure 2. Formation pathways for key Cloxacillin impurities.

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities. This involves forced degradation studies to understand potential degradation pathways and a validated stability-indicating chromatographic method.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to generate potential degradation products and demonstrate the specificity of the analytical method.[3]

Protocol: Forced Degradation of Cloxacillin Sodium

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cloxacillin Sodium in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.[12] Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a solution of ~100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard technique for separating cloxacillin from its impurities.[4][14][16]

Protocol: Stability-Indicating RP-HPLC Method

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds like penicillins.
Mobile Phase A 10 mM Ammonium Formate, pH 4.5Volatile buffer, compatible with mass spectrometry (LC-MS) for peak identification.[3][17]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30-31 min: 80-10% B; 31-35 min: 10% BGradient elution is necessary to separate early-eluting polar impurities (e.g., penicilloic acid) from the main API and any late-eluting non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 225 nm[18]Wavelength provides good sensitivity for the β-lactam chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Data Interpretation and Structural Elucidation

The combination of HPLC with mass spectrometry is a powerful tool for impurity identification.

  • HPLC-UV: Provides retention time (Rt) and quantification of known and unknown impurities.

  • LC-MS (TOF/QTOF): Provides accurate mass data for determining the elemental composition of an impurity.[3][14]

  • LC-MS/MS (Tandem MS): Provides fragmentation patterns that help in elucidating the structure of the impurity by identifying characteristic fragments of the cloxacillin molecule (e.g., the β-lactam core or the CMIC side chain).[14][15]

  • NMR: For definitive structural confirmation, impurities can be isolated using preparative HPLC and analyzed by ¹H and ¹³C NMR.[4][16]

Table 1: Summary of Key Cloxacillin Impurities

Impurity NameCommon OriginTypical HPLC ObservationIdentification Method
Cloxacillin EP Impurity D (CMIC Acid)Synthesis (Unreacted Precursor)Elutes earlier than Cloxacillin; matches Rt of reference standard.HPLC Co-injection, LC-MS
Penicilloic Acid of Cloxacillin Degradation (Hydrolysis)Elutes significantly earlier than Cloxacillin due to increased polarity.LC-MS (Mass increase of 18 Da)
Cloxacillin Dimer Degradation (Polymerization)Elutes later than Cloxacillin; may appear as multiple peaks.LC-MS (Mass is ~2x Cloxacillin)

Conclusion

The precursor, 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid, is not merely a starting material but a critical determinant of the final quality and purity of Cloxacillin. Incomplete reactions can lead to its persistence in the final API, while the stability of the synthesized cloxacillin molecule is constantly challenged by hydrolysis and polymerization. A thorough understanding of the synthetic pathway and potential degradation mechanisms, coupled with robust, stability-indicating analytical methods like HPLC and LC-MS, is essential. This integrated approach enables the development of manufacturing processes that consistently produce high-purity Cloxacillin, ensuring its therapeutic efficacy and patient safety.

References

  • Tiwari, R., et al. (n.d.). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. AKJournals. Available at: [Link]

  • Scribd. (n.d.). Cloxacillin: Structure and Synthesis Insights. Available at: [Link]

  • ResearchGate. (n.d.). Degradation Kinetics and Aqueous Degradation Pathway of Cloxacillin Sodium. Available at: [Link]

  • PubMed. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Impurity profile study of cloxacillin sodium for injection. Available at: [Link]

  • R Discovery. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2016). Impurity Profile Study of Cloxacillin Sodium for Injection. Available at: [Link]

  • Oxford Academic. (2014). Development and Validation of a Stability-Indicating RP-UPLC Method for Determination of Cloxacillin Sodium in Its Bulk Form and. Available at: [Link]

  • Bohrium. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Available at: [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2017). STRESS DEGRADATION STUDIES ON AMOXICILLIN AND CLOXACILLIN IN DOSAGE FORM BY HPLC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of potential impurities of cloxacillin sodium drug substance. Available at: [Link]

  • Neliti. (2017). Stress Degradation Studies On Amoxicillin And Cloxacillin In Dosage Form By Hplc. Available at: [Link]

  • Google Patents. (2014). WO2014072843A1 - Process for preparing isoxazolyl penicillins.
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • PubChem - NIH. (n.d.). Cloxacillin. Available at: [Link]

  • Veeprho. (n.d.). Cloxacillin EP Impurity D | CAS 23598-72-3. Available at: [Link]

  • UNESP Institutional Repository. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Available at: [Link]

  • Google Patents. (2012). WO2012164355A1 - Improved process for preparing penicillins and intermediate compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Aryl-5-Isoxazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-aryl-5-isoxazolecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purifying 3-Aryl-5-Isoxazolecarboxylic Acids

3-Aryl-5-isoxazolecarboxylic acids are a pivotal scaffold in medicinal chemistry, often serving as key intermediates in the synthesis of a wide range of biologically active molecules.[1][2] However, their purification can be a significant bottleneck due to a combination of factors including the presence of structurally similar impurities, potential for regioisomer formation, and the inherent properties of the carboxylic acid functionality.[3] This guide will walk you through the most effective purification strategies and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-aryl-5-isoxazolecarboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as the corresponding chalcone and hydroxylamine hydrochloride.[3][4]

  • Regioisomers: The formation of the isomeric 3-aryl-4-isoxazolecarboxylic acid can occur, and these isomers often have very similar polarities, making them difficult to separate.[3][5]

  • Byproducts from side reactions: Depending on the reaction conditions, side products like furoxans can be formed.[3]

  • Residual solvents: Solvents used in the reaction or initial work-up can be retained in the crude product.[6]

Q2: My 3-aryl-5-isoxazolecarboxylic acid is a sticky solid or an oil. How can I induce crystallization?

A2: Obtaining a crystalline solid can be challenging. Here are a few strategies:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, methanol) and slowly add a poor solvent (e.g., hexanes, water) until turbidity persists. Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.

  • Purification First: Often, impurities can inhibit crystallization. Purifying the material first by another method like column chromatography may yield a product that crystallizes more readily.

Q3: How do I choose the best primary purification technique for my compound?

A3: The choice depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide you.

Purification_Decision_Tree Start Crude 3-Aryl-5-Isoxazolecarboxylic Acid IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes AcidBase Perform Acid-Base Extraction IsSolid->AcidBase No (Oil/Gum) Success Pure Product Recrystallization->Success Successful Failure Still Impure Recrystallization->Failure Unsuccessful Chromatography Column Chromatography AcidBase->Chromatography Further purification needed AcidBase->Success Sufficiently pure Failure->AcidBase Failure->Chromatography

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guides

Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification technique that leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[7][8][9]

Issue 1: Low Recovery After Re-acidification

  • Cause: Incomplete extraction into the aqueous basic layer or incomplete precipitation upon acidification. The choice of base is critical; a weak base like sodium bicarbonate is often sufficient and preferable to strong bases like sodium hydroxide, which could potentially react with other functional groups.[7][10]

  • Solution:

    • Ensure Complete Deprotonation: Use a sufficient excess of a suitable base (e.g., saturated sodium bicarbonate solution). Perform multiple extractions (2-3 times) with the basic solution to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous layer.[6]

    • Check pH after Acidification: After combining the aqueous layers, cool the solution in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (check with pH paper). Ensure thorough mixing.[8][10]

    • Back-Extraction: If the product doesn't precipitate or if it has some water solubility, perform a back-extraction of the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[9][11]

Issue 2: Emulsion Formation During Extraction

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially if the crude mixture contains surfactants or finely divided solids.[6]

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.[6]

    • Brine Wash: Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite® can be effective.

Guide 2: Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids, provided a suitable solvent system can be found.[12][13][14]

Issue 1: Oiling Out Instead of Crystallizing

  • Cause: The compound is coming out of solution above its melting point, or the solution is too supersaturated.

  • Solution:

    • Use More Solvent: Add more of the hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool more slowly.

    • Change Solvent System: The chosen solvent may be too poor. Try a different solvent or a solvent pair. For solvent pairs, dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" hot solvent dropwise until the solution becomes slightly cloudy. Then add a drop or two of the "good" solvent to clarify and allow to cool.[12]

Issue 2: Poor Recovery of Crystalline Product

  • Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[14]

    • Cool Thoroughly: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration.

    • Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.

Table 1: Common Recrystallization Solvents for Carboxylic Acids

SolventBoiling Point (°C)Properties & Notes
Ethanol/WaterVariableA common and effective solvent pair. Dissolve in hot ethanol, add hot water until cloudy.
Acetic Acid/WaterVariableGood for less soluble compounds. Acetic acid can be difficult to remove.[12]
Toluene111Can be effective for aromatic compounds.
Ethyl Acetate/HexanesVariableAnother useful solvent pair for compounds of intermediate polarity.
Guide 3: Column Chromatography

Column chromatography is often necessary to separate compounds with similar properties, such as regioisomers.[3]

Issue 1: Streaking or Tailing of the Carboxylic Acid on the TLC Plate and Column

  • Cause: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, leading to poor separation and band broadening.[6]

  • Solution:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[6][11] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in sharper bands.

Issue 2: Difficulty Separating Regioisomers

  • Cause: Regioisomers often have very similar polarities, making baseline separation on silica gel challenging.[3]

  • Solution:

    • Optimize the Solvent System: Systematically screen different solvent systems using TLC. Sometimes a ternary mixture (e.g., hexane/ethyl acetate/acetic acid) can provide better separation than a binary one.[3]

    • Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase. Neutral alumina can be a good alternative for acidic compounds.[3][11] Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a formic acid modifier) can also be very effective as it separates based on hydrophobicity.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it multiple times, venting frequently to release pressure from CO₂ evolution.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the 3-aryl-5-isoxazolecarboxylic acid into a clean flask.[6]

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.[6]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add 1M HCl dropwise with stirring until the solution is acidic (pH ~2). The carboxylic acid should precipitate.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water and dry it thoroughly.[6] If no solid forms, perform a back-extraction with an organic solvent.

Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase Crude Crude Mixture in Ethyl Acetate NeutralImp Neutral/Basic Impurities in Ethyl Acetate Crude->NeutralImp Remains in Organic SodiumSalt Sodium Isoxazolecarboxylate in Aqueous NaHCO3 Crude->SodiumSalt Add NaHCO3 (Extraction) Precipitate Precipitated Pure Acid in Acidic Water SodiumSalt->Precipitate Add HCl (Acidification) Filtration Vacuum Filtration & Drying Precipitate->Filtration Isolate

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes. A typical gradient might be 10% B to 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase or a compatible solvent like methanol.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (2018). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. (1970). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the purification of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid via recrystallization. Our goal is to provide not just a protocol, but a framework for understanding and troubleshooting the purification process, grounded in established chemical principles.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the material properties and the principles of selecting a purification strategy.

Q1: What are the essential physicochemical properties of this compound?

Understanding the basic properties of the target compound is the first step in designing a successful purification protocol. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₃[1]
Molecular Weight 223.61 g/mol [1]
Physical Form Solid[1]
Hazard Profile Acute Oral Toxicity (Category 4). Harmful if swallowed (H302). Irritant.[1][2][3]

Note: A validated melting point for this specific compound is not publicly available. However, a structurally similar compound, 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid, has a reported melting point of 186 °C, which can serve as a preliminary estimate.[4]

Q2: How do I select the best solvent for recrystallization?

The ideal solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For this compound, its structure contains a polar carboxylic acid group and a moderately nonpolar chlorophenyl ring. This suggests that polar protic solvents or a mixture of polar and nonpolar solvents will be most effective.

The principle of "like dissolves like" is a crucial starting point.[6] Given the molecule's ability to hydrogen bond, solvents like alcohols are a good starting point.[5][7] A preliminary screening is always necessary.

Recommended Solvents for Initial Screening:

Solvent/SystemRationaleSuitability
Ethanol or Methanol Polar protic solvents that can hydrogen bond with the carboxylic acid. Often effective for carboxylic acids.[7][8]High Potential
Ethyl Acetate A moderately polar solvent. A related compound shows slight solubility, which is a promising characteristic for a recrystallization solvent.[4]High Potential
Ethanol/Water A mixed-solvent system. The compound should be soluble in ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling.Good Potential
Toluene A nonpolar aromatic solvent. May be suitable if impurities are highly polar.Moderate Potential
Hexanes/Ethyl Acetate A mixed-solvent system. The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as the anti-solvent.Good Potential

Section 2: Experimental Protocol & Workflow

This section provides a systematic, two-stage protocol: first, to determine the optimal solvent system, and second, to perform the bulk recrystallization.

Part A: Protocol for Solvent System Selection
  • Preparation : Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test : To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, up to 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[9]

  • Hot Solubility Test : For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling & Crystallization Test : Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation : The best solvent is the one that dissolved the compound completely when hot but produced a high yield of crystalline solid upon cooling.

Part B: Standard Recrystallization Workflow

This workflow should be performed after identifying the optimal solvent from Part A.

G cluster_workflow Recrystallization Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of boiling solvent to dissolve. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution by gravity. A->B Insoluble matter? C 3. Cooling & Crystallization Allow filtrate to cool slowly to room temp, then place in an ice bath. A->C No insoluble matter B->C D 4. Crystal Collection Collect crystals via vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum or in a desiccator to remove residual solvent. E->F

Caption: Standard experimental workflow for recrystallization.

Section 3: Troubleshooting Guide

This Q&A section addresses common issues encountered during the recrystallization of this compound.

Q3: Problem - No crystals are forming after cooling the solution, even in an ice bath.

  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated.[10]

    • Solution: Re-heat the solution and boil off a portion of the solvent (typically 20-30%) under a fume hood. Allow the concentrated solution to cool again. If you have not discarded the mother liquor from a previous attempt, you can test it by dipping a glass rod in and letting it dry; a large residue indicates significant dissolved compound.[11]

  • Probable Cause 2: The solution is supersaturated but requires nucleation. Crystal growth needs a starting point (a nucleation site).

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic glass fragments can act as nucleation sites.[10][12]

    • Solution 2 (Seeding): Add a "seed crystal" – a tiny speck of the original crude solid – to the solution. This provides a perfect template for crystal growth.[11][12]

Q4: Problem - The product has "oiled out," forming a liquid layer instead of solid crystals.

  • Probable Cause: This occurs when the solute comes out of solution at a temperature above its melting point. This can be due to the melting point of the impure compound being depressed or the boiling point of the solvent being too high.[5][10]

    • Solution 1 (Adjust Solvent): Re-heat the solution to dissolve the oil completely. Add a small amount (5-10% by volume) of the primary solvent to lower the saturation point. Attempt to cool the solution much more slowly. Slow cooling is critical to favor crystal formation over oiling.[10]

    • Solution 2 (Lower Cooling Temperature): If oiling persists, try cooling the solution to an even lower temperature (e.g., a dry ice/acetone bath) after the initial oiling occurs, as the oil may eventually solidify. This solid can then be re-dissolved and recrystallized more carefully.

Q5: Problem - The crystal yield is very low (<50%).

  • Probable Cause 1: Too much solvent was used. As described in Q3, excess solvent will retain a large amount of the product in the mother liquor.[11][12]

    • Solution: Concentrate the mother liquor by boiling off some solvent and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

  • Probable Cause 2: Premature crystallization during hot filtration. If the solution cools too much during hot filtration, the product will crystallize in the filter paper along with the impurities.

    • Solution: Use a stemless funnel and keep the filtration apparatus (funnel and receiving flask) hot by placing it on a steam bath or hot plate. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

  • Probable Cause 3: Washing with room-temperature solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve a significant portion of the product.[12]

    • Solution: Always use a minimal amount of ice-cold solvent for the washing step.

Q6: Problem - The purity of the product did not improve significantly after recrystallization (verified by melting point or TLC).

  • Probable Cause 1: The chosen solvent is not effective at excluding the specific impurity. The impurity may have similar solubility properties to the target compound in that solvent.

    • Solution: Re-run the solvent selection screen (Section 2, Part A) to find a different solvent or mixed-solvent system. Sometimes, switching from a polar to a nonpolar solvent, or vice-versa, can effectively separate the impurity.

  • Probable Cause 2: Crystallization occurred too quickly. Rapid crystal formation can trap impurities within the crystal lattice.[11]

    • Solution: Re-dissolve the crystals in the minimum amount of hot solvent, but this time add a slight excess of solvent (5-10%) to slow down the cooling and crystallization process. Insulate the flask to ensure very slow cooling. An ideal crystallization should see initial crystal formation after about 5-10 minutes and continue over 20-30 minutes.[11]

Troubleshooting Logic Diagram

G start Problem Observed After Cooling no_xtal No Crystals Formed start->no_xtal oiled_out Product Oiled Out start->oiled_out low_yield Yield is Low start->low_yield cause_solvent Too much solvent? no_xtal->cause_solvent Clear solution cause_mp Cooling too fast / Solvent B.P. too high? oiled_out->cause_mp low_yield->cause_solvent Check mother liquor cause_wash Washing technique? low_yield->cause_wash Check procedure cause_nucleation Nucleation issue? cause_solvent->cause_nucleation No sol_boil Boil off excess solvent cause_solvent->sol_boil Yes sol_scratch Scratch flask / Add seed crystal cause_nucleation->sol_scratch sol_reheat Reheat, add more solvent, cool slowly cause_mp->sol_reheat sol_wash Use minimal ice-cold solvent cause_wash->sol_wash sol_recover Recover 2nd crop from mother liquor sol_boil->sol_recover

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 4: Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling: this compound is harmful if swallowed.[1] Handle with care and avoid creating dust. It is also an eye, skin, and respiratory irritant.[4]

  • Solvent Safety: Handle all organic solvents in a certified chemical fume hood. Be aware of the flammability of solvents like ethanol, ethyl acetate, and hexanes. Avoid open flames.

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.

References

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- - Physico-chemical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2022). Guide to Recrystallisation. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Department of Chemistry & Biochemistry. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this compound in solution. Here, we address common stability challenges through a question-and-answer format, offering troubleshooting guides and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My solution of this compound is showing signs of degradation over time, indicated by a change in analytical signal (e.g., HPLC peak area). What are the likely causes?

Answer:

Degradation of this compound in solution can be attributed to several factors, primarily related to the inherent reactivity of the isoxazole ring. The key environmental factors to consider are pH, temperature, and light exposure.

Causality Behind Instability:

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond.[1][2] This bond is susceptible to cleavage under various conditions, leading to ring-opening reactions. The stability is significantly influenced by the substituents on the ring and the surrounding solution environment.

  • pH-Dependent Hydrolysis: The isoxazole ring is particularly susceptible to hydrolysis, and this process is highly pH-dependent.[3]

    • Basic Conditions (pH > 7): Under basic conditions, the isoxazole ring can undergo base-catalyzed hydrolysis. This is a significant degradation pathway for isoxazole-containing compounds.[3][4] For instance, the isoxazole ring in the drug leflunomide shows increased lability under basic conditions.[3][4]

    • Acidic Conditions (pH < 7): While generally more stable in acidic to neutral pH, strong acidic conditions can also promote hydrolysis, although typically at a slower rate than in basic media.[4][5]

  • Thermal Stress: Elevated temperatures can provide the necessary activation energy for degradation reactions. Thermal decomposition of isoxazoline compounds, a related class, has been shown to occur at elevated temperatures, leading to ring cleavage.[6]

  • Photodegradation: Isoxazoles are known to be photochemically active.[1] UV irradiation can induce the collapse of the isoxazole ring, leading to rearrangement to an oxazole through an azirine intermediate.[1][2] This photolability is a critical consideration for solutions exposed to light, especially UV light.[7]

Question 2: I am preparing a stock solution of this compound. What is the recommended solvent and what storage conditions should I follow to maximize stability?

Answer:

The choice of solvent and storage conditions are critical for maintaining the integrity of your stock solution.

Recommended Solvents:

For creating a stock solution, it is advisable to use a non-polar or moderately polar aprotic solvent. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

These solvents are less likely to participate in degradation reactions compared to protic solvents like water or alcohols, especially under non-neutral pH conditions. The solubility of organic compounds is generally higher in organic solvents.[8][9]

Storage Protocol to Maximize Stability:

  • Solvent Selection: Prepare the initial stock solution in a high-quality, anhydrous aprotic solvent such as DMSO or DMF.

  • Concentration: Prepare a concentrated stock solution to minimize the volume needed for your experiments.

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and can prevent oxidative degradation.

  • Temperature: Store the aliquots at -20°C or, for extended periods, at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap them in aluminum foil to protect them from light.[1][2][7]

Question 3: I need to perform an experiment in an aqueous buffer. How can I assess the stability of this compound under my specific experimental conditions (pH, temperature)?

Answer:

It is crucial to perform a preliminary stability study under your specific experimental conditions before proceeding with your main experiments. This self-validating step ensures the reliability of your results.

Experimental Protocol: Aqueous Buffer Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time.

Materials:

  • This compound

  • Your specific aqueous buffer (e.g., phosphate-buffered saline, Tris buffer)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector

  • Class A volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Prepare Test Solution: Dilute the stock solution with your pre-warmed aqueous buffer to the final concentration that will be used in your experiment. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the buffer and the stability of the compound.

  • Time Zero (T=0) Sample: Immediately after preparing the test solution, take an aliquot, quench the reaction if necessary (e.g., by diluting with mobile phase), and analyze it by HPLC. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining test solution at the desired experimental temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution. Quench and analyze each sample by HPLC.

  • HPLC Analysis: Use a suitable reversed-phase HPLC method to separate the parent compound from any potential degradants. Monitor the peak area of the parent compound at each time point.

  • Data Analysis: Plot the peak area of this compound against time. A decrease in peak area indicates degradation. You can calculate the percentage of compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Time (hours)Peak Area (arbitrary units)% Remaining
01,000,000100%
1950,00095%
2900,00090%
4800,00080%
8600,00060%
24200,00020%
Question 4: I suspect my compound is degrading. What are the likely degradation products and how can I detect them?

Answer:

The primary degradation pathway for this compound in solution is likely hydrolysis of the isoxazole ring.

Plausible Degradation Pathway:

Under basic conditions, the isoxazole ring can open. A well-documented analogy is the hydrolysis of the drug Leflunomide, where the isoxazole ring opens to form an α-cyanoenol metabolite.[4] A similar mechanism could be expected for this compound.

Visualization of Potential Hydrolytic Degradation:

G parent This compound intermediate Ring-Opened Intermediate parent->intermediate Hydrolysis (e.g., OH⁻) product Potential Degradation Products intermediate->product Rearrangement/Further Reactions

Caption: Potential hydrolytic degradation pathway.

Analytical Methods for Detecting Degradants:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool.[10][11] As the parent compound degrades, you should observe a decrease in its peak area and the appearance of new peaks corresponding to the degradation products. A diode array detector (DAD) can be particularly useful as it provides UV spectra for each peak, which can help in identifying and distinguishing between the parent compound and its degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown degradation products.[11][12] LC-MS provides the mass-to-charge ratio (m/z) of the parent compound and its degradants, allowing for the determination of their molecular weights. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can further help in elucidating the structures of the degradation products.

Experimental Workflow for Degradant Identification:

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Degraded Solution B HPLC-UV/DAD A->B C LC-MS(/MS) A->C D Identify New Peaks B->D E Determine Molecular Weights C->E F Elucidate Structures E->F

Caption: Workflow for identifying degradation products.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Isoxazole. Wikipedia. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Available at: [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. PubChem. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]

  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. ResearchGate. Available at: [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

  • Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. PubMed. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Degradation Pathway. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. NIH. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available at: [Link]

  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: [Link]

  • Understanding Common Lab Solvents. CP Lab Safety. Available at: [Link]

  • 3-Methyl-5-isoxazolecarboxylic acid. PubChem. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. Available at: [Link]

Sources

Technical Support Center: Isoxazole Derivative Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for challenges encountered during forced degradation studies. Our focus is on understanding the why behind the observations, ensuring your experimental design is robust, compliant, and scientifically sound.

Section 1: The Foundations of Forced Degradation for Isoxazole Derivatives

This section addresses the fundamental questions regarding the setup and objectives of stress testing studies as they pertain to the unique chemistry of the isoxazole ring.

FAQ 1.1: What are the essential stress conditions I must test for my isoxazole-containing drug substance according to regulatory guidelines?

According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), a comprehensive forced degradation study must investigate the intrinsic stability of the molecule.[1][2] This involves exposing the drug substance to a variety of stress conditions to generate potential degradation products and establish stability-indicating analytical methods.[3][4]

Core Stress Conditions Required:

  • Acid Hydrolysis: Evaluates stability in low pH environments.

  • Base Hydrolysis: Assesses susceptibility to degradation at high pH.

  • Oxidation: Tests reactivity with oxidative species.

  • Thermal Stress: Determines stability at elevated temperatures (in both solid and solution states).

  • Photolytic Stress: Assesses degradation upon exposure to light, as detailed in ICH Q1B.[5][6]

Application Scientist's Note: The goal of these studies is not to completely destroy the molecule, but to achieve a target degradation of approximately 5-20%.[3] This level of degradation is sufficient to produce and detect the primary degradation products without generating an overly complex profile of secondary or tertiary degradants, which may not be relevant to real-world storage conditions. Over-stressing the molecule can lead to misleading degradation pathways.[7]

Workflow: General Approach to a Forced Degradation Study

The following workflow provides a systematic process for conducting forced degradation studies, from initial planning to final analysis. Following a structured approach is critical for ensuring data quality and regulatory compliance.[8]

FDS_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation cluster_report Phase 4: Reporting A Define Study Objectives (ICH Q1A/Q1B) B Develop & Pre-validate Stability-Indicating Method (HPLC/UPLC) A->B Establish analytical capability C Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) B->C Execute experiments D Sample at Time Points & Quench Reaction C->D E Analyze Samples (HPLC, LC-MS) D->E F Calculate Mass Balance & Peak Purity E->F G Identify & Characterize Degradation Products F->G If mass balance >90% & peaks are pure H Propose Degradation Pathways G->H I Finalize Method Validation (as per ICH Q2(R2)) H->I

Caption: General workflow for forced degradation studies.

Section 2: Troubleshooting Degradation Pathways by Stress Condition

The isoxazole ring possesses a labile N-O bond, making it susceptible to specific degradation mechanisms under different stress conditions. This section explores common issues and the underlying chemistry.

Acid & Base Hydrolysis

The stability of the isoxazole ring to hydrolysis is highly dependent on pH and the electronic nature of its substituents.

FAQ 2.1.1: My isoxazole derivative is completely stable in 0.1 M HCl even after refluxing. Is this expected, and what should I do?

Answer: Yes, this is plausible. The stability of the isoxazole ring to acid is often greater than its stability to base. Protonation typically occurs on the nitrogen atom, but if the ring is substituted with strong electron-withdrawing groups, its overall electron density is reduced, making it less susceptible to hydrolytic attack.

Troubleshooting Steps:

  • Increase Stress Severity: Incrementally increase the acid concentration (e.g., to 1 M or 5 M HCl) and/or the temperature. Document all conditions meticulously.[1]

  • Extend Exposure Time: If higher concentrations are not feasible or lead to undesirable side reactions with other functional groups, extend the duration of the study.

  • Confirm Method Suitability: Ensure your analytical method is capable of detecting small changes. Perform a spike-and-recovery experiment with a related impurity if one is available to confirm it would be detected if present.

Application Scientist's Note: The primary goal is to demonstrate the stability-indicating nature of your method. If the molecule is inherently stable under even harsh acidic conditions, that is a valid result. The key is to prove that if a degradant were to form, your method could separate it from the parent peak. Documenting your attempts with harsher conditions provides strong evidence of this.

FAQ 2.1.2: Under basic conditions, my isoxazole derivative degrades rapidly into a product with the same mass, which appears to be an isomer. What is the likely mechanism?

Answer: This is a classic sign of base-catalyzed isoxazole ring cleavage followed by rearrangement. For 3-unsubstituted isoxazoles, a common pathway involves deprotonation at the C3 position, which initiates the cleavage of the weak N-O bond to form a reactive α-cyanoenol or β-ketonitrile intermediate.[9][10] This intermediate can then exist in different isomeric forms.

Base_Hydrolysis Isoxazole Substituted Isoxazole Intermediate α-Cyanoenol / β-Ketonitrile Intermediate Isoxazole->Intermediate OH⁻ attack or C3-H deprotonation Product Degradation Product(s) (Isomers Possible) Intermediate->Product Rearrangement/ Hydrolysis

Caption: Base-catalyzed isoxazole ring opening pathway.

Troubleshooting Steps:

  • Control the Reaction: If degradation is too rapid, reduce the base concentration (e.g., from 0.1 M NaOH to 0.01 M NaOH) or lower the temperature (e.g., conduct the study at room temperature instead of 60°C).[10]

  • Structure Elucidation: Use LC-MS/MS to analyze the fragmentation pattern of the degradant. The fragmentation can provide clues about the open-chain structure. High-resolution mass spectrometry (HRMS) is critical to confirm the elemental composition and verify that it is indeed an isomer.

  • NMR Studies: If the degradant can be isolated, 1D and 2D NMR spectroscopy will be essential for definitive structure elucidation.

Photolytic Degradation

Photostability testing is mandated by ICH Q1B and is crucial for compounds that may be exposed to light during manufacturing, storage, or administration.[6] The isoxazole ring has a known photochemical degradation pathway.

FAQ 2.2.1: Upon UV exposure, I observe a major degradant that is isomeric with my parent drug. It is not the same isomer I saw under basic hydrolysis. What is happening?

Answer: The isoxazole ring is known to undergo a characteristic photochemical rearrangement. Upon irradiation with UV light, the weak N-O bond can cleave, leading to the formation of a highly strained azirine intermediate.[11] This intermediate can then rearrange to form a more stable oxazole isomer.[11][12] This pathway is distinct from hydrolytic degradation.

Photo_Degradation Isoxazole Isoxazole Derivative Azirine Azirine Intermediate (Unstable) Isoxazole->Azirine UV Light (hν) N-O bond cleavage Oxazole Oxazole Isomer (Degradation Product) Azirine->Oxazole Ring Expansion

Caption: Photochemical rearrangement of isoxazole to oxazole.

Troubleshooting Steps:

  • Control Sample is Key: Always include a "dark" control sample wrapped in aluminum foil and stored under the same temperature and humidity conditions.[5] This is essential to confirm that the degradation is truly light-induced and not thermal.

  • Wavelength Matters: The energy required for this transformation is typically provided by UV light (e.g., 254 nm). Standard photostability testing also requires exposure to a cool white fluorescent lamp to cover the visible spectrum.[5] Compare degradation under both conditions.

  • Analytical Confirmation: The resulting oxazole will have a different chromatographic retention time and potentially a different UV spectrum. Mass spectrometry will confirm it as an isomer, but MS/MS fragmentation patterns will be needed to differentiate it from other isomers. The fragmentation of an oxazole ring is typically different from that of an isoxazole.

Data Presentation: Example Photostability Study Summary
ConditionLight SourceTotal IlluminationTotal Near UV EnergyDegradation (%)Major Degradant Observed
TestCool White Fluorescent & UVA Lamp1.2 million lux hours200 watt hours/m²12.5%Isomer (m/z 350.1)
Control (Dark)N/AN/AN/A< 0.1%None

As per ICH Q1B recommended exposure levels.[5]

Section 3: Analytical Methodologies & Troubleshooting

A robust, stability-indicating analytical method is the cornerstone of any degradation study.[3][8]

Protocol: Developing a Stability-Indicating HPLC Method
  • Initial Screening: Begin with a generic gradient using a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% to 95% B over 20 minutes.

  • Forced Degradation Sample Analysis: Inject a composite sample containing the parent drug degraded under all stress conditions (acid, base, peroxide, heat, light). This "stress cocktail" is the most challenging sample for your method.

  • Optimize Resolution:

    • Co-elution? If peaks are co-eluting, adjust the gradient slope. Make it shallower in the region where degradants are eluting.

    • Poor Peak Shape? If peaks are tailing, ensure the mobile phase pH is appropriate for the analyte's pKa. For basic compounds, a high pH mobile phase with a hybrid particle column may be necessary. For acidic compounds, a low pH mobile phase is usually effective.

    • Still No Separation? Try a different column chemistry. A Phenyl-Hexyl or a Polar-Embedded column can offer different selectivity compared to a standard C18.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across all stressed samples. The UV spectra should be consistent across the entire peak for both the parent and all degradants.

  • Method Validation: Once the method is optimized, perform validation according to ICH Q2(R2) guidelines, confirming specificity, linearity, accuracy, precision, and robustness.[8]

FAQ 3.1: I've completed my degradation studies, but my total mass balance is only 80%. Where did the other 20% go?

Answer: Poor mass balance is a common and critical issue that must be resolved. It suggests that not all degradation products are being accounted for by your analytical method.

Troubleshooting Decision Tree:

Mass_Balance Start Mass Balance < 90% Q1 Do degradants lack a UV chromophore? Start->Q1 A1 Use a universal detector (e.g., CAD, ELSD, or MS) Q1->A1 Yes Q2 Are degradants highly polar and eluting in the void volume? Q1->Q2 No A2 Modify mobile phase (e.g., 100% aqueous) or use a polar-retained column (HILIC) Q2->A2 Yes Q3 Are degradants non-polar and retained on the column? Q2->Q3 No A3 Extend gradient to 100% organic and include a column flush Q3->A3 Yes Q4 Could degradants be volatile or have precipitated? Q3->Q4 No A4 Analyze headspace (GC-MS) Inspect sample for precipitate Q4->A4 Yes Q5 Is the Relative Response Factor (RRF) of degradants different from the parent? Q4->Q5 No A5 Isolate degradants, determine RRF, and apply correction factor to peak areas

Caption: Decision tree for troubleshooting poor mass balance.

Application Scientist's Note: The most overlooked cause of poor mass balance is often the difference in UV response between the parent drug and its degradants.[3] The chromophore is often modified during degradation, leading to a different molar absorptivity. Assuming a response factor of 1.0 for all degradants is a common mistake. When possible, isolating the major degradants to determine their individual response factors is the most accurate approach.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Veeprho. Retrieved January 17, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved January 17, 2026, from [Link]

  • Isoxazole. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Kalgutkar, A. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved January 17, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. PubMed. Retrieved January 17, 2026, from [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025, September 8). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 17, 2026, from [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved January 17, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Retrieved January 17, 2026, from [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019, October 21). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024, July 4). Regulatory Research and Medicine Evaluation. Retrieved January 17, 2026, from [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022, July 25). MDPI. Retrieved January 17, 2026, from [Link]

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2025, August 8). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ru‐catalyzed and Cu‐mediated ring opening of isoxazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the isoxazole scaffold, a privileged structure in medicinal chemistry. We will focus primarily on the most common and versatile method: the [3+2] cycloaddition of alkynes and in situ generated nitrile oxides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your reaction conditions for maximal yield and purity.

General Reaction Mechanism: [3+2] Cycloaddition

The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition reaction. A nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) in a concerted fashion to form the five-membered isoxazole ring.[1] Understanding this fundamental mechanism is key to diagnosing issues in your reaction.

Caption: General mechanism of isoxazole synthesis via [3+2] cycloaddition.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during isoxazole synthesis. Each answer provides a causal explanation and a set of actionable solutions.

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Low or no yield is a frequent problem that can be traced back to several factors, from reagent stability to suboptimal reaction conditions.[2] A systematic approach is the best way to identify the culprit.

Potential Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate, typically generated in situ. If this generation step is inefficient, the cycloaddition will fail.

    • From Aldoximes: The oxidation of aldoximes (using agents like N-chlorosuccinimide (NCS), sodium hypochlorite, or Oxone) is a popular method.[3][4] Ensure your oxidant is fresh and active. The reaction can be sensitive to pH; for methods using bleach, maintaining slightly basic conditions is often critical.

    • From Hydroximoyl Chlorides: This method requires a non-nucleophilic base (e.g., triethylamine, Et3N) to eliminate HCl.[5] Ensure the base is pure, dry, and added slowly to prevent side reactions. The hydroximoyl chloride precursor can be moisture-sensitive; store it under inert gas.

    • From Nitroalkanes: Dehydration of primary nitroalkanes is another route.[3] Reagents like phenyl isocyanate or di-tert-butyl dicarbonate (Boc₂O) with a catalytic base are effective.[6][7] Ensure all reagents are anhydrous.

  • Decomposition or Dimerization of Nitrile Oxide: Nitrile oxides are unstable and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or temperatures.[8][9] This is one of the most common reasons for low yields.

    • Slow Addition: Add the nitrile oxide precursor (e.g., aldoxime) or the activating reagent (e.g., base or oxidant) slowly over several hours to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[6]

    • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization process.[9]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many systems, 0 °C or even room temperature is sufficient to minimize dimerization.[6][9]

  • Low Reactivity of the Alkyne (Dipolarophile): The electronic nature of the alkyne plays a significant role.

    • Electron-deficient alkynes (e.g., those conjugated to esters or ketones) or strained alkynes generally react faster. If you are using an electron-rich or sterically hindered alkyne, you may need more forcing conditions (higher temperature, longer reaction time) or a catalyst.[9]

  • Catalyst Inactivation (for catalyzed reactions): Copper(I)-catalyzed reactions are common for terminal alkynes but the catalyst can be sensitive.[10]

    • Oxidation: The active Cu(I) species can be oxidized to inactive Cu(II) by air. It is crucial to perform the reaction under an inert atmosphere (N₂ or Ar). The addition of a reducing agent, like sodium ascorbate, can help maintain the copper in its active +1 oxidation state.[10][11]

    • Ligand Choice: The proper ligand can stabilize the copper catalyst. Experiment with different nitrogen-based ligands to improve catalyst performance.[10]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, chemists, and drug development professionals engaged in the synthesis of this important isoxazole derivative.

Introduction: Synthesis Strategy and Core Principles

This compound is a key building block in medicinal chemistry. Its synthesis is most reliably achieved via a 1,3-dipolar cycloaddition reaction. This involves the in situ generation of a 2-chlorobenzonitrile oxide from the corresponding aldoxime, which then reacts with a suitable propiolate derivative.

Successful scale-up requires a shift in mindset from laboratory-scale procedures. It's not merely about using larger flasks; it's about controlling reaction exotherms, managing reagent addition rates, ensuring efficient mixing, and designing a robust work-up and isolation procedure that minimizes manual handling and maximizes purity and yield. This guide is structured to address these critical scale-up challenges.

Core Reaction Pathway

The fundamental transformation involves two key steps: the formation of 2-chlorobenzaldehyde oxime, followed by its oxidative chlorination and subsequent elimination/cycloaddition to form the isoxazole ring.

reaction_pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Saponification A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Base (e.g., Na2CO3) Solvent (e.g., EtOH/H2O) B Hydroxylamine (e.g., NH2OH·HCl) B->C F Ethyl 3-(2-chlorophenyl)-5- isoxazolecarboxylate C->F Base (e.g., Pyridine) Solvent (e.g., DMF) D Ethyl Propiolate D->F E N-Chlorosuccinimide (NCS) E->F H 3-(2-Chlorophenyl)-5- isoxazolecarboxylic Acid F->H Solvent (e.g., EtOH/H2O) Then Acid Quench (HCl) G Base (e.g., NaOH) G->H

Caption: Overall workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~100g of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Chlorobenzaldehyde140.57100 g0.711Ensure >98% purity
Hydroxylamine HCl69.4954.4 g0.7821.1 eq
Sodium Carbonate105.9941.6 g0.392Use anhydrous
Ethyl Propiolate98.1076.8 g0.7821.1 eq, handle with care
N-Chlorosuccinimide (NCS)133.53104.5 g0.7821.1 eq, protect from moisture
Pyridine79.106.2 mL0.0780.1 eq, catalyst
Sodium Hydroxide40.0042.7 g1.071.5 eq
Solvents---Ethanol, DMF, Ethyl Acetate, Hexanes, HCl
Step-by-Step Procedure

Part A: Synthesis of 2-Chlorobenzaldehyde Oxime

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, thermocouple, and a reflux condenser.

  • Dissolution: Charge the reactor with 2-chlorobenzaldehyde (100 g, 0.711 mol), hydroxylamine hydrochloride (54.4 g, 0.782 mol), and 800 mL of ethanol.

  • Base Addition: Begin stirring and add a solution of sodium carbonate (41.6 g, 0.392 mol) in 200 mL of water portion-wise over 30 minutes. The internal temperature may rise slightly.

  • Reaction: Heat the mixture to 60-65 °C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting aldehyde spot has disappeared.

  • Isolation: Cool the reactor to room temperature. Reduce the solvent volume by ~70% using a rotary evaporator. Add 1L of cold deionized water to the slurry.

  • Filtration: Filter the resulting white precipitate, wash the cake with cold water (2 x 200 mL), and dry under vacuum at 40 °C to a constant weight. Expect a near-quantitative yield of the oxime.

Part B: Cycloaddition to form Ethyl 3-(2-chlorophenyl)-5-isoxazolecarboxylate

  • Setup: In a 3L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge the dried 2-chlorobenzaldehyde oxime (from Part A) and 1L of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add ethyl propiolate (76.8 g, 0.782 mol) to the reactor.

  • NCS Slurry: In a separate beaker, prepare a slurry of N-Chlorosuccinimide (NCS) (104.5 g, 0.782 mol) in 500 mL of DMF.

  • Controlled Addition: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add the NCS slurry via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. This is a critical exothermic step.

  • Catalyst: Once the NCS addition is complete, add pyridine (6.2 mL, 0.078 mol) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor by HPLC or TLC for the disappearance of the oxime.

  • Work-up: Quench the reaction by pouring it into 5L of ice-water with vigorous stirring. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1L). Combine the organic layers, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the organic phase under reduced pressure to obtain the crude ester as an oil or semi-solid.

Part C: Saponification to this compound

  • Setup: Transfer the crude ester to a 2L reactor. Add 500 mL of ethanol and a solution of sodium hydroxide (42.7 g, 1.07 mol) in 500 mL of water.

  • Hydrolysis: Heat the mixture to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitor by TLC/HPLC).

  • Cooling & Filtration: Cool the solution to room temperature. If any solids are present, filter them off.

  • Acidification: Cool the clear filtrate to 0-5 °C in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH is ~1-2. A thick white precipitate will form.

  • Isolation: Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation. Filter the solid product, wash the cake thoroughly with cold deionized water (3 x 200 mL) to remove salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up synthesis.

troubleshooting_tree problem_node problem_node cause_node cause_node solution_node solution_node P1 Problem: Low Yield in Cycloaddition (Step B) C1 Nitrile Oxide Dimerization (Furoxan Formation) P1->C1 Possible Cause C2 Incomplete Reaction P1->C2 Possible Cause S1 Solution: 1. Ensure NCS addition is slow and steady. 2. Maintain internal temp < 10 °C. 3. Ensure efficient stirring to avoid 'hot spots'. C1->S1 S2 Solution: 1. Verify purity of NCS and oxime. 2. Extend reaction time at RT to 24h. 3. Check stoichiometry; ensure 1.1 eq of NCS/propiolate. C2->S2 P2 Problem: Product Fails to Precipitate (Step C) C3 Incorrect pH P2->C3 Possible Cause C4 Product is too soluble (insufficient EtOH removal) P2->C4 Possible Cause S3 Solution: 1. Use a calibrated pH meter, not paper. 2. Add HCl slowly until pH is stable at 1-2. 3. Stir for at least 1h at low temp. C3->S3 S4 Solution: 1. Before acidification, reduce ethanol volume by 50% via rotary evaporation. 2. Ensure final aqueous volume is sufficient. C4->S4

Caption: Decision tree for common troubleshooting scenarios.

(Q1) Issue: My yield in the cycloaddition step (Part B) is very low, and I see a significant, unidentified side product by TLC/HPLC.

  • Probable Cause: The most likely cause is the dimerization of the intermediate nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) derivative. This occurs when the nitrile oxide is generated faster than it can be trapped by the ethyl propiolate.

  • Scientific Rationale: The in situ generation of nitrile oxides is a delicate balance. High local concentrations, often caused by rapid addition of the chlorinating agent (NCS) or poor mixing, favor the self-condensation pathway over the desired intermolecular cycloaddition.

  • Solution:

    • Control Addition Rate: The addition of the NCS slurry is the most critical parameter. Extend the addition time from 2-3 hours to 4-5 hours for better control.

    • Maintain Low Temperature: Ensure your cooling system can maintain an internal temperature of 0-5 °C throughout the addition. Excursions above 10 °C dramatically increase the rate of dimerization.

    • Improve Agitation: Use a properly sized overhead stirrer with a baffle system in the reactor to ensure efficient mixing and prevent localized "hot spots" where nitrile oxide concentration can build up.

(Q2) Issue: During the final acidification (Part C), the product oiled out instead of forming a filterable precipitate.

  • Probable Cause: This is often due to residual organic solvents (like ethyl acetate from the work-up or excess ethanol from saponification) or acidification at too high a temperature.

  • Scientific Rationale: The protonated carboxylic acid has limited solubility in water but significant solubility in many organic solvents. Furthermore, precipitation is an exothermic process; if the bulk solution is not sufficiently cold, the product may separate as a low-melting-point oil rather than forming a crystalline lattice.

  • Solution:

    • Solvent Removal: After the saponification is complete, use a rotary evaporator to remove the majority of the ethanol before the acidification step.

    • Vigorous Stirring & Slow Acidification: Ensure the aqueous solution is cooled to 0-5 °C in an ice bath and is being stirred vigorously. Add the 6M HCl very slowly, allowing time for the solid to nucleate and grow.

    • Seeding: If you have a small amount of solid product from a previous batch, adding a "seed" crystal after adding some acid can help induce proper crystallization.

(Q3) Issue: The final product has a persistent yellow or brown color that I cannot remove by washing.

  • Probable Cause: The color likely originates from impurities formed from the DMF solvent or side reactions involving pyridine.

  • Scientific Rationale: DMF can decompose slightly under basic conditions or in the presence of NCS to form colored impurities. Pyridine can also lead to colored byproducts. These impurities can become trapped in the crystal lattice of the final product.

  • Solution:

    • Charcoal Treatment: After the saponification (Part C) and before filtration and acidification, you can perform a charcoal treatment. Add a small amount of activated carbon (e.g., 1-2% w/w relative to the theoretical product) to the warm solution, stir for 30 minutes, and then filter the hot solution through a pad of Celite to remove the charcoal and adsorbed impurities.

    • Recrystallization: If the color persists, recrystallize the final, dried product from a suitable solvent system, such as ethanol/water or toluene.

Frequently Asked Questions (FAQ)

  • Q: Why is pyridine used in the cycloaddition step?

    • A: Pyridine acts as a weak, non-nucleophilic base. Its primary role is to facilitate the elimination of HCl from the intermediate chloro-oxime, which is formed after the initial reaction of the oxime with NCS. This elimination step generates the reactive 2-chlorobenzonitrile oxide dipole in situ, which then undergoes the cycloaddition.

  • Q: Can I use a different base instead of pyridine?

    • A: While other bases like triethylamine (TEA) can be used, pyridine is often preferred on a larger scale because it is less volatile and the reaction is often cleaner. Using stronger bases can sometimes lead to more side products. A catalytic amount is sufficient.

  • Q: How critical is the purity of the starting 2-chlorobenzaldehyde oxime?

    • A: It is highly critical. Any residual 2-chlorobenzaldehyde from Part A will react with NCS in Part B, leading to undesired side products and complicating the purification. Ensure the oxime is fully dried and free of starting material before proceeding.

  • Q: What is the primary safety concern with this synthesis?

    • A: The primary concern is managing the exotherm during the addition of NCS in Part B. A runaway reaction can lead to a rapid increase in temperature and pressure. Always use a jacketed reactor with a reliable cooling system and add the NCS slowly and in a controlled manner. Additionally, handle DMF with care as it is a reproductive toxin, and ethyl propiolate is lachrymatory.

  • Q: What analytical methods are recommended for in-process control?

    • A:

      • TLC: Excellent for quick qualitative checks of reaction completion (e.g., disappearance of starting aldehyde or oxime).

      • HPLC: The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and key impurities (like the furoxan dimer). A C18 column with a water/acetonitrile gradient is a typical starting point.

      • NMR: ¹H NMR is invaluable for confirming the structure of the intermediate oxime and the final product.

References

There are no specific academic papers directly detailing the scale-up of this exact molecule in the provided search results. The references below provide context for the underlying chemical reactions and general principles of process chemistry that are authoritative for the guidance given in this document.

  • General Synthesis of Isoxazoles: While not a direct protocol, resources on isoxazole synthesis confirm the 1,3-dipolar cycloaddition of nitrile oxides as a primary and versatile method.
  • Process Chemistry and Scale-Up: General principles of chemical process scale-up, including managing exotherms, controlling addition rates, and designing robust work-up procedures, are standard in the field and have been applied here. Authoritative textbooks and guides on chemical process development form the basis for the scale-up advice.
  • Safety in the Laboratory: The safety recommendations are based on established best practices for handling the specific reagents involved (NCS, DMF, pyridine, etc.)

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Methods for 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid (CAS No. 338982-12-0), a key heterocyclic compound with potential applications in medicinal chemistry.[1][2] The isoxazole moiety is a significant pharmacophore found in numerous approved drugs, making the development of reliable analytical techniques for its derivatives crucial.[3]

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Analytical Landscape: A Strategic Overview

The choice of an analytical method for this compound hinges on the specific analytical objective: is it for identification, quantification (assay), or the assessment of purity and related substances? Each objective is best served by a particular set of techniques. The primary methods applicable to this molecule include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and classical Titrimetry.

The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the research question.

Analytical Method Selection Workflow start Define Analytical Objective identification Structural Confirmation & Identification start->identification quantification Assay & Potency Determination start->quantification purity Impurity Profiling & Related Substances start->purity hplc HPLC-UV/DAD/MS identification->hplc Identity Confirmation (Retention Time) nmr NMR Spectroscopy (¹H, ¹³C) identification->nmr Primary Method ms Mass Spectrometry (Direct Infusion/LC-MS) identification->ms Confirmatory quantification->hplc Primary Method (High Throughput) quantification->nmr qNMR (Absolute Quantification) titration Acid-Base Titration quantification->titration Classical Method (High Precision) purity->hplc Primary Method Method Validation Parameters methods HPLC NMR MS Titration params Accuracy Precision Specificity Linearity Range LOD/LOQ methods:hplc->params:accuracy Assay methods:hplc->params:precision Assay, Impurity methods:hplc->params:specificity Assay, Impurity methods:hplc->params:linearity Assay, Impurity methods:hplc->params:range Assay, Impurity methods:hplc->params:lod Impurity methods:nmr->params:specificity Identification methods:ms->params:specificity Identification methods:titration->params:accuracy Assay methods:titration->params:precision Assay methods:titration->params:linearity Assay

Sources

A Comparative Guide to the HPLC Analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid, a key structural motif in various pharmacologically active compounds, demands precise analytical characterization to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique, and offering insights into advanced alternatives such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

As Senior Application Scientists, our goal is to not only present protocols but to delve into the causality behind experimental choices, empowering you to adapt and troubleshoot these methods effectively. Every analytical procedure is a self-validating system, and this guide is structured to reflect that principle, grounding every recommendation in established scientific principles and regulatory expectations.

The Analytical Challenge: Properties of this compound

This compound is a solid organic compound with a molecular weight of 223.61 g/mol .[1] Its structure, featuring a carboxylic acid group, an isoxazole ring, and a chlorophenyl moiety, dictates its analytical behavior. The acidic nature of the carboxylic group makes its chromatographic retention highly dependent on the pH of the mobile phase. The presence of the chromophoric phenyl and isoxazole rings allows for straightforward detection using UV spectrophotometry.

Primary Technique: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination. Its versatility, robustness, and cost-effectiveness make it the ideal starting point for the analysis of this compound.

The "Why": Rationale for Method Development

The selection of the stationary and mobile phases is critical for achieving a successful separation. For a moderately polar and acidic compound like this compound, a C18 column is the logical first choice. The C18 stationary phase provides a non-polar environment, and the retention of the analyte is primarily governed by hydrophobic interactions.

The mobile phase composition is arguably the most influential factor in controlling retention and selectivity in RP-HPLC. A typical mobile phase for such an analysis consists of an aqueous component with a pH modifier and an organic solvent.

  • pH Control: The carboxylic acid group on the analyte has a pKa, and its ionization state is dictated by the mobile phase pH. To ensure reproducible retention times and sharp peak shapes, it is essential to buffer the mobile phase at a pH that is at least 2 units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid, rendering the molecule less polar and allowing for better retention on the C18 column. Phosphoric acid or formic acid are common choices for acidifying the mobile phase.[2][3]

  • Organic Modifier: Acetonitrile is a common organic modifier used to elute the analyte from the column. By adjusting the ratio of the aqueous buffer to acetonitrile, the retention time of the analyte can be precisely controlled.

Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of this compound and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 40-70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

System Suitability: Before sample analysis, the system suitability must be verified by injecting a standard solution multiple times. Key parameters to monitor include:

  • Tailing factor: Should be ≤ 2.0

  • Theoretical plates: Should be ≥ 2000

  • Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.

This method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][5][6][7][8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and dissolve sample in Diluent (ACN:H2O) Autosampler Autosampler injects 10 µL Sample->Autosampler MobilePhase Prepare Mobile Phase A (0.1% H3PO4) and Mobile Phase B (ACN) Pump Pump delivers gradient mobile phase MobilePhase->Pump Column C18 Column (Separation Occurs) Autosampler->Column Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: A typical workflow for the HPLC analysis of this compound.

Alternative Method 1: UPLC-MS for Enhanced Sensitivity and Specificity

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-UV, particularly in the context of impurity profiling and trace-level quantification. The use of sub-2 µm particles in UPLC columns leads to sharper peaks, better resolution, and faster analysis times.

The "Why": The Power of Mass Detection

The primary advantage of UPLC-MS is the specificity and sensitivity of the mass spectrometer. While a UV detector identifies compounds based on their light absorption, a mass spectrometer identifies them based on their mass-to-charge ratio (m/z). This allows for:

  • Unambiguous Peak Identification: Co-eluting impurities that are not resolved chromatographically can often be distinguished by their different masses.

  • Structural Elucidation: Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can help in identifying unknown degradation products or impurities.

  • Lower Limits of Detection (LOD) and Quantification (LOQ): MS detectors are generally more sensitive than UV detectors, making UPLC-MS ideal for analyzing low-level impurities.

For this compound, which has an ionizable carboxylic acid group, electrospray ionization (ESI) in negative ion mode would be the most suitable ionization technique.

Experimental Protocol: UPLC-MS Method

Objective: To identify and quantify this compound and its related impurities at trace levels.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20-80% B

    • 5-6 min: 80% B

    • 6.1-7 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-500

  • For Quantification (using a triple quadrupole): Monitor the transition for the deprotonated molecule [M-H]⁻.

Alternative Method 2: Capillary Electrophoresis for Orthogonal Separation

Capillary Electrophoresis (CE) is a powerful separation technique that offers an orthogonal (different) separation mechanism compared to HPLC.[9] In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes.

The "Why": A Different Selectivity

Because the separation mechanism in CE is fundamentally different from that in reversed-phase HPLC, it is an excellent complementary technique. It can be used to:

  • Confirm Peak Purity: A peak that appears pure by HPLC may be resolved into multiple components by CE.

  • Analyze Highly Polar or Charged Compounds: CE is particularly well-suited for the analysis of ions and highly polar molecules that are often difficult to retain on reversed-phase HPLC columns.

  • Low Sample and Reagent Consumption: CE requires minimal amounts of sample and buffer, making it a green and cost-effective technique.

For the analysis of the anionic this compound, a simple Capillary Zone Electrophoresis (CZE) method can be employed.

Experimental Protocol: Capillary Zone Electrophoresis Method

Objective: To provide an orthogonal separation method for the purity assessment of this compound.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)

  • Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 9.2

  • Voltage: 25 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (50 mbar for 5 s)

  • Detection: 254 nm

Performance Comparison

ParameterHPLC-UVUPLC-MSCapillary Electrophoresis (CZE)
Principle of Separation Partitioning based on polarityPartitioning based on polarityDifferential migration based on charge-to-size ratio
Typical Analysis Time 15-30 minutes5-10 minutes10-20 minutes
Sensitivity (LOD/LOQ) Good (ng level)Excellent (pg to fg level)Good (ng level)
Specificity Moderate (relies on chromatographic resolution)Excellent (mass-based identification)High (orthogonal to HPLC)
Cost (Instrument/Running) Moderate/LowHigh/HighModerate/Low
Key Advantage Robust, widely available, routine QCHigh sensitivity and specificity, impurity IDOrthogonal selectivity, low sample consumption
Best Suited For Routine purity and assay testingImpurity profiling, trace analysis, metabolomicsPurity confirmation, analysis of highly polar compounds

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting between HPLC, UPLC-MS, and CE.

Method_Selection Start What is the analytical goal? Routine_QC Routine QC (Assay/Purity)? Start->Routine_QC Impurity_ID Impurity Identification or Trace Analysis? Routine_QC->Impurity_ID No HPLC Use HPLC-UV Routine_QC->HPLC Yes Orthogonal_Method Need for Orthogonal Method/Purity Confirmation? Impurity_ID->Orthogonal_Method No UPLC_MS Use UPLC-MS Impurity_ID->UPLC_MS Yes Orthogonal_Method->HPLC No CE Use Capillary Electrophoresis Orthogonal_Method->CE Yes

Caption: A decision tree for selecting the optimal analytical method for this compound.

Conclusion

The analysis of this compound can be effectively achieved using a well-developed RP-HPLC method with UV detection. This technique provides a robust and reliable platform for routine quality control. For more demanding applications, such as the identification of unknown impurities or the quantification of trace-level components, UPLC-MS offers unparalleled sensitivity and specificity. Capillary Electrophoresis serves as an excellent orthogonal technique to confirm peak purity and provide an alternative separation mechanism.

By understanding the principles behind each of these techniques and the specific properties of the analyte, researchers and drug development professionals can select and implement the most appropriate analytical strategy to ensure the quality and safety of their products. The methods and rationales presented in this guide provide a solid foundation for the analysis of this compound and other similar molecules.

References

  • Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available from: [Link]

  • Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Amsterdam UMC. Available from: [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. Google Patents.
  • Capillary Electrophoresis. US Pharmacopeia (USP). Available from: [Link]

  • Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. PubMed. Available from: [Link]

  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Scribd. Available from: [Link]

  • Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Determination of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid by High-Performance Liquid Chromatography

The accurate determination of purity is a cornerstone of chemical and pharmaceutical development. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, a robust analytical method is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven perspective on utilizing High-Performance Liquid Chromatography (HPLC) for this purpose. We will explore the rationale behind method development, present a detailed protocol, compare HPLC with viable alternatives, and ground the entire process in the principles of analytical method validation as mandated by international guidelines.

Understanding the Analyte: this compound

Before developing a method, understanding the analyte's physicochemical properties is critical.

  • Structure and Properties : this compound (CAS No: 338982-12-0) has a molecular formula of C₁₀H₆ClNO₃ and a molecular weight of approximately 223.61 g/mol .[1][2] Its structure features a chlorophenyl group and an isoxazole ring, both of which are strong chromophores, making UV detection a highly suitable choice for HPLC analysis. The presence of a carboxylic acid group dictates that the pH of the mobile phase will be a critical parameter to control its ionization state and, consequently, its retention behavior.

The Primary Analytical Choice: Reversed-Phase HPLC

For non-volatile, polar to semi-polar organic molecules, reversed-phase HPLC (RP-HPLC) is the industry's workhorse.[3] The decision to use RP-HPLC is based on its high resolution, sensitivity, and reproducibility for quantifying both the main component and its potential impurities.

Causality Behind the Method:

  • Stationary Phase Selection : A C18 (octadecylsilane) column is the logical starting point. The non-polar C18 chains provide a hydrophobic surface that interacts effectively with the relatively non-polar regions of the analyte molecule (the chlorophenyl and isoxazole rings).

  • Mobile Phase Strategy : A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is standard.

    • Organic Modifier (Acetonitrile) : Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Aqueous Buffer (e.g., Phosphate Buffer) : The carboxylic acid group on the analyte has a pKa that necessitates pH control. Buffering the mobile phase to a pH at least 2 units below the analyte's pKa ensures that the carboxylic acid remains predominantly in its protonated, less polar form (-COOH). This leads to consistent, predictable retention on the non-polar C18 stationary phase. An acidic mobile phase, such as one containing phosphoric or formic acid, is therefore essential.[4]

  • Detection : Given the aromatic and heterocyclic ring systems, the molecule will exhibit strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for monitoring across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be robust and serve as a foundation for formal validation.

Instrumentation and Conditions:

  • HPLC System : A quaternary gradient HPLC system with a UV/PDA detector.

  • Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient Elution :

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume : 10 µL.

  • Diluent : Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Rationale for Gradient Elution : A gradient method, where the percentage of organic solvent is increased over time, is superior for purity analysis. It ensures that the main, highly concentrated peak is eluted with good shape, while also providing sufficient elution strength to resolve and detect later-eluting, more non-polar impurities that might be present at trace levels.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Dilution to Working Conc. B->C D Filtration (0.45 µm) C->D E Injection D->E G Separation on C18 Column E->G F Mobile Phase Pump (Gradient Elution) F->G H UV/PDA Detection G->H I Chromatogram Acquisition H->I J Peak Integration I->J K Purity Calculation (% Area Normalization) J->K

Caption: The experimental workflow for HPLC purity analysis.

Comparison with Alternative Analytical Techniques

While HPLC is the method of choice, a comprehensive understanding requires evaluating its alternatives. Each technique has a specific niche, and its suitability depends on the analytical objective.

TechniquePrincipleAdvantagesDisadvantagesSuitability for Purity
HPLC (UV/PDA) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and precision; quantitative; non-destructive; suitable for non-volatile compounds; automation-friendly.Requires specialized equipment; higher cost per sample than TLC.Excellent : Gold standard for quantitative purity and impurity profiling.
LC-MS/MS HPLC coupled with mass spectrometry for detection.Extremely high sensitivity and specificity; provides molecular weight and structural information, ideal for unknown impurity identification.[5]High cost and complexity; requires specialized expertise.Excellent : Overkill for routine purity but essential for impurity identification and characterization.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Very high resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds; carboxylic acids require derivatization to increase volatility.[6]Poor : The need for derivatization makes it indirect, complex, and prone to introducing artifacts.
Thin Layer Chromatography (TLC) Separation on a solid stationary phase with a liquid mobile phase moving by capillary action.Simple, rapid, and inexpensive; good for reaction monitoring.[7]Primarily qualitative or semi-quantitative; lower resolution and sensitivity than HPLC.Fair : Useful for rapid, qualitative checks of purity or as an orthogonal method, but not for precise quantification.
Qualitative Chemical Tests Chemical reactions indicating the presence of a functional group (e.g., sodium bicarbonate test for acids).[8]Extremely simple and fast.Non-specific; provides no information on purity, only on the presence of the carboxylic acid group.Not Applicable : Confirms identity of the functional group, not the purity of the compound.

The Imperative of Method Validation: Trusting Your Results

A method is only as reliable as its validation. For pharmaceutical applications, validation must be performed according to International Council for Harmonisation (ICH) guidelines.[9][10][11] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3]

Key Validation Parameters (ICH Q2(R2))
  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity with a PDA detector.

  • Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards over a defined concentration range (e.g., 50-150% of the working concentration). The correlation coefficient (r²) should typically be ≥ 0.999.

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy : The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly. It is evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment. The results are expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) :

    • LOD : The lowest amount of analyte that can be detected but not necessarily quantitated.

    • LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit in mobile phase pH).[12] This provides an indication of its reliability during normal usage.

Validation_Parameters cluster_quant Quantitative Capability cluster_qual Qualitative Capability cluster_reliability Reliability center Fit for Purpose (Validated Method) Accuracy Accuracy (Trueness) Accuracy->center Precision Precision (Repeatability, Intermediate) Precision->center Linearity Linearity Linearity->center Range Range Range->center LOQ LOQ LOQ->center Specificity Specificity Specificity->center LOD LOD LOD->center Robustness Robustness Robustness->center

Sources

A Comparative Guide to the Bioactivity of Substituted 3-Phenyl-5-Isoxazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers, the isoxazole scaffold represents a cornerstone in heterocyclic chemistry, prized for its metabolic stability and versatile biological activity.[1] This guide delves into the nuanced world of 3-phenyl-5-isoxazolecarboxylic acid derivatives, offering a comparative analysis of how substitutions on this core structure modulate its bioactivity. We will move beyond mere data reporting to explore the causal relationships between chemical structure and biological function, supported by robust experimental data and detailed protocols.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[2] Its unique electronic properties and structural rigidity allow it to serve as a versatile template for designing targeted therapeutic agents. The 3-phenyl-5-isoxazolecarboxylic acid framework, in particular, offers two primary sites for chemical modification—the phenyl ring at the 3-position and the carboxylic acid group at the 5-position—enabling fine-tuning of its pharmacological profile.

This guide will systematically compare the antimicrobial, anti-inflammatory, and anticancer activities of various substituted analogues, providing a framework for rational drug design and future research.

General Synthesis Strategy

The synthesis of the 3-phenyl-5-isoxazolecarboxylic acid core and its derivatives often begins with the condensation of a substituted benzaldehyde with a β-ketoester. The resulting chalcone-like intermediate is then cyclized with hydroxylamine hydrochloride to form the isoxazole ring.[3][4] This versatile approach allows for the introduction of a wide array of substituents on the phenyl ring, enabling systematic exploration of structure-activity relationships (SAR).

G cluster_synthesis General Synthesis Workflow Start Substituted Benzaldehyde + Ethyl Acetoacetate Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt Condensation Cyclization Cyclization with Hydroxylamine HCl (NH2OH·HCl) Chalcone->Cyclization Reaction IsoxazoleEster 3-Phenyl-5-methylisoxazole-4-carboxylate Ester Cyclization->IsoxazoleEster Forms Isoxazole Ring Hydrolysis Alkaline Hydrolysis (e.g., NaOH) IsoxazoleEster->Hydrolysis Ester Cleavage FinalProduct 3-Phenyl-5-isoxazolecarboxylic Acid Derivative Hydrolysis->FinalProduct

A generalized workflow for the synthesis of 3-phenyl-5-isoxazolecarboxylic acid derivatives.

Comparative Antimicrobial Activity

Isoxazole derivatives have long been investigated for their potent antimicrobial properties.[5][6] Their mechanism often involves the disruption of essential cellular processes in bacteria and fungi. The introduction of specific substituents on the phenyl ring can significantly enhance this activity, often by improving cell wall penetration or interaction with microbial enzymes.[7]

The antibacterial and antifungal potential is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][9]

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Isoxazole Derivatives

Compound ID Substitution on 3-Phenyl Ring S. aureus (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) C. albicans (MIC, µg/mL) Reference
A8 4-Fluoro >2000 2000 2000 [10]
A9 4-Fluoro, 3-Methyl >2000 >2000 2000 [10]
9a Unsubstituted Phenyl 12.5 >500 250 [9]
9d 4-Chloro 12.5 >500 250 [9]
9i 4-Methoxy 50 >500 >500 [9]

| Imidazo-Isoxazole (4g) | 4-Bromo | 62.5 | 125 | 125 |[6] |

Note: Data is compiled from studies on various isoxazole carboxamide and related isoxazole structures to illustrate substitution effects. Direct comparison requires identical assay conditions.

Analysis of Structure-Activity Relationship (SAR): The data suggests that electron-withdrawing groups, such as chloro and bromo substituents on the phenyl ring, tend to enhance antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[1][6] For instance, compounds 9a (unsubstituted) and 9d (4-chloro) both show potent activity against S. aureus with an MIC of 12.5 µg/mL.[9] Conversely, the introduction of an electron-donating methoxy group (9i ) leads to a decrease in activity (MIC = 50 µg/mL).[9] Activity against Gram-negative bacteria like P. aeruginosa is generally weaker, likely due to the formidable outer membrane of these organisms which presents a significant permeability barrier.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of a compound, a cornerstone of antimicrobial susceptibility testing.[11][12]

  • Preparation of Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The accuracy of this step is critical; validating the final inoculum concentration via plate count is a key control.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). These controls are essential for validating the assay; the growth control must show turbidity, and the sterility control must remain clear.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Comparative Anti-Inflammatory Activity

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX-1 and COX-2).[13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Isoxazole derivatives have shown significant potential as selective COX-2 inhibitors, which is therapeutically desirable as it reduces the gastrointestinal side effects associated with COX-1 inhibition.[3]

The potency of anti-inflammatory compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[15]

Table 2: Comparative Anti-Inflammatory Activity (IC₅₀) of Substituted Isoxazole Derivatives

Compound ID Substitution on 3-Phenyl Ring COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
A13 3,4-Dimethoxy (on amide phenyl) 0.064 0.013 4.92 [10]
5f (Furan-Isoxazole) 2,4-Dichloro >100 9.16 >10.9 [3]
8b (Isonicotinate) Acetyl (on aminophenol linker) - 3.7 (ROS Inhibition) - [16]

| Celecoxib (Standard) | - | 15 | 0.04 | 375 |[10] |

Note: Data is compiled from studies on various isoxazole structures. ROS (Reactive Oxygen Species) inhibition is another key marker for anti-inflammatory activity.

Analysis of Structure-Activity Relationship (SAR): The data clearly indicates that substitutions play a critical role in both potency and selectivity. Compound A13 , with a 3,4-dimethoxy substitution, shows potent inhibition of both COX enzymes, with a preference for COX-2.[10] The 2,4-dichloro substituted furan-isoxazole (5f ) demonstrates high selectivity for COX-2, with an IC₅₀ of 9.16 µM and negligible activity against COX-1.[3] This highlights how halogen substitutions can drive selectivity. The high selectivity index is a key objective in modern anti-inflammatory drug design, aiming to maximize efficacy while minimizing side effects.

Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[17][18] This assay provides a simple, cost-effective preliminary screening method for anti-inflammatory activity by measuring a compound's ability to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).[19]

  • Preparation of Reagents:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve test compounds and a standard drug (e.g., Diclofenac Sodium) in a minimal amount of DMSO and dilute with Tris buffer to desired concentrations (e.g., 100-500 µg/mL).

  • Assay Procedure:

    • In test tubes, mix 0.5 mL of the BSA solution with 4.5 mL of the test compound solution at various concentrations.

    • Prepare a control tube containing 0.5 mL of BSA solution and 4.5 mL of Tris buffer.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.

  • Measurement and Calculation:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

    • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

    • The IC₅₀ value can then be determined by plotting the percentage inhibition against the compound concentration.

Comparative Anticancer Activity

The isoxazole scaffold is a privileged structure in oncology, with derivatives showing promise by inducing apoptosis, inhibiting tubulin polymerization, or targeting specific protein kinases.[8][20] The cytotoxic effect of these compounds against cancer cell lines is a primary indicator of their potential as anticancer agents.

Table 3: Comparative Anticancer Activity (IC₅₀) of Substituted Isoxazole Derivatives

Compound ID Substitution on 3-Phenyl Ring MCF-7 (Breast) IC₅₀ (µM) MDA-MB-231 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) Reference
3d (Carboxamide) 4-Chloro 43.4 35.9 - [1]
4d (Carboxamide) 4-Chloro 39.0 35.1 - [1]
3a (Tricyclic) Unsubstituted Phenyl - - 5.98 [1]

| 22 (Thiazole) | 4-Chloro | - | - | 2.47 | |

Note: Data is compiled from studies on various isoxazole structures to illustrate substitution effects.

Analysis of Structure-Activity Relationship (SAR): The anticancer data reveals that halogen substitutions on the phenyl ring are often beneficial. Compounds 3d and 4d , both featuring a 4-chloro substitution, exhibit potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[1] The presence of additional fused ring systems or other heterocyclic moieties, as seen in compounds 3a and 22 , can dramatically increase potency, with IC₅₀ values dropping to the low micromolar range against the A549 lung cancer cell line.[1] This suggests that extending the molecular structure to interact with larger pockets in biological targets can be a fruitful strategy for enhancing anticancer efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product, providing a quantitative measure of cytotoxicity.

G cluster_workflow MTT Assay Workflow Seed Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 Treat Treat with varying concentrations of Isoxazole Derivative Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent (Yellow) Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Formazan Mitochondrial Reductase converts MTT to Formazan (Purple) Incubate3->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) Formazan->Solubilize Read Read Absorbance at ~570 nm Solubilize->Read Calculate Calculate % Viability and IC50 Value Read->Calculate

Workflow for assessing cytotoxicity using the MTT assay.
  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

  • MTT Addition and Incubation:

    • After the treatment period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 3-phenyl-5-isoxazolecarboxylic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. This comparative guide demonstrates that the biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.

  • For Antimicrobial Activity, electron-withdrawing groups like halogens appear to be advantageous, particularly for targeting Gram-positive bacteria.

  • For Anti-inflammatory Activity, strategic placement of halogens and methoxy groups can confer high potency and desirable selectivity for the COX-2 enzyme.

  • For Anticancer Activity, halogen substitutions and the addition of other heterocyclic moieties are effective strategies for enhancing cytotoxicity against various cancer cell lines.

The provided experimental protocols serve as a validated starting point for researchers screening new chemical entities. The causality is clear: the choice of specific cell lines (e.g., hormone-receptor-positive MCF-7 vs. triple-negative MDA-MB-231) or microbial strains (Gram-positive vs. Gram-negative) is a deliberate experimental design choice to probe for specific mechanisms or spectrum of activity. Future research should focus on multi-target drug design, combining functionalities to tackle complex diseases like cancer, where inflammation and secondary infections are common comorbidities. The continued exploration of SAR within this chemical class holds significant promise for the discovery of next-generation therapeutics.

References

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity results (MIC µg/ml) of synthesized compounds. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • ResearchGate. (n.d.). Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Adichunchanagiri University. (n.d.). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. [Link]

  • Chiriță, C., et al. (2023). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. [Link]

  • PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. [Link]

  • Semantic Scholar. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • TSI Journals. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. [Link]

  • Karcz, T., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Al-Ayed, A. S., et al. (2022). Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. MDPI. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

  • Kumar, V., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. National Center for Biotechnology Information. [Link]

  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Center for Biotechnology Information. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. PubMed. [Link]

  • ResearchGate. (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. [Link]

  • Pachiappan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. Bioscience Biotechnology Research Communications. [Link]

  • Perera, H. D. C., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. National Center for Biotechnology Information. [Link]

  • Adichunchanagiri University. (n.d.). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Aryl-5-Isoxazolecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-5-isoxazolecarboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds across various therapeutic targets, supported by experimental data and detailed protocols. By understanding the nuanced effects of structural modifications, researchers can better navigate the chemical space to design more potent and selective therapeutic agents.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a key pharmacophoric element.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an attractive starting point for drug design.[1] The 3-aryl-5-carboxylic acid substitution pattern, in particular, has proven to be a fruitful arrangement for engaging with the active sites of numerous enzymes and receptors.

Comparative SAR Analysis Across Key Therapeutic Targets

The biological activity of 3-aryl-5-isoxazolecarboxylic acids and their close derivatives is profoundly influenced by the nature and position of substituents on the aryl ring, as well as modifications to the isoxazole core and the carboxylic acid moiety. This section dissects the SAR for several key therapeutic targets.

Xanthine Oxidase Inhibition: A Non-Purine Approach to Gout Therapy

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout.[2] 5-Phenylisoxazole-3-carboxylic acid derivatives have been identified as potent, non-purine XO inhibitors.[3]

Key SAR Insights:

  • Aryl Substituents: The substitution pattern on the 3-phenyl ring is a major determinant of inhibitory potency. A cyano group at the 3-position of the phenyl ring has been shown to be a preferred substitution, while its replacement with a nitro group generally leads to a decrease in activity.[3]

  • Hydrophobic Groups: The introduction of a hydrophobic group on the nitrogen atom of an indole ring at the 5-position of the isoxazole can significantly enhance XO inhibitory activity.[2]

  • Carboxylic Acid: The carboxylic acid group is crucial for interacting with key residues in the active site of xanthine oxidase. Molecular docking studies suggest that it forms important hydrogen bonds, anchoring the inhibitor within the enzyme's active site.[2][3]

Table 1: Comparative Xanthine Oxidase Inhibitory Activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic Acid Derivatives [2]

CompoundR (on Indole Nitrogen)IC50 (μM)
6c 3-cyanobenzyl0.13
Allopurinol -2.93

This data highlights the significant potency gained with a substituted indole moiety.

TGR5 Agonism: A Target for Metabolic Disorders

TGR5, a G-protein coupled receptor, has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders.[4] 3-Aryl-4-isoxazolecarboxamides, closely related to the carboxylic acid series, have been identified as potent TGR5 agonists.[4][5]

Key SAR Insights:

  • Aryl Ring: The nature of the aryl group at the 3-position is a key driver of agonist activity.

  • Carboxamide vs. Carboxylic Acid: While the initial hits were carboxamides, the underlying carboxylic acid scaffold is the essential pharmacophore for interacting with the receptor. The amide portion often serves to modulate physicochemical properties and can be varied to optimize pharmacokinetics.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Modulating Metabolism and Inflammation

PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.[6] Isoxazole-containing compounds have been investigated as both PPARα and PPARγ agonists.[7]

Key SAR Insights:

  • Acidic Head Group: A carboxylic acid or a bioisosteric equivalent is generally essential for PPAR agonism, as it mimics the endogenous fatty acid ligands by interacting with key polar residues in the ligand-binding domain.

  • Aryl Substituents: The substitution pattern on the aryl ring can influence both the potency and the selectivity for different PPAR isoforms (α, γ, or δ).

Experimental Protocols

Synthesis of 3-Aryl-5-Isoxazolecarboxylic Acids

A general and efficient method for the synthesis of 3-aryl-5-isoxazolecarboxylic acids involves the cycloaddition of a nitrile oxide with an appropriate alkyne, followed by hydrolysis of the resulting ester.

Step 1: Generation of Aryl Nitrile Oxide

  • To a solution of an aryl aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove succinimide. The filtrate containing the aryl hydroximoyl chloride is used directly in the next step.

Step 2: 1,3-Dipolar Cycloaddition

  • To the filtrate containing the aryl hydroximoyl chloride, add a solution of ethyl propiolate (1.2 eq) in the same solvent.

  • Slowly add a base, such as triethylamine (Et3N) (1.5 eq), dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl 3-aryl-5-isoxazolecarboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 3-aryl-5-isoxazolecarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the reaction mixture at room temperature or heat gently until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the 3-aryl-5-isoxazolecarboxylic acid.

Diagram 1: General Synthetic Workflow for 3-Aryl-5-Isoxazolecarboxylic Acids

G A Aryl Aldoxime B Aryl Hydroximoyl Chloride A->B NCS D Ethyl 3-Aryl-5- Isoxazolecarboxylate B->D Et3N C Ethyl Propiolate C->D E 3-Aryl-5- Isoxazolecarboxylic Acid D->E LiOH, H2O

A representative synthetic route to the target compounds.

In Vitro Xanthine Oxidase Inhibition Assay[8][9]

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds and Allopurinol (positive control) dissolved in DMSO

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of xanthine (e.g., 150 µM) in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of phosphate buffer, 2 µL of the test compound solution (at various concentrations), and 25 µL of the xanthine oxidase solution.

    • For the control, add 2 µL of DMSO instead of the test compound.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 25 µL of the xanthine solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Diagram 2: Xanthine Oxidase Inhibition Assay Workflow

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagent Solutions B Add Buffer, Inhibitor, and Xanthine Oxidase A->B C Pre-incubate at 25°C B->C D Add Xanthine (Substrate) C->D E Measure Absorbance at 295 nm D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Step-by-step workflow for the in vitro XO inhibition assay.

Conclusion and Future Directions

The 3-aryl-5-isoxazolecarboxylic acid scaffold is a highly adaptable platform for the development of novel therapeutics. The extensive SAR data available for various biological targets provides a solid foundation for the rational design of new and improved drug candidates. Future research should focus on exploring a wider range of aryl substituents, including heterocyclic rings, to further probe the chemical space. Additionally, a more systematic investigation into the bioisosteric replacement of the carboxylic acid group could lead to compounds with improved pharmacokinetic profiles. The continued application of computational modeling and structural biology will undoubtedly accelerate the discovery of the next generation of isoxazole-based drugs.

References

  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133619. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Budzik, B. W., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367.
  • JAF, et al. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry.
  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670.
  • Andrzejak, V., et al. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry, 19(12), 3777-3786.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry.
  • Evans, K. A., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1363-1367.
  • Lee, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.
  • Berger, J. P., et al. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(21), 5488-5492.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. Retrieved from [Link]

  • Mogilaiah, K., et al. (2004). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 43B(9), 1963-1965.
  • Semantic Scholar. (n.d.). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Retrieved from [Link]

  • Mogilaiah, K., et al. (2004). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. Indian Journal of Chemistry - Section B, 43B(9), 1963-1965.
  • Nguyen, M. T., et al. (2016). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
  • Perregaard, J., et al. (2017). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 60(17), 7436-7458.
  • Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry, 52(24), 7962-7965.
  • Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 271, 116443.
  • Chen, Y., et al. (2020). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Letters in Drug Design & Discovery, 17(10), 1269-1276.
  • Santini, A. M., et al. (2009). Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorganic & Medicinal Chemistry Letters, 19(20), 5855-5859.
  • Al-Warhi, T., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Journal of Biomolecular Structure & Dynamics.
  • ResearchGate. (n.d.). 3-Arylisoxazolyl-5-Carboxylic Acid and 5-(Hydroxymethyl)-3-Aryl-2-Isoxazoline as Molecular Platforms for Liquid-Crystalline Materials. Retrieved from [Link]

  • Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7806.
  • Evans, K. A., et al. (2009). Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. Journal of Medicinal Chemistry, 52(24), 7962-7965.
  • Khan, I., et al. (2022).
  • Pharmacy 180. (n.d.). Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Slideshare. (n.d.). Non steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Jeddeloh, M. R., et al. (2007). A library of 3-aryl-4,5-dihydroisoxazole-5-carboxamides.
  • Evans, K. A., et al. (2009). Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists. Journal of Medicinal Chemistry, 52(24), 7962-7965.

Sources

A Comparative Analysis of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid in the Landscape of Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective and safer anti-inflammatory agents, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy. This guide provides a comprehensive comparison of the novel compound 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid with established cyclooxygenase (COX) inhibitors. While direct experimental data on this specific molecule is not publicly available, this analysis will leverage structure-activity relationships of the isoxazole scaffold and comparative data from well-characterized COX inhibitors to project its potential profile and guide future research.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation, pain, and fever. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as protecting the gastrointestinal lining and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction forms the basis for the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

Unveiling this compound: A Structural Perspective

This compound is a synthetic organic compound featuring a central isoxazole ring. The isoxazole moiety is a well-established pharmacophore in a number of COX-2 selective inhibitors, most notably in the structure of valdecoxib. The presence of this heterocyclic ring system is often associated with the selective inhibition of the COX-2 isozyme.

The structure of this compound presents several features of interest for potential COX inhibition:

  • Isoxazole Core: This five-membered aromatic heterocycle is a key structural element in several potent and selective COX-2 inhibitors.

  • 2-Chlorophenyl Group: The substitution on the phenyl ring can significantly influence the compound's binding affinity and selectivity for the COX-2 active site.

  • Carboxylic Acid Moiety: This functional group is a common feature in many traditional non-steroidal anti-inflammatory drugs (NSAIDs).

A Comparative Look at Established COX Inhibitors

To contextualize the potential of this compound, it is essential to compare it with a range of existing COX inhibitors, from non-selective agents to highly selective COX-2 inhibitors.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for several prominent COX inhibitors against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib 40401
Valdecoxib 140,000528,000
Etoricoxib >10,0001.1>9,090
Rofecoxib >15,00018>833
Lumiracoxib 3,0006050

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Profiles of Key COX Inhibitors

Beyond potency and selectivity, the pharmacokinetic properties of a drug are crucial for its clinical efficacy and safety.

CompoundBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Primary Metabolism
Celecoxib ~22-40~97~11CYP2C9
Valdecoxib ~83~98~8-11CYP3A4, CYP2C9
Etoricoxib ~100~92~22CYP3A4

Experimental Protocols for Evaluating Novel COX Inhibitors

To ascertain the COX inhibitory profile of a novel compound like this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by isolated COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound, at various concentrations, is pre-incubated with the respective COX enzyme in a suitable buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other sensitive detection methods.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production is calculated as the IC50 value.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

Principle: This widely used animal model assesses the in vivo anti-inflammatory effects of a compound by measuring its ability to reduce paw swelling induced by the inflammatory agent carrageenan.

Step-by-Step Methodology:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered orally or via another appropriate route at various doses. A positive control (e.g., celecoxib) and a vehicle control are also included.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

  • Measurement of Paw Volume: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each dose of the test compound compared to the vehicle control group.

Visualizing the Scientific Framework

COX Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NonSelective_NSAIDs Non-Selective NSAIDs NonSelective_NSAIDs->COX1 Inhibition NonSelective_NSAIDs->COX2 Inhibition Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Valdecoxib) Selective_COX2_Inhibitors->COX2 Selective Inhibition Compound_X 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid (Hypothesized) Compound_X->COX2 Potential Selective Inhibition

Caption: The cyclooxygenase (COX) pathway and points of inhibition.

Experimental Workflow for Novel Inhibitor Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic & Toxicological Studies Compound_Synthesis Compound Synthesis (3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid) In_Vitro_Assay In Vitro COX-1/COX-2 Inhibition Assay Compound_Synthesis->In_Vitro_Assay IC50_Determination IC50 & Selectivity Index Determination In_Vitro_Assay->IC50_Determination Lead_Selection Lead Compound Selection (Based on Potency & Selectivity) IC50_Determination->Lead_Selection In_Vivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Lead_Selection->In_Vivo_Model Efficacy_Assessment Efficacy Assessment (% Inhibition of Inflammation) In_Vivo_Model->Efficacy_Assessment PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy_Assessment->PK_Studies Tox_Studies Toxicology Studies (Acute & Chronic) Efficacy_Assessment->Tox_Studies

Caption: A typical workflow for the evaluation of a novel COX inhibitor.

Future Directions and Conclusion

While this compound remains an uncharacterized compound in the public domain regarding its biological activity, its chemical structure holds promise for potential COX-2 inhibitory effects. The isoxazole core is a validated pharmacophore for selective COX-2 inhibition. Further research, following the experimental protocols outlined in this guide, is imperative to elucidate its potency, selectivity, and in vivo efficacy. A thorough investigation will determine if this molecule, or its derivatives, could represent a valuable addition to the armamentarium of anti-inflammatory agents. The comparative data provided for established COX inhibitors serves as a benchmark for these future studies.

References

  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126.
  • Agrawal, N. G., Rose, M. J., Matthews, C. Z., Woolf, E. J., & Ebel, D. L. (2003). Single- and multiple-dose pharmacokinetics of etoricoxib, a selective inhibitor of cyclooxygenase-2, in man. Journal of clinical pharmacology, 43(3), 268–276.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Patrignani, P., Tacconelli, S., & Bruno, A. (2008). The clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. Current medicinal chemistry, 15(22), 2243–2251.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., Falgueyret, J. P., Friesen, R. W., Gordon, R., Greig, G., Guay, J., Mancini, J., Ouellet, M., Wong, E., Xu, L., Boyce, S., Chan, C. C., Côté, B., Diaz, S., … Chan, C. C. (2002). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British journal of pharmacology, 136(8), 1213–1224.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., … Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365.
  • Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., Perkins, W. E., Rogers, R. S., Shaffer, A. F., Zhang, Y. Y., Zweifel, B. S., & Seibert, K. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent

A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Selectivity

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This versatility, while advantageous, presents a critical challenge in drug development: ensuring target selectivity. A compound's interaction with unintended biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy.[4][5]

This guide provides a comprehensive framework for conducting cross-reactivity studies, using 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid as a representative case. While specific biological data for this exact molecule is not extensively published, its structure belongs to a class of compounds known for broad bioactivity.[2][6][7] Therefore, a proactive and systematic evaluation of its selectivity is not just prudent but essential for any research or development program.

Here, we will move beyond simple protocols to explain the causal logic behind experimental design, enabling researchers to build a robust, self-validating system for characterizing compound selectivity. We will compare our lead compound with two structurally similar, hypothetical alternatives to illustrate how subtle chemical modifications can dramatically alter a molecule's cross-reactivity profile.

  • Lead Compound: this compound

  • Comparator A (Isomer): 3-(4-Chlorophenyl)-5-isoxazolecarboxylic acid

  • Comparator B (Ester Analog): Methyl 3-(2-Chlorophenyl)-5-isoxazolecarboxylate

This guide is designed for drug development professionals, researchers, and scientists dedicated to advancing compounds from discovery to clinical validation with a clear understanding of their biological fingerprint.

Part 1: The Strategic Framework for Assessing Cross-Reactivity

A thorough cross-reactivity assessment is a multi-stage process that begins with a broad screen to identify potential off-target interactions, followed by more focused assays to confirm and quantify these interactions. The goal is to build a "selectivity profile" that informs the therapeutic potential and possible liabilities of a compound.

The causality behind this tiered approach is resource optimization and data integrity. A broad, single-concentration screen is a cost-effective way to rapidly survey a large landscape of potential targets.[5][8] Positive "hits" from this initial screen are then subjected to more rigorous, and resource-intensive, dose-response studies to eliminate false positives and accurately determine potency.

Below is a visualization of this strategic workflow.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome A Compound Synthesis & QC (Lead & Comparators) B Single-Point Broad Panel Screen (e.g., 10 µM concentration) A->B Submit for Screening C Data Analysis: Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assays on Hits (Determine IC50) E Affinity Determination (Competitive Binding Assays for Ki) D->E F Enzyme Kinetics Assays (Determine Mode of Inhibition) D->F G Selectivity Profile & SAR Assessment E->G F->G

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 2: Experimental Methodologies & Protocols

Trustworthiness in experimental science is achieved through robust, well-controlled protocols. Each method described below includes critical controls and considerations to ensure the data generated is reliable and interpretable.

Broad Panel Off-Target Screening

The initial step involves screening the compound against a large panel of receptors, enzymes, transporters, and ion channels at a single, high concentration (typically 1-10 µM). This service is often performed by specialized contract research organizations (CROs) that maintain validated assay platforms.[8][9] The objective is not to determine potency, but to flag potential interactions for further investigation.

Principle of Operation (Radioligand Binding Assay Example): A target receptor is incubated with a specific, radioactively labeled ligand. The amount of radioactivity bound to the receptor is measured. The assay is then repeated in the presence of the test compound. A significant reduction in radioactivity indicates that the test compound has displaced the radioligand, suggesting it binds to the same target.

Step-by-Step General Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the lead compound and comparators in 100% DMSO. Ensure complete dissolution.

  • Assay Execution (CRO): The CRO will perform dilutions and introduce the compound into each of the hundreds of assays in their panel (e.g., the Eurofins Discovery SafetyScreen™ or Reaction Biology InVEST™ panels).[8][10]

  • Control Inclusion (Self-Validating System):

    • Negative Control (Vehicle): Contains only the assay buffer and DMSO. This defines 0% inhibition.

    • Positive Control (Reference Ligand): Contains a known, unlabeled ligand for the target. This defines 100% inhibition.

  • Data Acquisition: The specific endpoint is measured for each assay (e.g., radioactivity for binding assays, fluorescence for some enzyme assays).

  • Analysis: The percentage inhibition for the test compound is calculated relative to the controls: % Inhibition = 100 * (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal))

Dose-Response Confirmation (IC50 Determination)

Any target showing significant inhibition (a common threshold is >50%) in the broad screen must be confirmed in a dose-response assay. This experiment determines the concentration of the compound required to inhibit 50% of the target's activity (the IC50 value), providing a measure of potency.

Step-by-Step Protocol (Enzyme Inhibition Example):

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimized for the specific enzyme of interest.[11]

    • Enzyme Solution: Dilute the purified enzyme to a working concentration in the assay buffer.

    • Substrate Solution: Prepare the enzyme's substrate at a concentration typically at or near its Michaelis constant (Km).[12]

    • Compound Dilution Series: Perform a serial dilution of the test compound stock (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Setup (96-well plate):

    • Add 5 µL of each compound dilution to respective wells.

    • Add 20 µL of the enzyme solution to all wells.

    • Include vehicle control wells (DMSO instead of compound) for 100% activity and wells with a known inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature. This step is crucial to allow the compound and enzyme to reach binding equilibrium before the reaction starts.[13]

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Signal Detection: Immediately begin monitoring the reaction progress on a plate reader (e.g., measuring the change in absorbance or fluorescence over time).[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Binding Assays (Ki Determination)

For receptor targets, a competitive binding assay is used to determine the binding affinity (Ki) of the test compound. This provides a more fundamental measure of interaction than the IC50, as it is independent of assay conditions like substrate concentration.[14]

Principle of Operation: This assay measures the ability of a test compound (unlabeled competitor) to displace a labeled ligand from a target. By varying the concentration of the test compound, we can determine its affinity for the target.

G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 Receptor LabeledLigand1 Labeled Ligand LabeledLigand1->Receptor1 High Binding Competitor1 Test Compound (Low Conc.) Receptor2 Receptor LabeledLigand2 Labeled Ligand Competitor2 Test Compound (High Conc.) Competitor2->Receptor2 High Binding

Caption: Principle of a competitive binding assay.

Protocol Overview:

  • Setup: A constant concentration of the target receptor and a specific labeled ligand (radiolabeled or fluorescent) are used.

  • Titration: A range of concentrations of the unlabeled test compound is added.

  • Incubation & Measurement: The mixture is incubated to reach equilibrium, and the amount of bound labeled ligand is measured.

  • Analysis: The IC50 is determined as described previously. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the labeled ligand used in the assay.[15]

Part 3: Comparative Data Analysis

The ultimate output of these studies is a comparative dataset that allows for informed decision-making. Here, we present hypothetical data for our lead compound and its two comparators.

Broad Panel Screening Results

The table below summarizes hypothetical results from a 44-target safety panel screen performed at 10 µM.[8]

Target ClassTargetLead Compound (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)Rationale for Inclusion
GPCR Adrenergic α1A854588Cardiovascular side effects
Dopamine D2625815CNS side effects
Histamine H1717522Sedation, anti-cholinergic effects
Kinase EGFR1289Common oncology off-target
Src552551Implicated in various signaling pathways
Ion Channel hERG485245Critical for cardiac safety
Enzyme COX-2928995Target for anti-inflammatory drugs
PDE4332830Inflammation and CNS signaling

Interpretation of Screening Data:

  • Lead Compound & Comparator B: Both show significant activity against the Adrenergic α1A receptor and the COX-2 enzyme. The esterification in Comparator B appears to reduce activity at the D2 and H1 receptors compared to the lead.

  • Comparator A: Shifting the chloro group from the 2- to the 4-position on the phenyl ring (Comparator A) reduces activity at the Adrenergic α1A and Src targets but maintains activity at the H1 receptor.

  • All Compounds: All three compounds show potential for COX-2 inhibition, a common activity for isoxazole-containing molecules.[16] The activity against hERG is borderline for all and warrants follow-up, but is not an immediate major flag at this level.

Dose-Response Confirmation Data

Based on the screening hits (>50% inhibition), dose-response assays were conducted to determine IC50 values for the most significant off-targets.

TargetLead Compound IC50 (µM)Comparator A IC50 (µM)Comparator B IC50 (µM)
Adrenergic α1A0.855.20.75
Dopamine D22.53.1> 20
Histamine H11.10.9> 20
Src Kinase4.8> 205.5
COX-2 Enzyme0.050.080.04

Analysis and Structure-Activity Relationship (SAR):

  • Primary Activity: All three compounds are potent COX-2 inhibitors, suggesting this might be a primary mechanism of action for this scaffold.

  • Selectivity Profile:

    • The Lead Compound is potent against COX-2 but also shows micromolar activity against Adrenergic α1A, Histamine H1, Dopamine D2, and Src. This indicates a promiscuous profile.

    • Comparator A (isomer) demonstrates improved selectivity. By moving the chlorine, the off-target activities at Adrenergic α1A and Src are significantly weakened, while potent H1 and COX-2 activity is retained.

    • Comparator B (ester) shows the best selectivity profile. Converting the carboxylic acid to a methyl ester nearly abolishes the activity at the D2 and H1 GPCR targets while preserving high potency at Adrenergic α1A and COX-2. This is a critical insight: the acidic group may be a key driver for certain off-target interactions.

Conclusion and Forward Path

This guide outlines a systematic, evidence-based approach to evaluating the cross-reactivity of a novel chemical entity like this compound. Our comparative analysis demonstrates that even minor structural modifications can profoundly impact a compound's selectivity profile.

Based on this hypothetical data, Comparator B emerges as the most promising candidate to move forward if potent COX-2 inhibition is the desired therapeutic goal, due to its cleaner off-target profile compared to the lead compound. However, if multi-target engagement is desired (polypharmacology), the lead compound itself might be of interest, but its potential for cardiovascular (Adrenergic α1A) and CNS (H1, D2) side effects would need careful consideration and further in vivo evaluation.

The methodologies and logical frameworks presented here provide a robust foundation for any researcher aiming to thoroughly characterize their compounds, mitigate risks in drug development, and ultimately select candidates with the highest probability of clinical success.

References

  • Drynda, A., & Mączyński, M. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 138, 104-126. Available at: [Link]

  • Glowacka, I., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(10), 2298. Available at: [Link]

  • Kusov, Y., & Kuka, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Marcisz, A., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2686. Available at: [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Current Pharmaceutical Design, 16(27). Available at: [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Available at: [Link]

  • Bain, J., Plater, L., & Elliott, M. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Available at: [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1920. Available at: [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. Available at: [Link]

  • Eurofins Discovery. (2024). Company Profile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90203. Available at: [Link]

  • Watts, T. J., & The, A. (2014). Testing for Drug Hypersensitivity Syndromes. Journal of Allergy and Clinical Immunology: In Practice, 2(4), 363-375. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Available at: [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available at: [Link]

  • Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Available at: [Link]

  • Worm, M., et al. (2019). Guideline for the diagnosis of drug hypersensitivity reactions. Allergologie select, 3, 90-120. Available at: [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 265-271. Available at: [Link]

  • Khan, D. A., & Solensky, R. (2010). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. The Journal of Allergy and Clinical Immunology, 125(2 Suppl 2), S126-S137. Available at: [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Sahoo, P. R., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. RSC Medicinal Chemistry, 13(10), 1234-1243. Available at: [Link]

  • Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. Available at: [Link]

  • Wang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Bąchor, U., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available at: [Link]

  • Sahoo, P. R., et al. (2022). Exploration of Isoxazole‐Carboxylic Acid Methyl Ester Based 2‐Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. Available at: [Link]

  • Sahoo, P. R., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. Available at: [Link]

  • Zara, G. G., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6688. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(2-chlorophenyl)-5-isoxazolecarboxylic acid (CAS No. 338982-12-0). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the inherent hazards of this compound. Based on available safety data for this compound and structurally similar chemicals, the primary hazards are:

  • Acute Oral Toxicity: Classified as Acute Toxicity Category 4, indicating it is harmful if swallowed.[1]

  • Irritant: It is known to be an irritant, likely causing skin and eye irritation upon contact.[2]

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive. A structurally similar compound is classified as a corrosive solid.[3]

  • Environmental Hazard: While specific ecotoxicity data is limited, chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, it should not be released into the environment.[4][5]

These hazards necessitate that this compound be managed as a hazardous waste.

Regulatory Framework: The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the chemical waste is responsible for determining if it is hazardous.[6][7] This guide is based on the known hazards of the compound, but the final classification must be made by the generating facility in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: In-Lab Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in safe waste management.

  • Designated Waste Container: Use a dedicated, properly labeled, and compatible waste container for this compound and its contaminated materials. The container should be made of a material resistant to corrosive solids and organic compounds (e.g., a high-density polyethylene (HDPE) or glass container).

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weighing paper, spatulas) in this container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should be segregated.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong bases, oxidizing agents, or amines.[4]

Step 2: Labeling and Temporary Storage

Accurate and clear labeling is a legal requirement and essential for safety.

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Irritant")

    • The date accumulation started

    • The name and contact information of the generating researcher or lab

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the operator of the process generating the waste. The container must be kept closed at all times except when adding waste.

Step 3: Final Disposal

The recommended final disposal method for this compound is high-temperature incineration.

  • Licensed Disposal Company: Arrange for pickup and disposal by a licensed professional waste disposal company. Do not attempt to treat or dispose of this chemical on your own.

  • Incineration: The recommended disposal method for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[8]

  • Landfill Prohibited: Direct landfilling of this untreated chemical waste is not an acceptable disposal method.

Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup: For small spills of the solid material, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Summary of Disposal and Safety Information

ParameterInformationSource(s)
Chemical Name This compoundN/A
CAS Number 338982-12-0[1][2]
Primary Hazards Acute Toxicity (Oral), Irritant, Corrosive[1][2][3]
GHS Hazard Code H302 (Harmful if swallowed)[1]
RCRA Status Must be determined by the generator; likely a characteristic hazardous waste (Toxic, Corrosive)[6][7]
Recommended Disposal High-temperature incineration by a licensed waste disposal company[8]
Incompatible Materials Strong oxidizing agents, strong bases, amines[4]
Spill Cleanup Use inert absorbent for liquids; sweep solids carefully. Collect all materials as hazardous waste.N/A

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste waste_determination Hazardous Waste Determination (by Generator) start->waste_determination is_hazardous Is it Hazardous Waste? waste_determination->is_hazardous segregate Segregate into a Labeled, Compatible Waste Container is_hazardous->segregate Yes (Presumed) non_hazardous Dispose of as Non-Hazardous Waste (Consult EHS) is_hazardous->non_hazardous No (Unlikely) labeling Label Container with 'Hazardous Waste' and Chemical Details segregate->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by a Licensed Waste Disposal Company storage->pickup incineration High-Temperature Incineration pickup->incineration

Sources

Navigating the Safe Handling of 3-(2-Chlorophenyl)-5-isoxazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)-5-isoxazolecarboxylic acid. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a solid organic compound that, based on available data for the compound and structurally similar molecules, is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Its chemical structure, incorporating a chlorinated aromatic ring, an isoxazole core, and a carboxylic acid functional group, necessitates a multi-faceted approach to safety, considering the potential hazards associated with each of these components. This guide outlines the necessary personal protective equipment (PPE), detailed handling procedures, and compliant disposal methods to mitigate risks effectively.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with this compound, a comprehensive evaluation of the potential hazards must be conducted.

Summary of Potential Hazards:

Hazard ClassificationDescriptionSupporting Evidence
Acute Oral Toxicity Harmful if swallowed.GHS Classification: Acute Toxicity, Oral (Category 4).[3]
Skin Corrosion/Irritation May cause skin irritation.[1][2]Data from analogous compounds indicate this is a potential hazard.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Data from analogous compounds indicate this is a potential hazard.[1][2]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][2][4]General property of fine chemical powders and indicated for similar compounds.[1][2][4]
Environmental Hazard Halogenated organic compounds can be persistent and harmful to the environment if not disposed of correctly.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The selection of appropriate PPE is contingent on the specific procedure being performed.

Protection TypeRecommended EquipmentRationale & Specifications
Eye and Face Protection Chemical safety goggles with side shields.[7][8][9] A face shield should be worn over goggles when there is a significant risk of splashing.[9][10]Protects against accidental splashes and airborne particles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][11][12]
Skin and Body Protection A fully buttoned laboratory coat.[5] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls are necessary.[5][13]Prevents direct contact of the chemical with the skin.[8]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber are recommended).[7][8][14]Provides a barrier against skin absorption. Always consult the glove manufacturer's resistance chart for the specific chemical.[5] Gloves should be inspected before use and changed immediately if contaminated.[2]
Respiratory Protection All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation of dust.[5][15] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][7]Prevents inhalation of the compound, which can cause respiratory irritation.[1][2]

Operational and Disposal Plans: A Step-by-Step Approach

Experimental Workflow for Safe Handling:

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase Start Task: Handle 3-(2-Chlorophenyl)-5- isoxazolecarboxylic acid RiskAssessment Conduct Risk Assessment: - Review SDS - Identify potential for dust/splash Start->RiskAssessment SelectPPE Select Appropriate PPE (See Table Above) RiskAssessment->SelectPPE VerifyHood Verify Chemical Fume Hood is Certified and Functioning SelectPPE->VerifyHood DonPPE Don All Required PPE VerifyHood->DonPPE Weighing Weigh Solid Compound in Fume Hood DonPPE->Weighing Dissolution Prepare Solution (if applicable) Slowly add solid to solvent Weighing->Dissolution Reaction Perform Experiment Dissolution->Reaction Decontaminate Decontaminate Glassware and Work Surfaces Reaction->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteSegregation Segregate Halogenated Organic Waste DoffPPE->WasteSegregation Disposal Dispose of Waste in Labeled, Sealed Container WasteSegregation->Disposal End Task Complete Disposal->End

Caption: Workflow for the safe handling of this compound.

Detailed Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure that a current Safety Data Sheet (SDS) for a similar compound or the specific product information is reviewed and understood.[16]

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Ensure that an eyewash station and safety shower are accessible and unobstructed.[12][17]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above, ensuring gloves are intact and the lab coat is fully buttoned.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.[5]

    • Use a spatula for transfers to minimize dust generation.

    • If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent, followed by soap and water.[5]

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coats.

    • Wash hands thoroughly with soap and water after removing gloves.[2][8]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • This compound is a halogenated organic acid.[18] Waste should be segregated into a designated "Halogenated Organic Waste" container.[19][20]

    • Do not mix with non-halogenated organic waste or inorganic waste streams.[6][19]

  • Containerization:

    • Solid waste, including contaminated consumables like gloves and weighing paper, should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.[5][6]

    • Liquid waste from solutions should be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Waste" container.[6][20] The container must be kept closed when not in use.[6]

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[6]

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[1][11]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Wash out the mouth with water.[4] Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully clean up the spill, working from the outside in, and place all contaminated materials in a sealed, labeled hazardous waste container.[5]

  • Decontaminate the spill area thoroughly.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Safety Data Sheet. MedchemExpress.com.
  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
  • 3-(2-Chlorophenyl)isoxazole-5-carboxylic acid. CymitQuimica.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3 - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals.
  • This compound 338982-12-0. Sigma-Aldrich.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • HAZARDOUS WASTE SEGREGATION. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Classification of special laboratory waste. University of Barcelona.
  • This compound. Matrix Scientific.
  • MSDS of 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid. Capot Chemical.
  • This compound | 338982-12-0. Sigma-Aldrich.
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • 4 - SAFETY DATA SHEET. Fisher Scientific.
  • Safety equipment, PPE, for handling acids. Quicktest.
  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID. PubChem, National Center for Biotechnology Information.
  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole. Benchchem.
  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.